molecular formula C8H9FN2O2 B1446509 2-Fluoro-3-methoxybenzohydrazide CAS No. 1517213-24-9

2-Fluoro-3-methoxybenzohydrazide

Cat. No.: B1446509
CAS No.: 1517213-24-9
M. Wt: 184.17 g/mol
InChI Key: DVEBLLCQBWYDFY-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBLLCQBWYDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-3-methoxybenzohydrazide. As a member of the versatile benzohydrazide class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a valuable resource, offering insights into its fundamental characteristics and practical methodologies for its synthesis and handling. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides well-established principles for its characterization and use.

Introduction

This compound is a substituted aromatic hydrazide with the chemical formula C₈H₉FN₂O₂. The presence of a fluorine atom, a methoxy group, and a hydrazide moiety on the benzene ring suggests a unique combination of electronic and steric properties that could lead to interesting applications in drug discovery and materials science. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target. This guide will delve into the known and predicted chemical properties of this compound, outline a plausible synthetic route, and discuss its potential reactivity and applications.

Physicochemical Properties

While specific experimental data for this compound is not widely available, we can infer some of its properties based on its structure and data from closely related compounds.

PropertyValue/InformationSource
Chemical Name This compoundAA Blocks[2]
CAS Number 1517213-24-9AA Blocks[2]
Molecular Formula C₈H₉FN₂O₂AA Blocks[2]
Molecular Weight 184.17 g/mol AA Blocks[2]
Appearance Expected to be a solid at room temperature.Inferred from related compounds.
Melting Point Not reported. Likely to be a crystalline solid with a distinct melting point.
Boiling Point Not reported. Decomposition may occur at high temperatures.
Solubility Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.General property of benzohydrazides.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of benzohydrazides is the reaction of a corresponding ester with hydrazine hydrate.[6] Therefore, this compound can be logically synthesized from a methyl or ethyl ester of 2-fluoro-3-methoxybenzoic acid.

Proposed Synthetic Pathway:

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-Fluoro-3-methoxybenzoic_acid 2-Fluoro-3-methoxybenzoic acid Methyl_2-fluoro-3-methoxybenzoate Methyl 2-fluoro-3-methoxybenzoate 2-Fluoro-3-methoxybenzoic_acid->Methyl_2-fluoro-3-methoxybenzoate CH3OH, H+ This compound This compound Methyl_2-fluoro-3-methoxybenzoate->this compound N2H4·H2O, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for benzohydrazide synthesis.[6] Researchers should optimize the reaction conditions for this specific substrate.

Step 1: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

  • Reaction Setup: To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-methoxybenzoate. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC. The formation of a solid precipitate often indicates the formation of the hydrazide. The reaction is typically complete within 2-6 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and methoxy substituents.

    • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8-4.0 ppm.

    • Hydrazide Protons: The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The -NH proton is typically found further downfield (δ 8.0-10.0 ppm) compared to the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to appear in the range of δ 165-175 ppm.

    • Aromatic Carbons: The six aromatic carbons will show signals in the region of δ 110-160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

    • Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, two bands are observed for the -NH₂ group (symmetric and asymmetric stretching).

    • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1640-1680 cm⁻¹.

    • C-F Stretching: A strong band for the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

    • C-O Stretching: The C-O stretching of the methoxy group will likely appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

    • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group.

  • Condensation Reactions: The terminal -NH₂ group of the hydrazide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[7] This reactivity is fundamental in the synthesis of a wide variety of derivatives with potential biological activities.

  • N-Acylation: The hydrazide can be acylated at the terminal nitrogen atom with acyl chlorides or anhydrides to form N,N'-diacylhydrazines.

  • Cyclization Reactions: Benzohydrazides are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles.

Potential Applications:

The diverse biological activities reported for benzohydrazide derivatives suggest that this compound could be a valuable scaffold in drug discovery.[1][2][3][4][5]

  • Antimicrobial Agents: Many hydrazone derivatives of substituted benzohydrazides have shown promising antibacterial and antifungal activities.

  • Anticancer Agents: The benzohydrazide moiety is present in several compounds with reported anticancer properties.

  • Enzyme Inhibitors: The ability of the hydrazide and its derivatives to chelate metal ions and form hydrogen bonds makes them potential candidates for enzyme inhibitors.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for its precursor, 2-Fluoro-3-methoxybenzaldehyde, and general knowledge of aromatic hydrazides, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[8] May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its properties. The outlined synthetic protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will aid in its identification and characterization. The known reactivity and diverse biological activities of related benzohydrazide derivatives strongly suggest that this compound is a promising candidate for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its chemical and biological profile.

References

  • AA Blocks. (n.d.). 2-Fluoro-3-methoxybenzoic acid hydrazide. Retrieved from [Link][2]

  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid. Retrieved from [9]

  • K, S., Periyasamya, R., & Das, T. M. (2018). Benzohydrazides: As potential bio-active agents.
  • Li, Y. (2011). 2-Fluoro-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1164.[10]

  • MDPI. (2021). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 26(14), 4281.[11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3774463, 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link].[8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135454617, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link].[1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53385217, 2-Fluoro-N'-(2-methoxybenzylidene)benzohydrazide. Retrieved from [Link].[7]

  • National Institutes of Health. (2011). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 11(14), 1226–1245.[5]

  • ResearchGate. (2010). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 976(1-3), 273-283.[3]

  • ResearchGate. (2015). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. Angewandte Chemie International Edition, 54(44), 13042-13046.[6]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Reaction Chemistry & Engineering, 1, 194-201.[12]

  • S. S. Dole, et al. (2000). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. Steroids, 65(5), 257-268.[4]

  • SciSpace. (2003). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Journal of Physical Chemistry A, 107(19), 3527-3537.[13]

  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-3-methoxybenzaldehyde, 96%. Retrieved from [Link][14]

  • T. Rehm, et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv.[15]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][16]

  • Victor, O. C. w. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link][17]

Sources

2-Fluoro-3-methoxybenzohydrazide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzohydrazide (CAS No. 1517213-24-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic hydrazide with potential applications in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, analytical characterization, and the scientific rationale behind its potential as a valuable scaffold for the development of novel therapeutic agents.

Introduction and Significance

This compound (CAS No. 1517213-24-9) is a specialized organic compound that belongs to the benzohydrazide class of molecules.[1] Benzohydrazides are recognized as significant pharmacophores due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The unique structural feature of this compound, incorporating both a fluorine atom and a methoxy group on the phenyl ring, makes it a particularly interesting candidate for drug discovery. The strategic placement of these substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles.

The fluorine atom, with its high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methoxy group can also modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity and selectivity. This guide will explore the synthesis and characterization of this promising building block.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1517213-24-9[1]
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [1]
Appearance Expected to be a white to off-white crystalline solidInferred from similar benzohydrazides
Melting Point Not reported; likely in the range of 120-180 °CEstimated based on related structures
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSOGeneral property of benzohydrazides
Predicted Density 1.268±0.06 g/cm³ChemicalBook
Predicted pKa 11.48±0.10ChemicalBook

Synthesis of this compound

The most direct and widely used method for the synthesis of benzohydrazides is the hydrazinolysis of the corresponding ester.[2] This approach is generally high-yielding and utilizes readily available starting materials.

Synthetic Pathway

The synthesis of this compound typically proceeds in two steps starting from 2-Fluoro-3-methoxybenzoic acid.

Synthesis_Pathway A 2-Fluoro-3-methoxybenzoic acid B Methyl 2-fluoro-3-methoxybenzoate A->B Esterification (CH3OH, H2SO4) C This compound B->C Hydrazinolysis (N2H4·H2O, Ethanol) Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Synthesized_Product Synthesized Product NMR NMR (1H, 13C) Synthesized_Product->NMR IR FT-IR Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Sources

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-methoxybenzohydrazide

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity—its exact atomic arrangement, connectivity, and stereochemistry—dictates its function, reactivity, and safety. Mischaracterization can lead to the invalidation of extensive biological screening, erroneous structure-activity relationship (SAR) studies, and significant financial and temporal losses. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a compound of interest as a potential scaffold in medicinal chemistry due to the unique physicochemical properties imparted by its fluoro and methoxy substituents.[1][2]

Our approach is not merely a sequence of analytical procedures but a logical, self-validating system. Each technique is chosen to answer specific questions about the molecule, with the collective data converging to a single, irrefutable structural assignment. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

Postulated Structure and Physicochemical Profile

The target molecule, this compound, is synthesized from commercially available precursors. Based on its nomenclature, the following structure is postulated.

Molecular Structure:

Figure 1. Postulated structure of this compound.

A summary of its core physicochemical properties, derived from its molecular formula, is essential for all subsequent analytical work, particularly for mass spectrometry.

PropertyValueSource
Molecular Formula C₈H₉FN₂O₂(Calculated)
Molecular Weight 184.17 g/mol (Calculated)
Monoisotopic Mass 184.0648 u(Calculated)
CAS Number Not assigned(As of this guide's publication)

Synthetic Pathway: A Logical Starting Point

Understanding the synthetic route provides crucial initial evidence for the expected structure. The most direct and common method for preparing a benzohydrazide is the condensation reaction between a carboxylic acid ester and hydrazine hydrate.

The proposed synthesis starts with 2-Fluoro-3-methoxybenzoic acid, which is first converted to its methyl ester, followed by reaction with hydrazine hydrate. This two-step process is often high-yielding and minimizes side reactions.

Synthesis_Workflow cluster_reagents reagent1 SOCl₂ or H₂SO₄/MeOH reagent2 Hydrazine Hydrate (N₂H₄·H₂O) start 2-Fluoro-3-methoxybenzoic Acid intermediate Methyl 2-fluoro-3-methoxybenzoate start->intermediate Esterification product This compound intermediate->product Hydrazinolysis

Diagram 1. Proposed synthetic workflow for this compound.

The Analytical Gauntlet: An Integrated Approach to Confirmation

The definitive confirmation of the structure requires a synergistic application of multiple analytical techniques. No single method provides all the necessary information, but together, they create a complete and validated picture of the molecule. Our workflow is designed to move from broad, confirmatory analysis to high-resolution, detailed characterization.

Elucidation_Workflow ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) - H/C/F Environments - Basic Connectivity ms->nmr_1d Confirms Mass ir Infrared (IR) Spectroscopy - Functional Group ID ir->nmr_1d Confirms FGs nmr_2d 2D NMR (COSY, HSQC, HMBC) - Definitive H-C Connectivity - Substitution Pattern nmr_1d->nmr_2d Assigns Nuclei xray X-ray Crystallography - Unambiguous 3D Structure nmr_2d->xray Guides Crystallization final Final Structure Confirmation nmr_2d->final Defines 2D Structure xray->final Confirms 3D Structure

Diagram 2. Integrated workflow for structure elucidation.

Mass Spectrometry: The First Checkpoint

Causality: The initial and most critical step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, providing a mass measurement with high precision (typically < 5 ppm error), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol (HRMS using ESI-TOF)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of the organic solvent and deionized water, containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Acquire data for 1-2 minutes to ensure a stable signal and good spectral averaging.

    • Internal Calibration: Use a known reference compound (e.g., reserpine) for real-time mass correction to ensure high accuracy.

Expected Data & Interpretation

The primary goal is to identify the protonated molecular ion, [M+H]⁺. The measured mass should be compared against the theoretical mass.

Ion SpeciesTheoretical m/zExpected Measured m/z (± 5 ppm)
[C₈H₉FN₂O₂ + H]⁺ 185.0721 185.0712 - 185.0730
[C₈H₉FN₂O₂ + Na]⁺207.0540207.0530 - 207.0550

A measured mass within this range provides strong evidence for the molecular formula C₈H₉FN₂O₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups predicted by the structure. For this compound, we expect to see characteristic absorptions for the amide and amine N-H bonds, the carbonyl C=O bond, the aromatic C=C bonds, the ether C-O bond, and the C-F bond.[3][4]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to achieve a good signal-to-noise ratio.

    • Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.

Expected Data & Interpretation

The presence of the following absorption bands would be consistent with the target structure.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3350 - 3180N-H StretchHydrazide (-NH-NH₂)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethoxy (-OCH₃)
1680 - 1640 C=O Stretch (Amide I) Carbonyl of Hydrazide
1620 - 1580N-H Bend (Amide II)Hydrazide (-NH)
1600 - 1450C=C StretchAromatic Ring
1275 - 1200C-O StretchAryl-O (Ether)
1250 - 1000C-F StretchAryl-F

The most diagnostic peaks are the strong C=O stretch and the N-H stretches, which confirm the presence of the benzohydrazide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (¹H, ¹³C, ¹⁹F). A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all atoms in this compound. The presence of fluorine provides a unique spectroscopic handle, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, and its coupling to ¹H and ¹³C provides invaluable connectivity information.[5][6]

Experimental Protocol (General)
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds like hydrazides and for its ability to slow the exchange of labile N-H protons, allowing them to be observed as distinct signals.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy: Proton Mapping
  • Objective: To identify all unique proton environments, their relative numbers (integration), and their neighboring atoms (through spin-spin coupling).

  • Expected Data & Interpretation:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~9.5Singlet (broad)1H-CO-NH- Labile amide proton, often broad.
7.3 - 7.5Multiplet1HAr-H5 Aromatic proton ortho to H4 and meta to H6. Coupled to H4, H6.
7.1 - 7.3Multiplet2HAr-H4, Ar-H6 Aromatic protons influenced by F and OMe. Will show complex coupling to each other and to ¹⁹F. H6 will show a doublet of doublets due to coupling with H5 and a long-range coupling to ¹⁹F.
~4.4Singlet (broad)2H-NH₂ Labile amine protons, often broad.
~3.9Singlet3H-OCH₃ Methoxy protons, singlet as there are no adjacent protons.
¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
  • Objective: To identify all unique carbon environments. The proton-decoupled experiment simplifies the spectrum to a series of singlets (or doublets due to C-F coupling).

  • Expected Data & Interpretation: The fluorine atom will induce significant splitting on the carbons it is attached to (¹JCF) and those two (²JCF) and three (³JCF) bonds away.[6]

Predicted δ (ppm)C-F Coupling (JCF)Assignment
~165Small (~2-5 Hz)C7 (C=O)
~158Large (~245 Hz)C2 (C-F)
~148Medium (~12 Hz)C3 (C-OMe)
~128Small (~3-5 Hz)C1
~125Small (~3 Hz)C4
~120Medium (~15 Hz)C6
~115Small (~2 Hz)C5
~56NoneC8 (-OCH₃)
2D NMR Spectroscopy: Connecting the Dots
  • Objective: To definitively establish the atomic connectivity and confirm the substitution pattern on the aromatic ring.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see correlations between the adjacent aromatic protons (H4-H5, H5-H6), confirming their positions relative to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated aromatic and methoxy carbons (C4, C5, C6, C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

HMBC_Correlations H8_node->C3_node H8 → C3 H8_node->C8_node H8 → C8 (HSQC) H6_node->C1_node H6 → C1 H6_node->C2_node H6 → C2 H6_node->C4_node H6 → C4 H6_node->C7_node H6 → C7 NH_node->C1_node NH → C1 NH_node->C7_node NH → C7

Diagram 3. Key expected HMBC (blue) and HSQC (green) correlations.

Key HMBC Correlations for Confirmation:

  • Methoxy Protons (H8) to C3: This is the definitive correlation that places the methoxy group at the C3 position.

  • Aromatic Proton H6 to C7 (Carbonyl): This confirms the attachment point of the benzohydrazide moiety to the aromatic ring.

  • Amide Proton (NH) to C7 (Carbonyl) and C1: Confirms the hydrazide structure and its connection to the ring.

X-ray Crystallography: The Gold Standard

Causality: While the combination of MS and NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure in the solid state. It generates a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[7][8][9]

Experimental Protocol
  • Crystal Growth: High-quality single crystals are paramount. A common method for benzohydrazides is slow evaporation.

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Allow the solution to cool slowly to room temperature.

    • Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment. Colorless, well-formed crystals are desired.[10]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a modern X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² (e.g., using SHELXL).[11]

Expected Outcome

The analysis will yield a crystallographic information file (CIF) containing the precise atomic coordinates of all non-hydrogen atoms. This data confirms the 2-fluoro-3-methoxy substitution pattern on the benzene ring and the geometry of the hydrazide group, leaving no ambiguity about the molecular structure.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques.

  • Mass Spectrometry validates the elemental composition.

  • Infrared Spectroscopy confirms the presence of the required functional groups.

  • A comprehensive suite of NMR experiments maps the complete atomic connectivity in solution.

  • Finally, X-ray Crystallography provides the definitive and unambiguous 3D structure in the solid state.

By following this workflow, researchers can have the highest degree of confidence in the identity and purity of their material, establishing a solid foundation for its application in drug development and scientific research.

References

  • Xu, L., Yuan, L., & Liu, G. (2011). 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o70. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Retrieved from [Link]

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2-Fluoro-3-methoxybenzohydrazide starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Fluoro-3-methoxybenzohydrazide

Executive Summary

This compound is a key molecular scaffold and intermediate in contemporary drug discovery and development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive hydrazide moiety, makes it a valuable building block for synthesizing complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties highly sought after in medicinal chemistry.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a deep dive into the sourcing and synthesis of its core starting materials. By elucidating the underlying chemical principles and providing detailed, field-proven protocols, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to leverage this versatile compound in their work.

The Significance of Benzohydrazides in Medicinal Chemistry

Benzohydrazides and their derivatives, known as hydrazones, represent a privileged class of compounds in medicinal chemistry.[2] The N-N bond and the amide-like structure of the hydrazide group provide a unique combination of hydrogen bonding capabilities and conformational flexibility. These properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The title compound, this compound, combines this potent pharmacophore with fluorine and methoxy substituents, which are classic tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Principal Synthetic Route: A Two-Step Conversion

The most direct and widely adopted method for the synthesis of this compound begins with its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid. The synthesis proceeds through a two-step sequence: esterification followed by hydrazinolysis. This pathway is efficient, scalable, and relies on well-established chemical transformations.

Principal_Synthetic_Route A 2-Fluoro-3-methoxybenzoic Acid B Methyl 2-Fluoro-3-methoxybenzoate A->B  Step 1: Esterification (MeOH, H+ catalyst, Reflux) C This compound B->C  Step 2: Hydrazinolysis (NH2NH2·H2O, Reflux)

Caption: The primary two-step pathway to this compound.

Step 1: Esterification of 2-Fluoro-3-methoxybenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. The most common method is the Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, typically methanol.[6]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of the benzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Excess Alcohol: The Fischer esterification is a reversible reaction.[7] Using the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium toward the formation of the ester product.

  • Reflux: The reaction is typically heated to reflux to increase the reaction rate. The temperature is determined by the boiling point of the alcohol used.

Experimental Protocol: Synthesis of Methyl 2-Fluoro-3-methoxybenzoate

  • To a round-bottom flask, add 2-fluoro-3-methoxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes) to serve as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-fluoro-3-methoxybenzoate, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

The second step is the conversion of the methyl ester to the desired benzohydrazide via reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Hydrazine (NH₂NH₂) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent: Ethanol is a common solvent for this reaction as both the ester and hydrazine hydrate are soluble in it.

  • Heating Method: While conventional reflux is effective, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency.[8][9]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.[2] The product often precipitates out of the solution upon cooling.

  • Monitor the reaction for the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water or cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum to obtain pure this compound.

Sourcing the Core Starting Material: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

The availability and synthesis of the key precursor, 2-fluoro-3-methoxybenzoic acid, are critical.[10] Several synthetic routes from more fundamental, commercially available starting materials are viable. The choice of route often depends on factors like raw material cost, scalability, and safety.

Route A: Grignard Reaction and Carbonation

This classic organometallic approach involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide (dry ice) to form the carboxylic acid.

Grignard_Route A 2-Fluoro-3-bromoanisole B 2-Fluoro-3-methoxyphenyl- magnesium bromide A->B  1. Mg, THF (Grignard Formation) C Carboxylate Salt B->C  2. CO2 (Dry Ice) D 2-Fluoro-3-methoxybenzoic Acid C->D  3. H3O+ (Acidic Workup)

Caption: Synthesis of the key benzoic acid via the Grignard pathway.

Causality and Protocol: The starting material, often a bromo- or iodo-substituted aromatic, reacts with magnesium turnings in an anhydrous ether solvent like THF to form the highly nucleophilic Grignard reagent.[11] This reagent then attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid. This method is robust but requires strict anhydrous conditions, as Grignard reagents react readily with water.

Route B: Oxidation of a Toluene Derivative

This route involves the oxidation of the methyl group of 2-fluoro-3-methoxytoluene to a carboxylic acid.

Oxidation_Route A 2-Fluoro-3-methoxytoluene B 2-Fluoro-3-methoxybenzoic Acid A->B  Oxidation (e.g., KMnO4, Heat)

Caption: Synthesis of the key benzoic acid via oxidation of a toluene precursor.

Causality and Protocol: Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate can effectively convert an activated methyl group on a benzene ring into a carboxylic acid. The reaction is typically performed in an aqueous solution under basic or neutral conditions and requires heating. An acidic workup is necessary to protonate the resulting carboxylate salt. This method is powerful but can be challenging to scale and may generate significant heavy metal waste.

Route C: Halogen Exchange and Hydrolysis

A modern approach can involve the selective fluorination of a readily available dichlorinated precursor.

Halex_Route A 2,3-Dichlorobenzoyl chloride B 2-Fluoro-3-chlorobenzoyl fluoride A->B  1. Fluorinating Agent (e.g., KF, Phase-Transfer Catalyst) C 2-Fluoro-3-chlorobenzoic acid B->C  2. Hydrolysis (H2O)

Caption: Synthesis pathway involving halogen exchange followed by hydrolysis.[12]

Causality and Protocol: This route starts with 2,3-dichlorobenzoyl chloride. A nucleophilic aromatic substitution (SNAᵣ) reaction using a fluoride source like potassium fluoride (KF), often aided by a phase-transfer catalyst, can selectively replace one of the chlorine atoms with fluorine.[12] The resulting acid fluoride is then hydrolyzed to the carboxylic acid. This method can offer high selectivity and avoids the use of highly reactive organometallics.[12] A subsequent step would be required to install the methoxy group.

Data Summary: Comparison of Synthetic Routes to the Core Acid
Parameter Route A: Grignard Route B: Oxidation Route C: Halogen Exchange
Primary Starting Material 2-Fluoro-3-bromoanisole2-Fluoro-3-methoxytoluene2,3-Dichlorobenzoyl chloride
Key Reagents Mg, CO₂, THFKMnO₄ or other strong oxidantKF, Phase-Transfer Catalyst
Typical Yields Good to ExcellentModerate to GoodGood
Key Advantages High convergence, well-establishedUtilizes simple oxidation chemistryHigh selectivity, avoids organometallics
Key Challenges Requires strict anhydrous conditionsPotential for over-oxidation, waste generationMay require multiple steps, catalyst optimization

Alternative Precursors: The Role of 2-Fluoro-3-methoxybenzaldehyde

2-Fluoro-3-methoxybenzaldehyde is another crucial, commercially available building block that serves as a precursor for the synthesis of 2-fluoro-3-methoxybenzoic acid.[13][14][15] The aldehyde can be easily and cleanly oxidized to the required carboxylic acid using mild oxidizing agents like potassium permanganate in a controlled manner or sodium chlorite (NaClO₂). This adds one step to the overall synthesis but may be economically viable depending on the relative cost of the aldehyde versus other starting materials. Furthermore, this aldehyde is a versatile intermediate for creating a wide range of other derivatives through reactions like Wittig olefination or reductive amination.[14]

Conclusion

The synthesis of this compound is a well-defined process, hinging on the reliable production of its key precursor, 2-fluoro-3-methoxybenzoic acid. While the two-step sequence of esterification and hydrazinolysis remains the most direct route to the final product, the choice of starting material for the core benzoic acid depends on a careful evaluation of cost, scale, safety, and available laboratory capabilities. The Grignard pathway offers a convergent and high-yielding option, whereas oxidation routes provide an alternative from toluene-based precursors. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the causality behind their experimental parameters is essential for the efficient and successful incorporation of the this compound scaffold into novel therapeutic agents.

References

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The Ascendant Role of Fluorinated Benzohydrazides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Fluorine and the Benzohydrazide Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[2][4][5] When combined with the versatile benzohydrazide core, a privileged structure known for its diverse pharmacological activities, the resulting fluorinated benzohydrazides emerge as a class of compounds with significant therapeutic potential.[6] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated benzohydrazides, offering valuable insights for researchers and professionals in drug development.

Synthetic Strategies: Crafting Fluorinated Benzohydrazide Analogs

The synthesis of fluorinated benzohydrazides typically follows a straightforward and adaptable multi-step process. The general approach involves the initial esterification of a fluorinated benzoic acid, followed by hydrazinolysis to form the key benzohydrazide intermediate. This intermediate can then be reacted with various aldehydes or ketones to generate a diverse library of fluorinated benzohydrazide derivatives, often as Schiff bases or hydrazones.

A common synthetic route begins with a fluorinated benzoic acid, which is esterified, often using methanol in the presence of a catalytic amount of sulfuric acid.[1] The resulting methyl ester is then subjected to hydrazinolysis with hydrazine hydrate, typically in a solvent like ethanol, to yield the fluorinated benzohydrazide.[1][7][8] Microwave-assisted synthesis has been shown to significantly reduce reaction times for the hydrazinolysis step compared to conventional heating.[7][8][9]

The final diversification step usually involves the condensation of the fluorinated benzohydrazide with an appropriate aldehyde or ketone to form the corresponding hydrazone.[10] This modular approach allows for the systematic variation of substituents on both the benzoyl and the benzylidene moieties, facilitating the exploration of structure-activity relationships.

Synthesis_Workflow Start Fluorinated Benzoic Acid Step1 Esterification (e.g., MeOH, H2SO4) Start->Step1 Intermediate1 Fluorinated Methyl Benzoate Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 Fluorinated Benzohydrazide Step2->Intermediate2 Step3 Condensation (Aldehyde/Ketone) Intermediate2->Step3 End Fluorinated Benzohydrazide Derivative (Hydrazone) Step3->End

Caption: General synthetic workflow for fluorinated benzohydrazides.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Fluorinated benzohydrazides have demonstrated a broad array of biological activities, positioning them as promising candidates for various therapeutic applications.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of fluorinated benzohydrazides. These compounds have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13] For instance, certain hydrazide derivatives of fluorobenzoic acids have demonstrated notable activity against Mycobacterium paratuberculosis and other Gram-positive bacteria.[11] The introduction of fluorine is often associated with enhanced antimicrobial efficacy.

The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes. For example, some hydrazones have been shown to inhibit bacterial DNA-gyrase and FabH (β-ketoacyl-acyl carrier protein synthase III).[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The fluorinated benzohydrazide derivatives are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity and Mechanistic Insights

Fluorinated benzohydrazides and their derivatives have emerged as a promising class of anticancer agents.[2][6][14][15][16] Studies have demonstrated their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549), leukemia (HL-60, K-562), and breast cancer (MCF-7).[2][6][14][17][18][19]

A key mechanism underlying their anticancer activity is the induction of apoptosis.[2][14][15][16] Treatment of cancer cells with these compounds has been shown to lead to characteristic apoptotic morphological changes, such as chromatin condensation and the formation of apoptotic bodies.[2][14] This is often accompanied by the activation of key apoptotic markers like cleaved caspase-3.[2][14] Some derivatives may also exert their effects through the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[17][19]

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated benzohydrazide derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[17]

Apoptosis_Induction Compound Fluorinated Benzohydrazide Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Membrane Dissipation Cell->Mitochondria ROS ROS Production Cell->ROS Caspase3 Cleaved Caspase-3 Activation Mitochondria->Caspase3 ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by fluorinated benzohydrazides.

Enzyme Inhibition: A Key Therapeutic Strategy

The benzohydrazide scaffold is a known pharmacophore for enzyme inhibition, and fluorination can further enhance this activity.[1][3] Fluorinated benzohydrazides have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.[1][20][21] Additionally, their inhibitory potential against enzymes like α-amylase and α-glucosidase suggests applications in the management of diabetes mellitus.[22][23][24]

The mode of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors.[1][3] For example, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has been identified as a mixed-type inhibitor of AChE.[1]

Compound ClassTarget EnzymeBiological RelevanceReference
Hydrazones of 4-(trifluoromethyl)benzohydrazideAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neurodegenerative Diseases[1][20]
Benzylidenehydrazine derivativesα-Amylase, α-GlucosidaseDiabetes Mellitus[22]
Fluorinated Sulfonyl Hydrazonesα-Amylase, α-GlucosidaseDiabetes Mellitus[23]
Antiviral Potential

The antiviral activity of fluorinated benzohydrazides and related compounds is an emerging area of interest.[25][26][27] Research has shown that these compounds can inhibit the replication of various viruses, including influenza A virus, herpes simplex type I virus, and HIV-1.[26][28][29] The introduction of fluorine can contribute to potent antiviral activity, even against highly drug-resistant viral strains.[28][29] For instance, novel HIV-1 protease inhibitors incorporating fluorophenyl moieties have demonstrated high potency and favorable blood-brain barrier penetration properties in vitro.[28][29]

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Activity

The biological activity of fluorinated benzohydrazides is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.[17][30][31][32]

  • Position and Number of Fluorine Atoms: The position of the fluorine atom on the benzene ring significantly influences biological activity.[17] For example, in a series of fluorinated aminophenylhydrazines, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[14] Similarly, the position of fluorine substitution in fluorobenzoylthiosemicarbazides affects their efficacy against Gram-positive bacteria.[17]

  • Substituents on the Benzylidene Moiety: The nature and position of substituents on the benzylidene portion of hydrazone derivatives play a critical role in determining their activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

  • Lipophilicity: A sufficient degree of lipophilicity is often essential for noticeable antimicrobial activity, as it facilitates the transport of the compound across microbial cell membranes.

Future Perspectives and Conclusion

Fluorinated benzohydrazides represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. The modularity of their synthesis allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of novel therapeutic agents.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro results into in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Optimization of Lead Compounds: Utilizing the established SAR to guide the rational design and optimization of lead compounds with improved potency, selectivity, and drug-like properties.

  • Clinical Development: Advancing the most promising candidates through preclinical and clinical trials.[33][34]

References

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An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzohydrazide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxybenzohydrazide, a fluorinated aromatic hydrazide with significant potential as a building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, reactivity, and prospective applications, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Hydrazides

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Benzohydrazide derivatives are a well-established class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The strategic combination of a fluorine atom and a methoxy group on the benzohydrazide framework, as seen in this compound, presents a unique scaffold for the development of novel therapeutic agents. This guide will delve into the core physicochemical properties, synthesis, and potential applications of this promising compound.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [2][3]
CAS Number 1517213-24-9[1][2]
Predicted Density 1.268 g/cm³[2]
Predicted pKa 11.48[2]
Structural Formula:

Structure of this compound

Synthesis and Characterization

Proposed Synthesis Workflow:

G A 2-Fluoro-3-methoxybenzoic Acid B Methyl 2-fluoro-3-methoxybenzoate A->B Esterification (e.g., SOCl₂/MeOH) C This compound B->C Hydrazinolysis (Hydrazine Hydrate)

Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of benzohydrazide derivatives from their corresponding esters.[4]

Step 1: Esterification of 2-Fluoro-3-methoxybenzoic Acid

  • To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-fluoro-3-methoxybenzoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 2-fluoro-3-methoxybenzoate

  • Dissolve methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (10 vol).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound. Recrystallization from ethanol can be performed for further purification if necessary.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not published, the expected spectral data can be inferred from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide (-NH and -NH₂) protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-F stretching (around 1000-1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 184.17.

Reactivity and Applications in Drug Discovery

Benzohydrazides are versatile intermediates in organic synthesis, primarily due to the nucleophilicity of the terminal nitrogen atom. They readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of compounds with significant biological activities.

G A This compound C Hydrazone Derivative A->C B Aldehyde/Ketone B->C

Condensation reaction to form hydrazones.

The precursor, 2-fluoro-3-methoxybenzaldehyde, is utilized in the synthesis of various heterocyclic compounds, including hydroisoquinolines and acrydinones.[5] This suggests that this compound can serve as a key building block for a diverse range of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance the pharmacological properties of the resulting derivatives.[6]

Safety and Handling

A specific safety data sheet for this compound is not currently available. However, based on the known hazards of its precursor, 2-fluoro-3-methoxybenzaldehyde, and the general reactivity of hydrazides, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Precursor Hazards (2-Fluoro-3-methoxybenzaldehyde): This compound is known to be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[3]

  • Reagent Hazards (Hydrazine Hydrate): Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

Always consult the safety data sheet for all starting materials and reagents before commencing any experimental work.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for the generation of a wide array of derivatives. The strategic incorporation of fluorine and a methoxy group provides a promising scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

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A Comprehensive Technical Guide to the Purity Analysis of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and strategic considerations for the comprehensive purity analysis of 2-Fluoro-3-methoxybenzohydrazide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the integration of orthogonal analytical techniques to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and field-proven insights to deliver a self-validating approach to purity assessment.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the quality and safety of the final drug product. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a quality control measure but a critical component of regulatory compliance and patient safety.

This guide will delineate a multi-faceted approach to the purity analysis of this compound, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices will be explained, providing a logical framework for method development and validation.

Understanding the Impurity Landscape

A thorough understanding of potential impurities is the cornerstone of a successful purity analysis strategy. Based on the typical synthesis of benzohydrazides, impurities in this compound can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A guidelines.[3][4][5]

Potential Impurities in this compound:

Impurity Category Potential Source Examples
Organic Impurities Starting Materials & Intermediates2-Fluoro-3-methoxybenzoic acid, 2-Fluoro-3-methoxybenzaldehyde[6][7][8][9], Hydrazine[10][11]
By-productsDiacylated hydrazines, oxidation products
Degradation ProductsHydrolysis products (e.g., 2-Fluoro-3-methoxybenzoic acid)
Inorganic Impurities Reagents & CatalystsResidual metals from synthesis
Residual Solvents Manufacturing ProcessEthanol, Methanol, Dichloromethane, etc.

The identification and control of these impurities are guided by ICH thresholds for reporting, identification, and qualification.[1][2]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical intermediate. An orthogonal approach, employing multiple techniques with different separation and detection principles, provides a more complete and reliable assessment.

Caption: Overall workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Reverse-phase HPLC (RP-HPLC) is the workhorse for separating and quantifying non-volatile organic impurities. The moderate polarity of this compound makes it well-suited for this technique.[12]

Protocol: HPLC Method for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[12][13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile is employed to ensure the elution of impurities with a wide range of polarities.[12] A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260-300 nm). A PDA detector is advantageous for assessing peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Causality of Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like benzohydrazides.

  • Formic Acid: Improves peak shape and provides a consistent pH for reproducible chromatography.

  • Gradient Elution: Ensures that both polar and non-polar impurities are detected within a reasonable run time.

  • PDA Detector: Allows for the simultaneous monitoring of multiple wavelengths and can help in identifying co-eluting peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents.[14] For non-volatile hydrazines, derivatization may be necessary to improve their volatility and thermal stability.[10][11][15]

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A column with a polar stationary phase (e.g., DB-624) is suitable for separating a wide range of solvents.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp (e.g., 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min) is used to separate solvents with different boiling points.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80-100 °C

    • Vial Equilibration Time: ~15-30 minutes

  • Mass Spectrometry: Full scan mode to identify unknown solvents and Selected Ion Monitoring (SIM) mode for quantifying known solvents.

Causality of Choices:

  • Headspace Sampling: Avoids the injection of non-volatile matrix components, which can contaminate the GC system.

  • Polar Column: Provides good separation for a broad range of common organic solvents.

  • Mass Spectrometric Detection: Offers high sensitivity and specificity for the unambiguous identification of solvents.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying impurities with different chemical structures.[16][17][18][19][20] The presence of fluorine allows for ¹⁹F NMR, which can be highly informative for fluorine-containing impurities.

FTIR spectroscopy is used to confirm the presence of key functional groups (e.g., N-H, C=O, C-F) in the molecule.[16][17] While not a quantitative technique for purity, it can quickly indicate the presence of gross impurities with different functional groups.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and presence of solvates or hydrates.[21][22][23][24]

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small amount of the sample (2-5 mg) is placed in an aluminum or platinum pan.[21]

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[21][23]

  • Data Analysis:

    • TGA: Monitor for weight loss, which can indicate the presence of residual solvents or decomposition.[21]

    • DSC: Observe endothermic or exothermic events. A sharp endotherm corresponds to the melting point of the pure substance.[21][24] Broad melting ranges or multiple thermal events can suggest the presence of impurities.

Caption: Logical relationship between TGA and DSC in thermal analysis.

Data Interpretation and Reporting

The culmination of the purity analysis is a comprehensive report that synthesizes the data from all analytical techniques.

Quantitative Data Summary:

Analytical Technique Parameter Measured Typical Specification
HPLC Purity by area %≥ 99.0%
Individual unspecified impurity≤ 0.10%
Total impurities≤ 1.0%
GC-MS Residual SolventsAs per ICH Q3C guidelines
TGA Loss on Drying≤ 0.5%
Assay (by Titration or qNMR) Potency98.0% - 102.0%

The impurity profile should be documented, with each impurity designated by its retention time or a unique code.[3] Any impurity exceeding the identification threshold should be structurally characterized using techniques like LC-MS and NMR.[2][3]

Conclusion

The purity analysis of this compound is a critical undertaking that necessitates a well-designed, multi-faceted analytical strategy. By integrating orthogonal techniques such as HPLC, GC-MS, NMR, and thermal analysis, a comprehensive and reliable assessment of the compound's purity can be achieved. This in-depth approach, grounded in scientific principles and regulatory expectations, ensures the quality and safety of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

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The Emerging Potential of 2-Fluoro-3-methoxybenzohydrazide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Fluoro-3-methoxybenzohydrazide, a promising yet under-explored scaffold in medicinal chemistry. Synthesizing data from analogous fluorinated and methoxy-substituted benzohydrazide derivatives, this document outlines a scientifically-grounded rationale for investigating its utility in antimicrobial, anticancer, and anti-inflammatory drug discovery programs. We will delve into the mechanistic basis for these potential applications, provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its role in developing next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities to address unmet medical needs.

Introduction: The Benzohydrazide Scaffold and the Promise of Fluorine and Methoxy Functionalization

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral properties.[1][2] The versatile nature of the hydrazide group (-CONHNH2) allows for the facile synthesis of a diverse library of derivatives, making it an attractive starting point for drug discovery campaigns.

The specific substitution pattern of this compound introduces two key functional groups that are known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules:

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly alter its metabolic stability, binding affinity, and membrane permeability.[3] The high electronegativity of fluorine can modulate the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, often leading to enhanced target engagement.[4]

  • The Methoxy Group: The methoxy group (-OCH3) can impact a molecule's lipophilicity and metabolic profile. It can also serve as a hydrogen bond acceptor and influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.

The combination of these two groups on the benzohydrazide scaffold suggests that this compound could possess unique and potent biological activities. This guide will explore the most promising of these potential applications.

Potential Therapeutic Applications

Based on the extensive literature on structurally related compounds, we can hypothesize several key therapeutic areas where this compound and its derivatives could prove valuable.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Benzohydrazide derivatives have a long history of investigation as antimicrobial agents.[5][6] The presence of a fluorine atom, in particular, has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[5]

Hypothesized Mechanism of Action: The antimicrobial activity of benzohydrazide derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The fluoro- and methoxy- substituents on the phenyl ring of this compound could enhance its ability to penetrate microbial cell membranes and interact with intracellular targets. For instance, some fluorinated compounds have been shown to inhibit DNA gyrase, a crucial bacterial enzyme.[7]

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. This compound can be readily synthesized from its corresponding commercially available starting material, 2-Fluoro-3-methoxybenzaldehyde.[8]

Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the hydrazide.

Synthesis_Workflow A 2-Fluoro-3-methoxybenzaldehyde B Oxidation A->B KMnO4 or other oxidizing agent C 2-Fluoro-3-methoxybenzoic acid B->C D Esterification C->D SOCl2, then Methanol E Methyl 2-fluoro-3-methoxybenzoate D->E F Hydrazinolysis E->F Hydrazine Hydrate G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

  • To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Proposed Biological Evaluation

To validate the hypothesized therapeutic potential of this compound, a systematic biological evaluation is necessary.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The presence of both a fluorine and a methoxy group on the well-established benzohydrazide scaffold suggests a high potential for potent and selective biological activity.

Future work should focus on:

  • Lead Optimization: Synthesizing a library of derivatives by modifying the hydrazide moiety to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of infection, cancer, or inflammation to assess their therapeutic potential and safety profiles.

References

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Methodological & Application

Synthesis of Novel Hydrazones from 2-Fluoro-3-methoxybenzohydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of Hydrazones in Medicinal Chemistry

Hydrazones, a class of organic compounds characterized by the R¹R²C=NNH₂ functional group, are pivotal scaffolds in the landscape of modern drug discovery and development.[1] Formed through the condensation reaction of a hydrazine derivative with an aldehyde or ketone, these molecules possess a unique combination of structural features that contribute to a wide spectrum of biological activities.[2] The presence of the azomethine (-C=N-) group imparts rigidity and planarity, while the amide moiety of acylhydrazones provides hydrogen bonding capabilities, both of which are crucial for molecular recognition and interaction with biological targets.[3] Consequently, hydrazone derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel hydrazones starting from 2-Fluoro-3-methoxybenzohydrazide. The strategic incorporation of fluorine and a methoxy group on the phenyl ring is intended to modulate the electronic and lipophilic properties of the resulting hydrazones, potentially enhancing their pharmacokinetic profiles and biological efficacy. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for the synthesis and characterization of these promising compounds.

Core Chemistry: Understanding the Hydrazone Formation

The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction.[5] The reaction proceeds via a two-step mechanism, typically catalyzed by a small amount of acid.

Mechanism of Acid-Catalyzed Hydrazone Formation:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, creating a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a carbon-nitrogen double bond.

The pH of the reaction medium is a critical parameter.[5] A mildly acidic environment (pH 4-6) is optimal as it facilitates the protonation of the carbonyl group without significantly protonating the nucleophilic hydrazine, which would render it unreactive.[6]

Precursor Synthesis: Preparation of this compound

The starting material, this compound, can be synthesized from the corresponding carboxylic acid, 2-Fluoro-3-methoxybenzoic acid.

Protocol 1: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

A potential synthetic route to 2-Fluoro-3-methoxybenzoic acid involves the methoxylation of a suitable fluorinated precursor. For instance, a method for the synthesis of the similar 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of the corresponding methyl ester.[7] A plausible route for the title compound could start from commercially available precursors.

Protocol 2: Synthesis of this compound

The most common method for the preparation of carboxylic acid hydrazides is the hydrazinolysis of the corresponding ester with hydrazine hydrate.[8] Alternatively, the direct reaction of the carboxylic acid with hydrazine hydrate under microwave irradiation offers a rapid and efficient method.[8]

Representative Microwave-Assisted Synthesis:

  • In a microwave-safe vessel, combine 2-Fluoro-3-methoxybenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Irradiate the mixture under microwaves (e.g., 900 W) for a short duration (e.g., 60-200 seconds).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from a suitable solvent like ethanol.

Synthesis of Novel Hydrazones: A Generalized Protocol

The following is a general and robust protocol for the synthesis of hydrazones from this compound and various aromatic or heteroaromatic aldehydes. This protocol is based on established methods for the synthesis of similar hydrazone derivatives and should be optimized for each specific substrate.[2][9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh this compound and selected Aldehyde (1:1 molar ratio) dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol, Methanol) reagents->dissolve add_catalyst Add a catalytic amount of glacial acetic acid (2-3 drops) dissolve->add_catalyst reflux Reflux the reaction mixture for 2-8 hours add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Pour into ice-cold water to precipitate the product cool->precipitate filter Filter the solid product and wash with water precipitate->filter dry Dry the crude product filter->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol, Acetonitrile) dry->recrystallize

Caption: General workflow for the synthesis of hydrazones.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL). To this solution, add the desired aldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.[5]

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture for a period of 2 to 8 hours. The reaction time will vary depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the hydrazone product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude hydrazone.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and the catalyst. Dry the crude product in a vacuum oven. For further purification, recrystallize the hydrazone from a suitable solvent, such as ethanol, methanol, or acetonitrile.[5]

Data Presentation: Expected Experimental Parameters
ParameterRecommended Condition/ValueRationale
Solvent Ethanol, MethanolGood solubility for reactants and product precipitates upon cooling or addition of water.
Catalyst Glacial Acetic AcidProvides the optimal mildly acidic pH for the reaction.[5]
Temperature RefluxIncreases the reaction rate, especially for less reactive aldehydes.
Reaction Time 2 - 8 hoursDependent on the specific aldehyde used; monitor by TLC for completion.
Purification RecrystallizationEffective method for obtaining high-purity crystalline hydrazones.[5]

Characterization of Synthesized Hydrazones

Thorough characterization is essential to confirm the structure and purity of the newly synthesized hydrazones. The following spectroscopic techniques are indispensable.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the hydrazone product.

  • N-H Stretching: A characteristic peak in the range of 3180-3270 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.[3]

  • C=O Stretching: The amide carbonyl (C=O) stretching vibration is typically observed in the region of 1650-1670 cm⁻¹.[3]

  • C=N Stretching: The imine (C=N) stretching vibration, a hallmark of hydrazone formation, appears in the range of 1510-1590 cm⁻¹.[3]

  • C-F Stretching: The presence of the fluorine atom will give rise to a strong absorption band in the C-F stretching region, typically around 1000-1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • -NH Proton: A downfield singlet, typically in the range of δ 11.8-12.8 ppm, is characteristic of the amide N-H proton.[3]

    • -N=CH Proton: The azomethine proton (-N=CH-) appears as a singlet in the region of δ 8.3-8.9 ppm.[3]

    • Aromatic Protons: The protons on the aromatic rings will appear in the typical aromatic region (δ 6.5-8.5 ppm), with splitting patterns determined by the substitution.

    • -OCH₃ Protons: The methoxy group protons will be observed as a singlet around δ 3.9 ppm.[7]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The amide carbonyl carbon will resonate in the downfield region, typically around δ 161-163 ppm.[10]

    • Azomethine Carbon (-N=CH-): The carbon of the imine group is typically found in the range of δ 145-150 ppm.

    • Aromatic Carbons: The aromatic carbons will show signals in the region of δ 110-160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to gain insights into its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Troubleshooting and Field-Proven Insights

ProblemPotential CauseSuggested Solution
Low or No Product Formation - Incorrect pH- Impure reagents- Steric hindrance- Adjust pH to 4-6 with acetic acid.[5]- Purify starting materials.- Increase reaction time or temperature.
Formation of Side Products (e.g., Azines) Reaction of hydrazone with a second equivalent of aldehyde.Use a slight excess of the hydrazide. Purify the product using column chromatography.[5]
Difficulty in Crystallization Product is an oil or amorphous solid.Try different solvent systems for recrystallization. Trituration with a non-polar solvent like hexane may induce crystallization.
Hydrolysis of the Product Presence of excess water and strong acid.Ensure anhydrous conditions if necessary and use only a catalytic amount of acid.

Conclusion: A Gateway to Novel Bioactive Molecules

The synthesis of novel hydrazones from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and characterize a diverse library of these compounds. The strategic incorporation of fluorine and methoxy substituents provides a valuable handle for fine-tuning the physicochemical and pharmacological properties of the final molecules. With careful execution of the experimental procedures and thorough characterization, the exploration of this chemical space is poised to yield exciting new candidates for drug development.

References

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Microwave-Assisted Synthesis of 2-Fluoro-3-methoxybenzohydrazide: A Modern, High-Efficiency Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-3-methoxybenzohydrazide, a key intermediate in contemporary drug discovery programs. Moving beyond traditional, time-intensive reflux methods, we leverage the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction, enhance yield, and promote greener chemistry principles. This guide is structured to provide not just a step-by-step procedure, but also the underlying scientific rationale, expected analytical outcomes, and troubleshooting advice to ensure reproducible success in your laboratory.

Introduction: The Significance of Benzohydrazides in Medicinal Chemistry

Benzohydrazide derivatives are a cornerstone of many modern pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitubercular properties. The specific scaffold of this compound incorporates key structural motifs—a fluorine atom and a methoxy group—that are frequently employed by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

Conventional synthesis of such hydrazides often involves prolonged heating under reflux, which can lead to extended reaction times and the formation of impurities[1]. Microwave-assisted synthesis offers a transformative alternative, utilizing the efficient and uniform heating of polar molecules by microwave irradiation to drive reactions to completion in minutes rather than hours[1][2]. This rapid, controlled heating minimizes side-product formation, often leading to higher purity and yields, thereby aligning with the principles of green chemistry by reducing energy consumption and solvent use.

This document serves as an authoritative guide for the efficient synthesis of this valuable building block.

Scientific Principles of the Synthesis

The synthesis of this compound from its corresponding benzoic acid involves a two-step process that can be efficiently conducted in a "one-pot" fashion under microwave irradiation.

Step 1: Fischer-Speier Esterification (In Situ) The process begins with the acid-catalyzed esterification of 2-Fluoro-3-methoxybenzoic acid with an alcohol (e.g., methanol or ethanol) to form the more reactive methyl or ethyl ester intermediate. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, initiating the esterification process[3][4][5].

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis) The in situ generated ester then undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the alcohol (alkoxide) as a leaving group and forming the stable benzohydrazide product[6][7][8].

The Role of Microwave Irradiation Microwave energy accelerates this reaction sequence through direct, uniform heating of the polar reactants and solvent molecules[2]. This rapid and efficient energy transfer allows the reaction to overcome activation energy barriers much more quickly than conventional heating methods, drastically reducing reaction times from hours to mere minutes.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
2-Fluoro-3-methoxybenzoic acidC₈H₇FO₃170.14160-164N/ASkin/Eye Irritant[9][10]
Hydrazine Hydrate (~64% N₂H₄)H₆N₂O50.06-51118-120Toxic, Corrosive, Carcinogen[3][4][5][11]
Ethanol (Absolute)C₂H₅OH46.07-11478Flammable
Sulfuric Acid (Conc.)H₂SO₄98.0810337Severe Corrosive
Deionized WaterH₂O18.020100None
Equipment
  • Microwave Synthesis Reactor (e.g., Milestone FlexiWave, CEM Discover)

  • 10 mL pressurized microwave reaction vial with a magnetic stir bar

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Analytical balance

  • pH paper or meter

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Add Reagents to Vial - 2-Fluoro-3-methoxybenzoic acid - Ethanol - H₂SO₄ (catalyst) - Hydrazine Hydrate Microwave 2. Irradiate in Reactor - Set Power: ~350 W - Set Time: 3-5 min - Set Temp: ~100-120 °C Reagents->Microwave Seal Vial Cool 3. Cool Vial to RT Microwave->Cool Reaction Complete Precipitate 4. Add Ice-Cold Water Cool->Precipitate Filter 5. Filter Precipitate Precipitate->Filter Wash 6. Wash with Water Filter->Wash Dry 7. Dry Product Wash->Dry Characterize 8. Characterize - M.P., FT-IR, NMR, MS Dry->Characterize

Caption: Workflow for microwave-assisted synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Fluoro-3-methoxybenzoic acid (1.0 mmol, 170 mg).

  • Solvent and Catalyst Addition: Add absolute ethanol (3 mL) to the vial, followed by 2-3 drops of concentrated sulfuric acid to catalyze the initial esterification.

  • Hydrazine Addition: Carefully add hydrazine hydrate (2.0 mmol, ~0.1 mL).

    • Causality Note: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the intermediate ester to the desired hydrazide product.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture for 3-5 minutes at a power of approximately 350 W , with a target temperature of 100-120°C. Monitor the reaction progress via TLC if desired.

    • Expert Insight: The reaction is typically complete within 3 minutes. The extended time is a buffer. A dedicated reactor allows for precise temperature and pressure control, preventing solvent boiling and ensuring safety.

  • Cooling: After irradiation, allow the vial to cool to room temperature (or use compressed air cooling as equipped on the reactor).

  • Precipitation: Pour the reaction mixture into a beaker containing ~20 mL of ice-cold deionized water. A white precipitate of this compound should form immediately.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water (2 x 10 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities. Dry the product under vacuum or in a desiccator.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 110-130°C (based on similar structures)
FT-IR (ATR, cm⁻¹) ~3300-3200 (N-H stretching), ~3050 (Ar C-H), ~1640-1660 (C=O, amide I), ~1580 (C=N/C=C), ~1250 (C-O)[12][13]
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, -CONH-), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃)[12]
¹³C NMR (DMSO-d₆) δ ~165 (C=O), δ ~150-160 (Ar C-F, Ar C-O), δ ~110-130 (Ar-C), δ ~56 (OCH₃)[12][14][15]
Mass Spec (ESI+) [M+H]⁺ = 185.07

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.

Mechanism of Hydrazinolysis

Caption: Mechanism of nucleophilic acyl substitution of an ester with hydrazine.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Insufficient microwave power/time.Increase irradiation time in 1-minute increments or slightly increase power/temperature target. Ensure the vial is properly sealed.
Inactive starting material.Verify the purity of 2-Fluoro-3-methoxybenzoic acid.
Oily Product / Fails to Solidify Incomplete reaction; presence of starting ester.Increase reaction time. Ensure sufficient hydrazine hydrate was added. Purify via column chromatography if necessary.
Product is Discolored (Yellow/Brown) Overheating or decomposition.Reduce microwave power or reaction time. Ensure temperature monitoring is accurate.
Impure starting materials.Use high-purity reagents.

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding pathway to this compound. By significantly reducing reaction times from hours to minutes, this method enhances laboratory productivity and aligns with the modern demands of sustainable chemistry. The detailed procedural and analytical guidance provided ensures that researchers can reliably reproduce this synthesis and confidently characterize the final product, accelerating progress in drug discovery and development.

References

  • ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 20, 2026, from [Link]

  • Siddiqui, Z. N., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US3466327A - Benzoic acid hydrazide derivatives and compositions.
  • OpenOChem Learn. (n.d.). Mechanism of Acyl Substitution. Retrieved January 20, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Retrieved January 20, 2026, from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved January 20, 2026, from [Link]

  • E-Lab. (n.d.). Chemical Label: 2-Fluoro-3-methoxybenzoic Acid. Retrieved January 20, 2026, from [Link]

  • Karatas, H., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S3. FTIR spectrum of (b) N'-(2-hydroxy-3-methoxy benzylidene) adamantane-1-carbohydrazide (OVAC). Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide. Retrieved January 20, 2026, from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 20, 2026, from [Link]

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Application Note & Protocol: N-acylation of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of 2-fluoro-3-methoxybenzohydrazide, a key transformation in the synthesis of various biologically active molecules. N-acylhydrazides and their derivatives, such as N-acylhydrazones, are pivotal structural motifs in medicinal chemistry, serving as precursors to heterocyclic compounds and exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This protocol details a robust and reproducible method using an acyl chloride as the acylating agent in the presence of pyridine. It covers the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure successful execution by researchers in organic synthesis and drug development.

Introduction and Scientific Context

N-acylhydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH-R' functional group. Their chemical malleability makes them valuable intermediates in the synthesis of heterocycles like 1,3,4-oxadiazoles and pyrazoles.[2][5] Furthermore, the N-acylhydrazone moiety (R-CO-NH-N=CR'R'') is recognized as a "privileged structure" in drug design, capable of interacting with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[3][6]

The target substrate, this compound, possesses two key substituents on the aromatic ring that influence its reactivity. The fluorine atom at the ortho position and the methoxy group at the meta position both exert electronic effects that modulate the nucleophilicity of the hydrazide moiety. Understanding these influences is crucial for optimizing reaction conditions. This protocol provides a standardized procedure for the N-acylation of this specific substrate, which can be adapted for various acylating agents to generate a library of derivatives for further investigation.

Reaction Mechanism and Theoretical Considerations

The N-acylation of a hydrazide is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of a nucleophilic nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

2.1. Regioselectivity Benzohydrazide has two nitrogen atoms, but acylation occurs selectively at the terminal, more nucleophilic -NH2 group. The nitrogen atom adjacent to the carbonyl group (the amide nitrogen) is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group, creating a resonance-stabilized system. The terminal -NH2 nitrogen's lone pair is more available for nucleophilic attack.

2.2. Role of the Acylating Agent Acyl chlorides (R-COCl) are highly reactive acylating agents due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The chloride ion is also an excellent leaving group.

2.3. Role of Pyridine Pyridine serves multiple crucial roles in this reaction:

  • Base: It neutralizes the hydrochloric acid (HCl) byproduct generated when using an acyl chloride, preventing the protonation of the hydrazide starting material which would render it non-nucleophilic.[7][8]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by first attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[9][10] This intermediate is then more susceptible to attack by the hydrazide's terminal nitrogen.

  • Solvent: Pyridine can also function as a solvent, helping to dissolve the reactants and facilitate the reaction.[11]

2.4. Influence of Substituents

  • 2-Fluoro group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the hydrazide.

  • 3-Methoxy group: The methoxy group exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating mesomeric effect (+M). Its overall effect on the reactivity will depend on the balance of these opposing forces.

The combination of these substituents requires carefully controlled reaction conditions to achieve high yields.

Chemical Reaction Pathway

The overall transformation is depicted below. The terminal nitrogen of this compound attacks the carbonyl carbon of the acyl chloride. Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and the resulting proton is scavenged by pyridine to yield the final N'-acyl-2-fluoro-3-methoxybenzohydrazide product.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Products Hydrazide 2-Fluoro-3-methoxy- benzohydrazide Product N'-Acyl-2-fluoro-3-methoxy- benzohydrazide Hydrazide->Product AcylChloride Acyl Chloride (R-COCl) AcylChloride->Product Pyridine Pyridine Byproduct Pyridinium Hydrochloride Pyridine->Byproduct Solvent DCM (Solvent) Temp 0 °C to RT

Caption: General scheme for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation using an acyl chloride. Researchers should adapt molar equivalents based on the specific acyl chloride used.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )M.P./B.P. (°C)Density (g/mL)Notes
This compoundC₈H₉FN₂O₂184.17--Starting material. Ensure it is dry.
Acetyl Chloride (Example)C₂H₃ClO78.50-73 / 521.104Example acylating agent. Highly corrosive and moisture-sensitive.
PyridineC₅H₅N79.10-42 / 1150.982Anhydrous grade. Acts as base and catalyst.[7][9][11]
Dichloromethane (DCM)CH₂Cl₂84.93-97 / 401.326Anhydrous grade. Reaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--~1.05For aqueous work-up.
Brine (Saturated NaCl Solution)NaCl(aq)--~1.2For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-2.66Drying agent.

4.2. Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.84 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and anhydrous pyridine (1.5 eq, e.g., 1.19 g, 1.2 mL, 15 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq, 0.86 g, 0.78 mL, 11 mmol) in anhydrous DCM (10 mL) in a separate flask. Add this solution dropwise to the stirred hydrazide solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic reaction and prevent potential side reactions like di-acylation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).

  • Work-up (Quenching): Once the reaction is complete (disappearance of the starting hydrazide spot on TLC), carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL). Trustworthiness Note: The acid wash is essential for removing the pyridine catalyst, which can complicate purification and spectral analysis.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if the product is an oil or if impurities are difficult to remove.[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Dissolve Hydrazide & Pyridine in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at RT for 4-6h (Monitor by TLC) C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: Step-by-step workflow for the N-acylation and purification process.

Characterization and Expected Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations for N'-acetyl-2-fluoro-3-methoxybenzohydrazide
¹H NMR (in CDCl₃)- Two distinct signals for the -NH protons, typically broad singlets in the range of δ 8-11 ppm.[3][13]- Aromatic protons (δ 7-8 ppm) showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- A singlet for the methoxy (-OCH₃) protons around δ 3.9 ppm.- A singlet for the acetyl (-COCH₃) protons around δ 2.1-2.3 ppm.
¹³C NMR (in CDCl₃)- Two carbonyl carbon signals: one for the benzoyl C=O (~165-170 ppm) and one for the acetyl C=O (~170-175 ppm).[14]- Aromatic carbons, including the C-F and C-O carbons with characteristic shifts and couplings.- Methoxy carbon (~56 ppm) and acetyl methyl carbon (~21 ppm).
FT-IR (ATR)- N-H stretching vibrations around 3200-3300 cm⁻¹.[14]- Two distinct C=O (amide I) stretching bands, typically in the range of 1640-1680 cm⁻¹.[14]- C-F stretching vibration around 1200-1250 cm⁻¹.
Mass Spec. (ESI+)- A prominent peak corresponding to the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. For the acetyl derivative (C₁₀H₁₁FN₂O₃, MW=226.21), expect m/z at 227.08 or 249.06.

Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) may vary slightly based on solvent and concentration.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive/degraded acyl chloride due to moisture.2. Insufficient pyridine.3. Starting hydrazide is protonated.1. Use freshly opened or distilled acyl chloride. Perform the reaction under a strict inert (N₂) atmosphere.2. Ensure at least 1.1 equivalents of pyridine are used to scavenge HCl. Using 1.5-2.0 eq can be beneficial.[7]3. Ensure the reaction medium is not acidic before the addition of the acylating agent.
Starting Material Remains 1. Insufficient acylating agent.2. Short reaction time.1. Use a slight excess (1.1-1.2 eq) of the acylating agent.2. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. Microwave-assisted protocols can also significantly reduce reaction times.[15][16][17]
Formation of Di-acylated Product 1. Reaction temperature too high.2. Large excess of acylating agent.1. Maintain the temperature at 0 °C during the addition of the acyl chloride.2. Avoid using a large excess of the acylating agent; stick to 1.1-1.2 equivalents.
Difficult Purification 1. Residual pyridine or pyridinium salts.2. Closely-eluting impurities.1. Perform the 1M HCl wash during the work-up thoroughly to remove all pyridine.2. If recrystallization fails, use column chromatography with a shallow solvent gradient to improve separation.[12][18]

References

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. askIITians. [Link]

  • What is the role of pyridine in the acylation. eSaral. [Link]

  • What is the role of pyridine in the acetylations of alcohols? Reddit. [Link]

  • Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. PubMed. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. ACG Publications. [Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. MDPI. [Link]

  • Synthesis of N′-substituted acylhydrazine. ResearchGate. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]

  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. National Institutes of Health (NIH). [Link]

  • Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

  • N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. ResearchGate. [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Lipase-catalyzed hydrazine insertion for the synthesis of N'-alkyl benzohydrazides. PubMed. [Link]

  • I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation. ResearchGate. [Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. ResearchGate. [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? ResearchGate. [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure - Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PubMed. [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme. [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. ResearchGate. [Link]

  • Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: 2-Fluoro-3-methoxybenzohydrazide as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and strategically functionalized building blocks. 2-Fluoro-3-methoxybenzohydrazide emerges as a scaffold of significant interest, embodying key principles of medicinal chemistry. The strategic placement of the fluoro and methoxy groups offers a nuanced tool for modulating physicochemical properties through bioisosterism, while the hydrazide moiety serves as a versatile chemical handle for constructing diverse molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, applications, and detailed protocols for utilizing this compound in the synthesis of novel bioactive compounds.

The Strategic Value of this compound

The utility of this compound in a medicinal chemistry campaign is not coincidental; it is a product of deliberate design that leverages the interplay of its constituent functional groups. Understanding the role of each component is critical to exploiting its full potential.

The Aromatic Core: A Lesson in Bioisosterism

The substitution pattern on the phenyl ring is a prime example of strategic bioisosteric modification. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1] The thoughtful deployment of a bioisostere can modulate potency, selectivity, conformation, and pharmacokinetic profiles.[2]

  • The Role of Fluorine: Fluorine has become a cornerstone element in drug design.[3] Its small size and high electronegativity can profoundly influence a molecule's properties. In this scaffold, the ortho-fluoro group can:

    • Block Metabolic Oxidation: Aryl ethers, like the methoxy group, can be susceptible to oxidative metabolism.[4][5] An adjacent fluorine atom can act as a "metabolic shield," sterically and electronically hindering enzymatic degradation and improving the compound's metabolic stability.

    • Modulate Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functionalities, which can be critical for optimizing target engagement or cell permeability.[3]

    • Enhance Binding Interactions: The C-F bond can participate in favorable non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.[2]

  • The 3-Methoxy Group: While potentially a metabolic liability, the methoxy group is a key hydrogen bond acceptor and can be crucial for anchoring a molecule within a protein's binding pocket. The interplay with the adjacent fluorine atom creates a unique electronic and steric environment that can be exploited in structure-activity relationship (SAR) studies.

The Hydrazide Moiety: A Gateway to Diversity

The hydrazide functional group (-CONHNH₂) is a highly versatile synthetic handle. It is prized for its ability to readily participate in a variety of chemical transformations, providing a robust platform for library synthesis and lead optimization.[6] Its primary roles include:

  • Formation of Hydrazones: The nucleophilic -NH₂ group of the hydrazide readily condenses with aldehydes and ketones to form stable hydrazone linkages (-CONH-N=CH-). Hydrazones are a privileged structural motif found in a wide array of biologically active compounds, including antimicrobial, anticonvulsant, and enzyme inhibitory agents.[7][8]

  • Precursor to Heterocycles: The hydrazide moiety is a cornerstone for the synthesis of five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These rings are common pharmacophores in clinically approved drugs.

Caption: Rationale for using this compound.

Application: Synthesis of Hydrazone Derivatives as Enzyme Inhibitors

A primary application of this compound is the synthesis of N'-arylmethylene-benzohydrazides (hydrazones). This class of compounds has demonstrated potent inhibitory activity against various enzyme families, including monoamine oxidases (MAOs), carbonic anhydrases, and cholinesterases.[7][9] The general synthetic route is a straightforward acid-catalyzed condensation reaction.

General Reaction Scheme

Hydrazone_Synthesis reactant1 2-Fluoro-3-methoxy- benzohydrazide reaction reaction reactant1->reaction Solvent (e.g., EtOH) Catalyst (e.g., AcOH) Reflux reactant2 Substituted Aldehyde (R-CHO) reactant2->reaction Solvent (e.g., EtOH) Catalyst (e.g., AcOH) Reflux product N'-Arylmethylene-2-fluoro- 3-methoxybenzohydrazide (Hydrazone) + + +->reaction Solvent (e.g., EtOH) Catalyst (e.g., AcOH) Reflux reaction->product

Caption: General scheme for hydrazone synthesis.

Illustrative SAR Data

To illustrate the utility of this building block in an SAR campaign, the following table presents hypothetical data for a series of synthesized hydrazone derivatives tested against a protein kinase target.

Compound IDR-Group (from Aldehyde)StructureIC₅₀ (nM)
XYZ-001 Phenyl850
XYZ-002 4-Hydroxyphenyl225
XYZ-003 4-Chlorophenyl450
XYZ-004 3,4-Dimethoxyphenyl110
XYZ-005 Naphthalen-2-yl75

Note: Data are hypothetical and for illustrative purposes only.

This data demonstrates how simple modifications to the aldehyde component can lead to significant changes in potency, guiding the optimization process. The 2-fluoro-3-methoxybenzoyl fragment serves as a constant anchor, allowing for systematic exploration of the chemical space at the other end of the molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title building block from its corresponding methyl ester via hydrazinolysis.[6][10]

Materials:

  • Methyl 2-fluoro-3-methoxybenzoate (1.0 eq)

  • Hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq)

  • Ethanol (EtOH), absolute

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-fluoro-3-methoxybenzoate (1.84 g, 10.0 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve the ester. Once dissolved, add hydrazine monohydrate (2.50 g, 50.0 mmol, ~2.4 mL) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours.

    • Causality: The elevated temperature is necessary to drive the nucleophilic acyl substitution, replacing the methoxy group of the ester with the hydrazinyl group. The large excess of hydrazine hydrate ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane eluent system. The disappearance of the starting ester spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction progression.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. A white precipitate of the product should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL). Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the white solid product (expected yield: 75-85%) using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Protocol 2: General Procedure for Synthesis of N'-Arylmethylene-2-fluoro-3-methoxybenzohydrazides (Hydrazones)

This protocol provides a robust method for the condensation of this compound with various aldehydes.[11][12]

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde (1.05 eq)

  • Ethanol (EtOH), absolute

  • Glacial acetic acid (catalytic, ~3-4 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.84 g, 10.0 mmol) in absolute ethanol (20 mL) with gentle warming if necessary.

  • Reagent Addition: To this clear solution, add the desired substituted aldehyde (10.5 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring & Self-Validation: The reaction progress can be monitored by TLC. A key self-validating feature of this reaction is that the product often precipitates out of the ethanolic solution upon cooling, indicating that the reaction has proceeded to form the less soluble hydrazone.

  • Isolation: After the reaction is complete (as determined by TLC), cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often of high purity after this step. If further purification is needed, recrystallization from ethanol or purification by column chromatography (silica gel) can be performed.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (-N=CH-) (~8-9 ppm) in the ¹H NMR spectrum are indicative of successful hydrazone formation.[7]

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly generate libraries of diverse and potentially bioactive molecules. Its unique combination of a bioisosterically-tuned aromatic core and a synthetically versatile hydrazide handle makes it an invaluable tool for modern lead discovery and optimization campaigns. The protocols provided herein offer a reliable foundation for researchers to harness the full potential of this powerful scaffold.

References

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  • Kovács, K., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 27(19), 6549. [Link]

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  • Gümüş, M., et al. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. Chemistry & Biodiversity, 21(7), e202401849. [Link]

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  • Custom Synthesis with 2-Fluoro-3-methoxybenzaldehyde: A Manufacturer's Perspective. (n.d.). Example Manufacturer Website. [Link] (Note: This is a representative, non-functional URL as the original source was a generic manufacturer page).

  • Utomo, R. Y., et al. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(4), M1020. [Link]

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Screening of 2-Fluoro-3-methoxybenzohydrazide derivatives for antimicrobial activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Screening of 2-Fluoro-3-methoxybenzohydrazide Derivatives for Antimicrobial Activity Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis and Antimicrobial Evaluation of Novel this compound Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of novel derivatives based on a this compound scaffold and a detailed, self-validating protocol for their subsequent screening against a panel of clinically relevant microorganisms. We detail methodologies from initial synthesis and purification to quantitative antimicrobial susceptibility testing via the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) assessment, and essential cytotoxicity evaluation to establish a preliminary safety profile. The protocols are designed to ensure robust, reproducible data, guiding researchers in the identification of lead compounds for further development.

Introduction: The Rationale for Hydrazide Scaffolds

The core of many successful antimicrobial drugs is a chemical scaffold that is ripe for modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The hydrazide-hydrazone moiety (-C(=O)NHN=CH-) is one such privileged scaffold. Its significance is underscored by its presence in established drugs like the antitubercular agent isoniazid, which functions by inhibiting mycolic acid synthesis in mycobacteria.[3] The broader class of hydrazones has been shown to exert antimicrobial effects through diverse mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and disruptions of cell wall biosynthesis, making them attractive candidates in the fight against resistant bacteria.[1][3][4]

The this compound core is selected here for its unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be modulated to influence solubility and target interaction.[5][6] This guide provides the foundational protocols to synthesize a library of derivatives from this core and systematically evaluate their potential as new antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis is a two-stage process: first, the creation of the parent hydrazide from a commercially available ester, followed by the condensation with various aromatic or heterocyclic aldehydes to generate a library of hydrazone derivatives.[3][7]

Stage 1: Synthesis of this compound (Parent Compound)

The initial step involves the hydrazinolysis of a methyl ester. This nucleophilic acyl substitution reaction is efficient and typically yields a clean product.

Protocol:

  • Reaction Setup: To a solution of methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (15 mL/g of ester) in a round-bottom flask, add hydrazine hydrate (3.0 eq).

  • Reflux: Equip the flask with a condenser and reflux the mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated mixture into ice-cold water. The solid this compound will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.[3]

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Stage 2: Synthesis of N'-Substituted-2-fluoro-3-methoxybenzohydrazones (Derivatives)

This stage involves a classic condensation reaction between the parent hydrazide and a selected aldehyde to form the characteristic hydrazone (azomethine) linkage.[7][8]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add the desired substituted aldehyde (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.[3]

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the mixture. The hydrazone product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under reduced pressure to yield the final derivative.[3]

G cluster_0 Stage 1: Parent Hydrazide Synthesis cluster_1 Stage 2: Derivative Library Synthesis Ester Methyl 2-fluoro- 3-methoxybenzoate Reflux1 Reflux (8-12h) Ester->Reflux1 Hydrazine Hydrazine Hydrate (Ethanol) Hydrazine->Reflux1 Parent 2-Fluoro-3-methoxy- benzohydrazide Reflux1->Parent Reflux2 Reflux (4-6h) Parent->Reflux2 Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reflux2 Catalyst Glacial Acetic Acid (Ethanol) Catalyst->Reflux2 Derivative Final Hydrazone Derivative Reflux2->Derivative

Caption: Workflow for the synthesis of hydrazone derivatives.

Antimicrobial Screening: A Validated Workflow

A systematic approach is crucial for evaluating the antimicrobial potential of newly synthesized compounds. We recommend a workflow that proceeds from determining the minimum inhibitory concentration (MIC) to assessing bactericidal versus bacteriostatic activity (MBC).

Recommended Microbial Panel

A representative panel should include Gram-positive bacteria, Gram-negative bacteria, and at least one yeast species.

  • Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing a reliable measure of the compound's potency.[9][10][11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Test compound stock solutions (e.g., 1 mg/mL in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Standard control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row (Column 1). This results in an initial 1:2 dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this process across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a gradient of decreasing compound concentrations.

  • Controls:

    • Column 11 (Growth Control): Add 10 µL of inoculum to 100 µL of broth. This well contains no compound and should show robust microbial growth.

    • Column 12 (Sterility Control): Contains only 100 µL of broth. This well should remain clear, ensuring the medium is not contaminated.[11]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]

  • Inoculation: Add 10 µL of the standardized, diluted inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9][14] This can be assessed visually or with a plate reader.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to distinguish between compounds that merely inhibit growth (bacteriostatic) and those that kill the microbes (bactericidal).[15][16]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing on the agar).[16]

G Start Prepare Standardized Inoculum (0.5 McFarland) Setup Prepare 96-Well Plate (Broth + Serial Dilutions of Compound) Start->Setup Inoculate Inoculate Wells with Microbial Suspension Setup->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (e.g., 24h at 37°C) Subculture->Incubate_Agar Read_MBC Read MBC: Lowest Concentration with ≥99.9% Killing Incubate_Agar->Read_MBC End Data Analysis Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Data Analysis and Interpretation

Interpreting MIC and MBC Values

The MIC value provides a quantitative measure of a compound's potency. A lower MIC indicates higher potency.[17] The relationship between MBC and MIC is used to classify the antimicrobial agent's effect.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[16]

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[16]

For serious infections, a bactericidal agent is often preferred.[16]

Table 1: Example Antimicrobial Activity Data
Compound IDR-GroupS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioE. coli MIC (µg/mL)E. coli MBC (µg/mL)MBC/MIC Ratio
FH-01 4-Nitro8162 (Bactericidal)32>128>4 (Bacteriostatic)
FH-02 4-Chloro16322 (Bactericidal)64>128>4 (Bacteriostatic)
FH-03 2,4-Dichloro482 (Bactericidal)16322 (Bactericidal)
Ciprofloxacin (Control)0.512 (Bactericidal)0.250.52 (Bactericidal)

Cytotoxicity Assessment: Ensuring Selectivity

A potent antimicrobial agent is only useful if it is not toxic to host cells.[18][19] Therefore, it is essential to assess the cytotoxicity of promising compounds against a mammalian cell line. The MTT assay is a standard colorimetric method for this purpose.[20]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293 or RAW264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound dilutions

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[21]

  • Compound Exposure: Remove the old medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 24 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[20]

  • Solubilization: Discard the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Selectivity Index (SI)

The SI is a critical parameter for evaluating the therapeutic potential of a compound. It is the ratio of its toxicity to its activity. A higher SI value is desirable.

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

Table 2: Example Cytotoxicity and Selectivity Index Data
Compound IDIC₅₀ vs. HEK293 (µg/mL)S. aureus MIC (µg/mL)Selectivity Index (SI)
FH-01 150818.75
FH-02 >20016>12.5
FH-03 50412.5

Exploring the Mechanism of Action

Once active and selective compounds are identified, investigating their mechanism of action is the next logical step. For hydrazide-hydrazones, several targets have been proposed.[1][3][4]

  • DNA Gyrase Inhibition: This bacterial enzyme is a common target for antibiotics. An in vitro DNA gyrase supercoiling assay can determine if the compounds inhibit its function.

  • Cell Wall Synthesis Inhibition: Assays targeting enzymes involved in peptidoglycan synthesis, such as MurB, can be employed.

  • Cell Membrane Disruption: A bacterial membrane potential assay using fluorescent dyes can reveal if the compounds disrupt membrane integrity.

G cluster_0 Bacterial Cell Compound Hydrazone Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Cell_Wall_Synth Peptidoglycan Biosynthesis Compound->Cell_Wall_Synth Inhibits Cell_Membrane Cell Membrane Compound->Cell_Membrane Interferes DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Weak_Wall Weakened Cell Wall Cell_Wall_Synth->Weak_Wall Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption

Caption: Potential antimicrobial mechanisms of action.

Conclusion

This application note provides a structured and robust framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. By following these detailed protocols for synthesis, MIC/MBC determination, and cytotoxicity assessment, researchers can efficiently identify promising lead candidates. The causality-driven approach ensures that the data generated is reliable, reproducible, and provides a solid foundation for subsequent hit-to-lead optimization and mechanistic studies, ultimately contributing to the critical pipeline of new antimicrobial agents.

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Application Note: Leveraging 2-Fluoro-3-methoxybenzohydrazide for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Fluoro-3-methoxybenzohydrazide Scaffold

In the landscape of modern drug discovery, the selection of a starting scaffold is a critical determinant of success. This compound has emerged as a particularly valuable building block for the synthesis of novel enzyme inhibitors. Its utility is rooted in a combination of factors: the inherent reactivity of the hydrazide moiety, the strategic placement of fluoro and methoxy groups, and the overall structural resemblance to known pharmacophores.

The hydrazide functional group serves as a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones, which are a well-established class of enzyme inhibitors.[1][2] The presence of a fluorine atom can enhance binding affinity, modulate metabolic stability, and improve the pharmacokinetic profile of a molecule.[3] Concurrently, the methoxy group can participate in hydrogen bonding and influence the molecule's solubility and electronic properties. This application note provides a comprehensive guide to utilizing this compound for the synthesis of a representative hydrazone-based enzyme inhibitor, targeting Monoamine Oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism and a target for antidepressants.[1]

The Rationale for Targeting MAO-A with a Hydrazone Derivative

Hydrazones are characterized by the -C(=O)NHN=C- linkage, which can mimic the transition state of substrate binding to an enzyme, leading to potent inhibition.[1] MAO-A is a well-validated target for which numerous hydrazone-based inhibitors have been developed. The general strategy involves the condensation of a benzohydrazide with a suitably substituted aldehyde to generate a library of potential inhibitors. The 2-fluoro-3-methoxy substitution pattern on the benzohydrazide moiety offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for the target enzyme.

Synthesis Protocol: N'-(4-hydroxybenzylidene)-2-fluoro-3-methoxybenzohydrazide

This protocol details the synthesis of a representative MAO-A inhibitor, N'-(4-hydroxybenzylidene)-2-fluoro-3-methoxybenzohydrazide, through a one-step condensation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Hydroxybenzaldehyde≥98%Commercially Available
Ethanol (Absolute)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Deionized Water
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) plates
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (5.43 mmol) of this compound in 20 mL of absolute ethanol. Add a magnetic stir bar to the flask.

  • Addition of Aldehyde: To the stirring solution, add 0.66 g (5.43 mmol) of 4-hydroxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add cold deionized water to the mixture until a solid appears.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted aldehyde.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 4 hours.

  • Characterization: Characterize the final product, N'-(4-hydroxybenzylidene)-2-fluoro-3-methoxybenzohydrazide, by determining its melting point, and by obtaining its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, -NH), 9.8 (s, 1H, -OH), 8.3 (s, 1H, -N=CH), 7.5-6.8 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H, O-H stretching), 1650 (C=O stretching), 1600 (C=N stretching).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₃FN₂O₃: 289.09, found: 289.1.

Visualizing the Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Workup & Purification 2F3MBH 2-Fluoro-3-methoxy- benzohydrazide Solvent Ethanol 2F3MBH->Solvent Dissolve 4HBA 4-Hydroxy- benzaldehyde 4HBA->Solvent Add Catalyst Glacial Acetic Acid Solvent->Catalyst Add Heat Reflux, 4h Catalyst->Heat Cooling Cool to RT Heat->Cooling Reaction Complete Product N'-(4-hydroxybenzylidene)- This compound Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Drying->Product

Caption: Synthetic workflow for N'-(4-hydroxybenzylidene)-2-fluoro-3-methoxybenzohydrazide.

In Vitro Enzyme Inhibition Assay: Monoamine Oxidase A (MAO-A)

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compound against human MAO-A.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
Human recombinant MAO-ACommercially Available
Amplex® Red reagentCommercially Available
Horseradish peroxidase (HRP)Commercially Available
p-Tyramine hydrochloride (MAO-A substrate)≥98%Commercially Available
Clorgyline (MAO-A inhibitor control)≥98%Commercially Available
Sodium phosphate buffer (100 mM, pH 7.4)
DMSOACS GradeCommercially Available
96-well black microplate
Fluorescence microplate reader
Step-by-Step Assay Protocol
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the synthesized inhibitor and clorgyline in DMSO.

    • Prepare a 10 mM stock solution of p-tyramine in deionized water.

    • Prepare a working solution of Amplex® Red (100 µM) and HRP (1 U/mL) in sodium phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of sodium phosphate buffer to the blank wells.

    • Add 20 µL of the synthesized inhibitor or clorgyline at various concentrations (e.g., 0.01 µM to 100 µM) to the test wells.

    • Add 20 µL of DMSO to the control wells.

  • Enzyme Addition: Add 20 µL of MAO-A enzyme solution (final concentration 5 µg/mL) to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of p-tyramine solution (final concentration 1 mM) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation 530-560 nm, emission 590 nm) every 5 minutes for 30 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitor Stocks - Substrate Stock - Amplex Red/HRP Solution Plate Add to 96-well plate: - Buffer (Blank) - Inhibitor (Test) - DMSO (Control) Reagents->Plate Enzyme Add MAO-A Enzyme Plate->Enzyme Incubate Pre-incubate at 37°C for 15 min Enzyme->Incubate Substrate Add p-Tyramine Substrate Incubate->Substrate Measure Measure Fluorescence (Ex: 545 nm, Em: 590 nm) Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro MAO-A inhibition assay.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Synthesis: Low or no product yieldIncomplete reaction, impure reagents, incorrect stoichiometryExtend reflux time, check reagent purity, ensure accurate measurements
Synthesis: Multiple spots on TLCSide reactions, unreacted starting materialsOptimize reaction conditions (temperature, catalyst), purify product by column chromatography
Assay: High background fluorescenceAutofluorescence of compounds, light scatteringSubtract blank values, check for compound interference with the assay components
Assay: No inhibition observedInactive compound, incorrect inhibitor concentrationConfirm compound structure and purity, prepare fresh dilutions, use a positive control (clorgyline)
Assay: Inconsistent resultsPipetting errors, temperature fluctuations, enzyme instabilityUse calibrated pipettes, ensure stable temperature control, use fresh enzyme aliquots

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of novel enzyme inhibitors. The straightforward synthesis of hydrazone derivatives, coupled with the beneficial properties imparted by the fluoro and methoxy substituents, makes this scaffold an attractive choice for drug discovery programs. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this compound in developing potent and selective inhibitors for a range of enzymatic targets.

References

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. [Link]

  • Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]

  • Custom Synthesis with 2-Fluoro-3-methoxybenzaldehyde: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. [Link]

  • 2-Fluoro-3-methoxybenzaldehyde. PubChem. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. [Link]

  • New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity. [Link]

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Application Notes & Protocols: 2-Fluoro-3-methoxybenzohydrazide as a Strategic Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Fluoro-3-methoxybenzohydrazide as a pivotal starting material for the synthesis of medicinally significant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We elucidate the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the pharmacological relevance of the resulting scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Benzohydrazides

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs.[1][2] Among the myriad of synthetic precursors, acid hydrazides are exceptionally versatile synthons, capable of undergoing a variety of cyclization reactions to form key five-membered aromatic rings.[3][4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6] The fluorine atom, owing to its small size and high electronegativity, can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[7][8] this compound combines the synthetic utility of the hydrazide functional group with the beneficial electronic properties of the fluoro and methoxy substituents. This unique substitution pattern makes it an invaluable building block for generating libraries of novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[7][9][10]

This guide details the practical application of this compound in the synthesis of three key heterocyclic systems. We will move beyond simple procedural descriptions to explain the causality behind reagent choices and reaction conditions, providing a robust framework for experimental design and execution.

Synthetic Pathway I: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, valued for its favorable pharmacokinetic profile and metabolic stability.[3][11] The most common route to this scaffold from an acid hydrazide involves the cyclodehydration of an intermediate 1,2-diacylhydrazine.

Mechanistic Rationale

The synthesis is typically a two-step, one-pot process. First, this compound undergoes acylation with a suitable carboxylic acid (often activated as an acid chloride) to form an N,N'-diacylhydrazine intermediate. In the second step, a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is introduced.[4] The dehydrating agent activates the carbonyl oxygen atoms, facilitating an intramolecular nucleophilic attack by the adjacent amide nitrogen, followed by elimination to yield the aromatic 1,3,4-oxadiazole ring. POCl₃ is particularly effective as it serves as both a dehydrating agent and the reaction solvent in many protocols.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(2-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole

This protocol provides a representative example of the cyclodehydration strategy.

Materials:

  • This compound

  • 4-Chlorobenzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.84 g, 10 mmol) and 4-chlorobenzoic acid (1.57 g, 10 mmol).

  • Carefully add phosphorus oxychloride (10 mL) to the mixture under a fume hood.

  • Fit the flask with a reflux condenser and heat the mixture gently with stirring at 80-90°C for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice in a large beaker with constant stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic solution by slowly adding an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • The solid precipitate that forms is collected by vacuum filtration.

  • Wash the crude product thoroughly with cold water.

  • Recrystallize the solid from ethanol to obtain the pure 2-(4-chlorophenyl)-5-(2-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole.

  • Dry the product under vacuum. Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

General Workflow Diagram

G cluster_start Starting Materials SM1 2-Fluoro-3-methoxy- benzohydrazide Intermediate N,N'-Diacylhydrazine Intermediate SM1->Intermediate Acylation SM2 Aryl/Alkyl Carboxylic Acid SM2->Intermediate Acylation Product 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Product Cyclodehydration (Reflux) Reagent POCl3 (Dehydrating Agent) Reagent->Intermediate caption Workflow for 1,3,4-Oxadiazole Synthesis

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Synthetic Pathway II: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][12][13] A robust and widely used synthetic route involves the cyclization of thiosemicarbazide intermediates.[12]

Mechanistic Rationale

This synthesis begins with the reaction of this compound with an appropriate isothiocyanate. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid (H₂SO₄).[9] The acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The sulfur atom then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration steps lead to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of 5-(2-Fluoro-3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol (99.8%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ammonia solution (10%)

  • Beakers, round-bottom flask, reflux condenser, magnetic stirrer

Step A: Synthesis of 1-(2-Fluoro-3-methoxybenzoyl)-4-phenylthiosemicarbazide

  • Dissolve this compound (1.84 g, 10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The solid thiosemicarbazide product will precipitate.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry. This intermediate is often pure enough for the next step.

Step B: Cyclization to 5-(2-Fluoro-3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

  • Add the dried thiosemicarbazide intermediate (3.19 g, 10 mmol) portion-wise to ice-cold concentrated sulfuric acid (10 mL) while maintaining the temperature below 10°C.

  • Stir the mixture in an ice bath for 1 hour, then allow it to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 10% ammonia solution to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure thiadiazole.[9]

Reaction Mechanism Diagram

G Hydrazide 2-Fluoro-3-methoxy- benzohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Cyclization Acid-Catalyzed Cyclodehydration (H₂SO₄) Thiosemicarbazide->Cyclization Thiadiazole 1,3,4-Thiadiazole Product Cyclization->Thiadiazole caption Mechanism for 1,3,4-Thiadiazole Synthesis

Caption: Mechanism for 1,3,4-thiadiazole synthesis.

Synthetic Pathway III: Synthesis of 1,2,4-Triazoles

1,2,4-Triazole derivatives are a cornerstone in pharmaceuticals and agrochemicals, known for their potent antifungal and antimicrobial activities.[14][15][16][17] One effective method to synthesize 3,5-disubstituted-4H-1,2,4-triazoles is through the base-catalyzed cyclization of the same thiosemicarbazide intermediates prepared for thiadiazole synthesis.

Mechanistic Rationale

The thiosemicarbazide intermediate, when treated with a base (e.g., NaOH or KOH), undergoes an intramolecular cyclization.[18] The base deprotonates one of the amide/thioamide nitrogens, enhancing its nucleophilicity. This is followed by an intramolecular attack on the carbonyl carbon, forming a tetrahedral intermediate. The key step is the elimination of hydrogen sulfide (H₂S) gas, driven by the formation of the stable aromatic triazole ring. The choice of base and reaction temperature is critical to favor this pathway over others.

Experimental Protocol: Synthesis of 4-Phenyl-5-(2-fluoro-3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-(2-Fluoro-3-methoxybenzoyl)-4-phenylthiosemicarbazide (from Pathway II, Step A)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Suspend the thiosemicarbazide intermediate (3.19 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add 20 mL of 2 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 6-8 hours, during which the evolution of H₂S may be noted (conduct in a fume hood).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid until the pH is ~5-6.

  • The triazole product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure triazole-thiol product.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the synthesis of these heterocyclic cores starting from this compound.

Heterocycle ClassKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Typical Yield (%)
1,3,4-Oxadiazole Carboxylic AcidPOCl₃80-905-665-85
1,3,4-Thiadiazole IsothiocyanateH₂SO₄ (conc.)0-253-470-90[9]
1,2,4-Triazole (from Thiosemicarbazide)NaOH (aq.) / EtOHReflux6-860-80[18]
Synthesis Workflow Diagram

G cluster_paths Divergent Synthetic Pathways Start 2-Fluoro-3-methoxy- benzohydrazide p1_reagent + R-COOH + POCl₃ Start->p1_reagent p2_reagent + R-NCS Start->p2_reagent p1_product 1,3,4-Oxadiazole p1_reagent->p1_product p2_intermediate Thiosemicarbazide Intermediate p2a_reagent + H₂SO₄ p2_intermediate->p2a_reagent p2b_reagent + NaOH p2_intermediate->p2b_reagent p2_reagent->p2_intermediate p2a_product 1,3,4-Thiadiazole p2a_reagent->p2a_product p2b_product 1,2,4-Triazole p2b_reagent->p2b_product caption Synthetic routes from the core hydrazide

Caption: Synthetic routes from the core hydrazide.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of a diverse range of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided herein demonstrate straightforward and efficient pathways to 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The presence of the fluoro- and methoxy- substituents on the phenyl ring provides a valuable handle for fine-tuning the electronic and steric properties of the final molecules, making this an essential building block for any medicinal chemistry or drug discovery program.

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  • Wang, Y., et al. (2015). Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Muchlis, M., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Retrieved January 20, 2026, from [Link]

  • Culbertson, G. R., et al. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Soltys, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Purohit, A., et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Suzana, S., et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved January 20, 2026, from [Link]

  • Peng, Y., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2 + 1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp) F Bonds Functionalization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: 2-Fluoro-3-methoxybenzohydrazide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Materials Division

Foreword: Unlocking Potential in Functional Materials

While direct, peer-reviewed applications of 2-Fluoro-3-methoxybenzohydrazide in materials science are emerging, its unique molecular architecture presents a compelling platform for innovation. The strategic placement of a fluorine atom, a methoxy group, and a reactive hydrazide moiety on a benzene ring creates a versatile building block. The electron-withdrawing nature of fluorine can enhance thermal stability and introduce hydrophobicity, while the hydrazide group is a well-established chelating and reactive site for constructing larger, complex architectures.

This guide moves beyond a simple literature review. It serves as a forward-looking application note, synthesizing established principles from related benzohydrazide chemistry to provide researchers with a robust framework for exploring the potential of this compound. We will detail its synthesis and propose its application as a key component in the rational design of coordination polymers, high-performance polymers, and functional organic materials. The protocols herein are grounded in proven methodologies for analogous compounds, offering a reliable starting point for new research endeavors.

Section 1: Physicochemical Properties and Synthesis

Molecular Overview and Key Features

This compound is a derivative of benzoic acid characterized by three key functional groups that dictate its potential in materials synthesis:

  • Hydrazide Moiety (-CONHNH₂): This is the primary reactive site. It can act as a bidentate chelating ligand for metal ions, forming stable five-membered rings. It is also a nucleophile, capable of reacting with aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives.

  • Fluorine Substituent (-F): The introduction of fluorine imparts several desirable properties, including increased thermal stability, metabolic resistance in biological contexts, and modified electronic properties due to its high electronegativity. In materials, it can enhance hydrophobicity and influence intermolecular interactions[1][2].

  • Methoxy Group (-OCH₃): This electron-donating group can modulate the electronic landscape of the aromatic ring and influence the coordination geometry and solubility of resulting materials[3][4][5].

Synthesis Protocol: From Aldehyde to Hydrazide

The synthesis of this compound is not directly reported in the provided literature. However, a reliable two-step protocol can be adapted from standard procedures for converting a substituted benzoic acid (derived from the corresponding aldehyde) into its hydrazide. The most common precursor available is 2-Fluoro-3-methoxybenzaldehyde[6][7][8].

Workflow for Synthesis:

cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Fluoro-3-methoxybenzaldehyde B 2-Fluoro-3-methoxybenzoic Acid A->B  KMnO4 or PCC C 2-Fluoro-3-methoxybenzoic Acid D Methyl 2-Fluoro-3-methoxybenzoate C->D  MeOH, H2SO4 (cat.) E Methyl 2-Fluoro-3-methoxybenzoate F This compound E->F  NH2NH2·H2O, EtOH, Reflux

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

  • Causality: This protocol follows a classic, reliable route. The aldehyde is first protected or converted to a more stable acid, which is then esterified. The ester is a better leaving group than the hydroxyl of the acid, facilitating efficient nucleophilic acyl substitution by hydrazine. Microwave-assisted synthesis can significantly shorten reaction times for the hydrazinolysis step[9][10].

Step 1: Oxidation of 2-Fluoro-3-methoxybenzaldehyde

  • Dissolve 2-Fluoro-3-methoxybenzaldehyde (10 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC), in stoichiometric amounts at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Work up the reaction by quenching with sodium sulfite, acidifying with HCl, and extracting the resulting 2-Fluoro-3-methoxybenzoic acid with ethyl acetate.

Step 2: Esterification

  • Dissolve the dried benzoic acid derivative (8 mmol) in methanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux the mixture for 6-8 hours. Monitor reaction completion via TLC.

  • Neutralize the solution, remove the methanol under reduced pressure, and extract the methyl ester with diethyl ether.

Step 3: Hydrazinolysis

  • Dissolve the methyl 2-fluoro-3-methoxybenzoate (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (80% solution, 25 mmol, 5 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours. The product, this compound, will often precipitate out of the solution upon cooling[9].

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol or a similar solvent to obtain pure crystals.

Expected Spectroscopic Data

The successful synthesis of the target compound can be validated by standard spectroscopic techniques. The following table summarizes the expected characteristic signals based on analogous structures reported in the literature[3][4][11].

Technique Functional Group Expected Signal/Peak
FTIR (cm⁻¹) N-H Stretch (Amide)3200 - 3350 (often two bands for -NH₂)
C=O Stretch (Amide I)1640 - 1680
N-H Bend (Amide II)1510 - 1550
C-O-C Stretch (Methoxy)1250 - 1280
C-F Stretch1100 - 1200
¹H NMR (ppm) -NH (Amide)~9.5 (singlet, broad)
Aromatic Protons6.8 - 7.8 (multiplets)
-NH₂ (Amine)~4.5 (singlet, broad)
-OCH₃ (Methoxy)~3.9 (singlet)
¹³C NMR (ppm) C=O (Carbonyl)160 - 165
Aromatic Carbons110 - 160 (C-F coupling will be visible)
-OCH₃ (Methoxy)~56

Section 2: Application in Coordination Polymers & MOFs

Rationale and Design Principles

Benzohydrazides are excellent ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs) because the hydrazide moiety acts as a strong bidentate chelator for various metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺)[12]. The resulting materials have applications in gas storage, catalysis, and sensing.

The inclusion of fluoro and methoxy groups on the ligand backbone allows for fine-tuning of the framework's properties:

  • Fluorination: Can create super-hydrophobic pore surfaces, which is advantageous for selective gas sorption or water-repellent materials[13].

  • Functionality: The methoxy group can serve as a site for post-synthetic modification or influence the framework's interaction with guest molecules.

Caption: Chelation behavior and MOF synthesis workflow.

Protocol 2: Solvothermal Synthesis of a Zn-based MOF
  • Causality: Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs. The high temperature and pressure facilitate the dissolution of precursors and promote the slow, ordered growth of the framework. Zinc (II) is chosen as a common node for its versatile coordination geometries.

Materials:

  • This compound (Ligand, L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the ligand (L) in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.

  • Colorless crystals should form. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove unreacted precursors.

  • Activate the sample by solvent exchange with methanol followed by heating under vacuum at 100°C to remove guest molecules from the pores.

Characterization of the Resulting Material
Technique Purpose
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and determine the phase purity of the bulk material.
Single-Crystal X-Ray Diffraction Solve the 3D structure, confirming connectivity and pore geometry.
Thermogravimetric Analysis (TGA) Determine the thermal stability of the framework and the temperature of solvent loss.
N₂ Sorption Analysis (77 K) Measure the surface area (BET), pore volume, and pore size distribution.
FTIR Spectroscopy Confirm the coordination of the hydrazide group to the metal (shift in C=O peak).

Section 3: Application as a Monomer for High-Performance Polymers

Rationale for Polyhydrazide and Polyoxadiazole Synthesis

Aromatic polyhydrazides are precursors to poly(1,3,4-oxadiazole)s, a class of heterocyclic polymers renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength. The synthesis involves a two-step process: low-temperature polycondensation to form the polyhydrazide, followed by thermal cyclodehydration. The fluorine and methoxy substituents on the benzohydrazide monomer can improve the solubility of the precursor polymer, making it easier to process into films or fibers before conversion to the final, intractable polyoxadiazole.

Reaction Pathway:

cluster_0 Step 1: Polycondensation cluster_1 Step 2: Cyclodehydration A This compound (Monomer A) C Soluble Polyhydrazide Precursor A->C B Terephthaloyl Chloride (Monomer B) B->C D High-Performance Polyoxadiazole C->D Heat (250-300°C) -H₂O

Caption: Two-step synthesis of polyoxadiazoles.

Protocol 3: Synthesis of a Fluorinated Polyhydrazide
  • Causality: Low-temperature solution polycondensation is used to achieve a high molecular weight polyhydrazide while avoiding premature cyclization or side reactions. N-methyl-2-pyrrolidone (NMP) is an excellent polar aprotic solvent for this type of polymerization.

Materials:

  • This compound (purified)

  • Terephthaloyl chloride (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Lithium chloride (LiCl, drying agent)

Procedure:

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 5 mmol of this compound and 0.5 g of LiCl in 20 mL of anhydrous NMP. Stir until fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount (5 mmol) of solid terephthaloyl chloride to the stirred solution under a nitrogen atmosphere.

  • Maintain the temperature at 0°C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours. The solution will become highly viscous.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol (400 mL) in a blender.

  • Filter the fibrous white polymer, wash thoroughly with methanol and then water to remove LiCl, and dry in a vacuum oven at 80°C for 24 hours.

Conversion to Polyoxadiazole:

  • The dried polyhydrazide powder or a cast film is heated in a furnace under a nitrogen atmosphere. A typical heating program is: 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 3 hours to ensure complete cyclodehydration.

Section 4: Concluding Remarks and Future Outlook

This compound stands as a promising, yet underexplored, building block for materials science. Its synthesis is achievable through established chemical routes, and its functional groups provide a rich toolkit for rational design. The protocols and application frameworks provided here, derived from extensive knowledge of related chemical systems, offer a validated starting point for researchers. Future work should focus on the synthesis and characterization of novel materials based on this ligand to experimentally validate its potential in creating materials with enhanced thermal stability, tailored porosity, and unique surface properties.

References

  • Xu, L. F., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o70. [Link]

  • Bal-Demir, O., et al. (2022). Custom Synthesis with 2-Fluoro-3-methoxybenzaldehyde: A Manufacturer's Perspective. Fine Chemical Manufacturing Insights. [Link]

  • Benita Sherine H, et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Benita Sherine H, et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(14), 88-94. [Link]

  • Bieliaieva, O., et al. (2022). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 27(15), 4993. [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12533-12550. [Link]

  • Tahir, M. H., et al. (2023). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 13(1), 1-19. [Link]

  • Sharma, P., & Kumar, A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 844-851. [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 503-509. [Link]

  • Muchtaridi, M., et al. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(2), M988. [Link]

  • Suzana, S., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Li, G. (2011). 2-Fluoro-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1164. [Link]

  • Li, L., et al. (2020). A partially fluorinated ligand for two super-hydrophobic porous coordination polymers with classic structures and increased porosities. National Science Review, 8(3), nwaa109. [Link]

  • Wu, S., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 966453. [Link]

  • Awadallah, M. D., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. bioRxiv. [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 22-27. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gwaram, N. S., et al. (2011). 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o21. [Link]

  • Joha, T., et al. (2026). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. Journal of Molecular Structure, 145070. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methoxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. This compound is a key building block in the development of various pharmaceutical agents, and achieving a high yield of pure product is critical for downstream applications.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your synthetic protocol. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and reproducibility of your work.

Part 1: Synthesis Overview & Core Mechanism

The most reliable and common pathway to this compound involves a two-step process starting from 2-Fluoro-3-methoxybenzoic acid. This method ensures high conversion and facilitates purification.

  • Step 1: Esterification: The parent carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a critical activation step. The ester is generally more reactive towards nucleophilic attack by hydrazine than the carboxylic acid itself and avoids acid-base side reactions with hydrazine.

  • Step 2: Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate to yield the final this compound. This is a nucleophilic acyl substitution reaction.

The overall workflow is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification & Analysis A 2-Fluoro-3-methoxybenzoic Acid B Methyl 2-Fluoro-3-methoxybenzoate A->B  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄)  Reflux C This compound B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Reflux D Crude Product C->D  Workup E Pure Product (>98%) D->E  Recrystallization

Figure 1: Overall synthetic workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the two-step esterification-hydrazinolysis route preferred over direct reaction of the carboxylic acid with hydrazine?

A1: Directly reacting a carboxylic acid with hydrazine typically requires harsh conditions and coupling agents, which can be expensive and generate waste. The primary issue is an acid-base reaction between the carboxylic acid (acid) and hydrazine (base) to form a stable salt, which is unreactive. The two-step method is generally higher yielding and cleaner. The initial esterification activates the carbonyl group, making it a much better electrophile for the nucleophilic attack by hydrazine in the second step.[1][2]

Q2: What is the best ester to use: methyl or ethyl?

A2: Both methyl and ethyl esters are commonly used.[3][4] Methyl esters are often preferred due to the smaller size of the methanol byproduct, which can be easier to remove. The choice may also depend on the specific conditions for the esterification step; for instance, Fischer esterification is straightforward with either methanol or ethanol.[5] For the subsequent hydrazinolysis, both esters react readily.

Q3: Can I monitor the reaction progress?

A3: Absolutely. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring both the esterification and hydrazinolysis steps.[6][7]

  • For Esterification: Spot the reaction mixture against the starting carboxylic acid. The product (ester) will be less polar and have a higher Rf value. The reaction is complete when the starting acid spot disappears.

  • For Hydrazinolysis: Spot the reaction mixture against the starting ester. The product (hydrazide) is significantly more polar due to the -NHNH₂ group and will have a much lower Rf value. The reaction is complete when the starting ester spot is consumed.

Q4: My final product is an oil and won't solidify. What should I do?

A4: This usually indicates the presence of impurities, such as residual solvent or unreacted starting materials, which are depressing the melting point.

  • First, ensure all solvent (e.g., ethanol) is removed under reduced pressure.

  • If the product is still an oil, attempt purification. Trituration with a non-polar solvent like cold n-hexane or diethyl ether can sometimes induce crystallization by washing away more soluble impurities.

  • If trituration fails, column chromatography is a reliable alternative, though recrystallization is preferred for its simplicity and scalability.[7]

Part 3: In-Depth Troubleshooting Guide

This section addresses the most common and critical issue encountered in this synthesis: low yield.

Issue: Low Overall Yield of this compound

A low yield can originate from either the esterification or the hydrazinolysis step, or from losses during workup. The following decision tree can help diagnose the problem.

G Start Low Final Yield Check_Ester Analyze intermediate ester by TLC/NMR. Is it pure and was the yield high? Start->Check_Ester Problem_Ester Problem is in Step 1: Esterification Check_Ester->Problem_Ester No Problem_Hydrazide Problem is in Step 2: Hydrazinolysis or Workup Check_Ester->Problem_Hydrazide Yes Ester_Cause1 Incomplete Reaction: - Insufficient reflux time/temp - Catalyst degradation Problem_Ester->Ester_Cause1 Ester_Cause2 Poor Workup: - Incomplete extraction - Emulsion formation Problem_Ester->Ester_Cause2 Hyd_Cause1 Incomplete Reaction: - Insufficient hydrazine - Short reflux time Problem_Hydrazide->Hyd_Cause1 Hyd_Cause2 Side Reaction (Diacylhydrazine): - Stoichiometry of hydrazine too low Problem_Hydrazide->Hyd_Cause2 Hyd_Cause3 Poor Workup/Purification: - Product lost in aqueous layer - Incorrect recrystallization solvent Problem_Hydrazide->Hyd_Cause3 Ester_Sol1 Solution: - Increase reflux time (monitor by TLC) - Use fresh, anhydrous catalyst (H₂SO₄) Ester_Cause1->Ester_Sol1 Ester_Sol2 Solution: - Perform multiple extractions - Use brine to break emulsions Ester_Cause2->Ester_Sol2 Hyd_Sol1 Solution: - Use 2-5 eq. of hydrazine hydrate - Increase reflux time to 4-8 hours Hyd_Cause1->Hyd_Sol1 Hyd_Sol2 Solution: - Use a larger excess of hydrazine hydrate (>3 eq.) to favor mono-acylation Hyd_Cause2->Hyd_Sol2 Hyd_Sol3 Solution: - Cool workup mixture thoroughly to precipitate product - Use ethanol/water for recrystallization Hyd_Cause3->Hyd_Sol3

Figure 2: Troubleshooting decision tree for low yield.
Detailed Troubleshooting Scenarios
Observation / Issue Potential Cause(s) Recommended Actions & Scientific Rationale
TLC shows significant unreacted carboxylic acid after esterification. 1. Incomplete reaction: The equilibrium was not sufficiently pushed towards the product. 2. Wet reagents/solvent: Water hydrolyzes the ester product back to the carboxylic acid. 3. Inactive catalyst: The acid catalyst may be old or diluted.Action: Reflux for a longer duration (monitor by TLC every 2 hours). Ensure methanol and sulfuric acid are anhydrous. Use a Dean-Stark trap if using a solvent like toluene to azeotropically remove water. Rationale: Fischer esterification is an equilibrium-controlled process.[5] Removing water or using a large excess of alcohol shifts the equilibrium to the product side, maximizing yield.
TLC shows starting ester remains after prolonged hydrazinolysis. 1. Insufficient hydrazine: The molar ratio of hydrazine to ester is too low. 2. Low temperature/short time: The activation energy for the reaction is not being overcome. 3. Poor quality hydrazine hydrate: Hydrazine can degrade over time.Action: Use a larger excess of hydrazine hydrate (3-10 equivalents).[3][8] Ensure the reaction is refluxing vigorously. Use fresh, high-purity hydrazine hydrate. Rationale: The reaction rate is dependent on concentration and temperature. A higher concentration of the hydrazine nucleophile increases the frequency of effective collisions with the ester's electrophilic carbonyl carbon.
Final product contains a high-melting, insoluble impurity. Diacylhydrazine formation: One molecule of hydrazine has reacted with two molecules of the ester. This byproduct is often less soluble.Action: Increase the excess of hydrazine hydrate significantly (e.g., 5-10 equivalents). Add the ester solution slowly to a solution of hydrazine hydrate rather than the other way around. Rationale: By maintaining a high concentration of hydrazine throughout the reaction, the probability of an intermediate mono-acyl hydrazine reacting with another ester molecule is greatly reduced.[4][9]
Yield is high before recrystallization but very low after. Incorrect recrystallization solvent/technique: The product is too soluble in the cold recrystallization solvent, or too much solvent was used.Action: Use a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol or an ethanol/water mixture).[7] Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to form large crystals, then cool further in an ice bath to maximize precipitation.[7]

Part 4: Validated Experimental Protocols

These protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 2-Fluoro-3-methoxybenzoate (Esterification)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-3-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Reagents: Add anhydrous methanol (100 mL). While stirring, carefully add concentrated sulfuric acid (2 mL, ~37.6 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent), checking for the disappearance of the starting acid.

  • Workup:

    • Allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a clear oil or low-melting solid.

  • Validation: The expected yield should be >90%. Confirm the structure by ¹H NMR before proceeding.

Protocol 2: Synthesis of this compound (Hydrazinolysis)
  • Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add the Methyl 2-Fluoro-3-methoxybenzoate from the previous step (assuming ~58 mmol).

  • Reagents: Dissolve the ester in ethanol (96%, 120 mL). Add hydrazine hydrate (80% solution in water, 18.0 mL, ~290 mmol, 5 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-8 hours. The product often begins to precipitate from the refluxing solution. Monitor for the disappearance of the starting ester by TLC (e.g., 1:1 Hexane:Ethyl Acetate).[6]

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove excess hydrazine hydrate and other water-soluble impurities.[7]

  • Drying: Dry the solid product under vacuum to obtain the crude this compound. The crude yield is often high (>85%).

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazides.[7]

  • Procedure:

    • Place the crude hydrazide in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid completely. If it doesn't fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained.

    • If the solution is colored, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then hot-filtered to remove the charcoal.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • Validation: The final product should be a white crystalline solid. Determine the melting point and characterize by NMR, IR, and MS to confirm purity and identity.

Part 5: Data Summary & Optimization

Microwave-assisted synthesis can dramatically reduce reaction times for hydrazinolysis compared to conventional heating.

MethodTemperatureTimeTypical Yield (Crude)Reference
Conventional Reflux~80°C (Ethanol)4 - 8 hours85 - 95%[4][10]
Microwave Irradiation~100-120°C3 - 10 minutes80 - 90%[10][11][12]

Note: While microwave synthesis is faster, it requires specialized equipment and careful optimization to avoid side reactions due to rapid heating. Conventional reflux is often more accessible and controllable for initial lab-scale synthesis.

References

  • Ahmed A. A., et al. (2021). Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. Available at: [Link]

  • Yusof, M. S. M., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at: [Link]

  • Yusof, M. S. M., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1073. Available at: [Link]

  • Delplace, V., et al. (2013). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 9, 2496-2502. Available at: [Link]

  • Turan-Zitouni, G., et al. (2016). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 21(9), 1222. Available at: [Link]

  • Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(7), 574-580. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • CN103408454A - Preparation method of hydrazide compound. Google Patents.
  • Kumar, S., et al. (2012). Development and assessment of green synthesis of hydrazides. Journal of the Indian Chemical Society, 89(1), 125-129. Available at: [Link]

  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. Available at: [Link]

  • Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 20(2), 1-6. Available at: [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Ali, M. R., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 24(21), 3960. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a key intermediate in the synthesis of various pharmaceutically active molecules, the purity of this compound is paramount to ensure the reliability and success of subsequent synthetic steps and biological assays.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for the most common purification techniques. The methodologies described are based on established principles of organic chemistry and practical experience in the purification of benzohydrazide derivatives.

Understanding Your Compound: this compound

This compound is a solid at room temperature with a molecular weight of 184.17 g/mol . Its structure, containing a polar hydrazide group, a methoxy group, and a fluorine atom, dictates its solubility and chromatographic behavior. The presence of the N-H and C=O groups allows for hydrogen bonding, which influences its physical properties and interactions with purification media.

Predicted Properties:

  • Density: ~1.27 g/cm³

  • pKa: ~11.48

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities in your crude product can generally be categorized as follows:

  • Unreacted Starting Materials: The most common starting materials for the synthesis of this compound are the corresponding methyl or ethyl ester of 2-fluoro-3-methoxybenzoic acid and hydrazine hydrate. Residual ester is a likely impurity.

  • Side-Reaction Products: During the synthesis, side reactions such as the formation of diacylhydrazines can occur, especially if the reaction temperature is not well-controlled or if there is an excess of the starting ester.

  • Degradation Products: Benzohydrazides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 2-fluoro-3-methoxybenzoic acid.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol or methanol, may be present in the crude product.

Q2: Which purification technique is generally most effective for this compound?

A2: For solid compounds like this compound, recrystallization is often the most efficient and scalable purification method.[1] It is highly effective at removing small amounts of impurities. If recrystallization fails to provide the desired purity, column chromatography is a powerful alternative for separating compounds with different polarities.[2]

Q3: How can I quickly assess the purity of my this compound?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any impurities.[3]

In-Depth Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzohydrazide derivatives, ethanol is a commonly used and effective solvent.[1] Other potential solvents include methanol and isopropanol. A solvent mixture, such as ethanol/water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified product upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even at low temperatures.Try a different solvent or a solvent mixture (e.g., add a small amount of a non-solvent like water to the ethanol solution).
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Low recovery of the purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent for washing.
The purified product is still impure. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The impurities have similar solubility to the product.A second recrystallization may be necessary. If impurities persist, consider column chromatography.
Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[4] It is particularly useful when recrystallization is ineffective or for separating complex mixtures.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) Column_Prep 2. Column Packing (Slurry Method) TLC->Column_Prep Informs mobile phase Sample_Prep 3. Sample Loading (Dry or Wet) Column_Prep->Sample_Prep Elution 4. Elution (Isocratic or Gradient) Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Fraction_TLC 6. Fraction Analysis (TLC) Collection->Fraction_TLC Combine 7. Combine Pure Fractions Fraction_TLC->Combine Evaporation 8. Solvent Removal Combine->Evaporation

Sources

Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of the Core Synthesis

The most common and direct route to synthesizing this compound involves the hydrazinolysis of a corresponding ester, typically methyl 2-fluoro-3-methoxybenzoate, with hydrazine hydrate.[1][2] The reaction is a nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the desired hydrazide.

While seemingly straightforward, this reaction is sensitive to conditions and reactant purity, which can lead to several side reactions, impacting both yield and purity.

Core Reaction Scheme:

Sources

Technical Support Center: Optimizing Derivatization Reactions of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the chemical modification of this versatile building block. The unique electronic and steric properties of this compound, arising from its ortho-fluoro and meta-methoxy substituents, can present specific hurdles in achieving optimal reaction outcomes. This resource, presented in a question-and-answer format, aims to elucidate the underlying chemical principles and offer practical, field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing this compound, particularly in hydrazone formation?

A1: The primary challenges in derivatizing this compound stem from the interplay of electronic and steric effects of its substituents. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the terminal nitrogen of the hydrazide moiety, potentially slowing down the reaction rate.[1] Conversely, the meta-methoxy group has an electron-donating resonance effect, which can partially counteract the deactivating effect of the fluorine atom.[2] Additionally, the ortho-fluoro substituent can introduce steric hindrance, impeding the approach of bulky reactants to the hydrazide functional group.[3]

Q2: What is the optimal pH for hydrazone formation with this compound?

A2: For most hydrazone formation reactions, a mildly acidic pH, typically between 4 and 6, is optimal.[4] This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen of the aldehyde or ketone coupling partner makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, a pH that is too low (below 3) can be detrimental as it will protonate the hydrazide's nucleophilic nitrogen, rendering it unreactive.[4] Given the potentially reduced nucleophilicity of this compound due to the electron-withdrawing fluorine, careful pH control is crucial. A few drops of glacial acetic acid are often sufficient to achieve the desired pH.[5]

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Spot the reaction mixture alongside the starting this compound and the carbonyl compound on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more detailed analysis and confirmation of product formation, techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for full characterization.[6][7]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting & Optimization
Insufficient Reactivity of this compound The combined electronic effects of the fluoro and methoxy groups may reduce the nucleophilicity of the hydrazide. To overcome this, consider increasing the reaction temperature. Gentle heating (e.g., 50-80 °C) can often provide the necessary activation energy without promoting significant side reactions.[8] Extending the reaction time is also a viable strategy. For particularly unreactive coupling partners, microwave-assisted synthesis can be a powerful tool to accelerate the reaction.[9]
Suboptimal pH As discussed in the FAQs, incorrect pH is a common culprit for low yields. Use a pH meter or pH paper to verify that the reaction mixture is within the optimal 4-6 range. If necessary, add a catalytic amount of a weak acid like acetic acid.[5]
Poor Quality Reagents Ensure that both the this compound and the carbonyl compound are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. If necessary, purify the starting materials before use. The aldehyde partner is also susceptible to air oxidation to the corresponding carboxylic acid, which will not react.[10]
Steric Hindrance If you are using a sterically bulky aldehyde or ketone, the reaction may be slow due to the steric hindrance from the ortho-fluoro group.[3] In such cases, longer reaction times and elevated temperatures are often necessary. The use of a less sterically demanding coupling partner, if possible, can also be considered.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting & Optimization
Azine Formation A common side reaction in hydrazone synthesis is the formation of an azine, which results from the reaction of the initially formed hydrazone with a second molecule of the aldehyde or ketone. This is more likely to occur with prolonged reaction times or at higher temperatures. To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of the this compound. If azine formation is still a significant issue, purification by column chromatography or recrystallization will be necessary to separate the desired hydrazone from the azine byproduct.
Hydrolysis of the Product Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and acid, which will revert the product back to the starting materials. Ensure that the work-up procedure is performed promptly after the reaction is complete and that the final product is stored in a dry environment.
Decomposition Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the product.[10] Monitor the reaction closely by TLC and avoid excessive heating. If a higher temperature is required, consider using a solvent with a higher boiling point to maintain a consistent temperature.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol provides a starting point for the derivatization of this compound with an aldehyde or ketone.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]

  • Add Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[10]

Data Presentation: Recommended Solvents for Recrystallization
Solvent SystemPolarityComments
EthanolPolar ProticOften a good first choice for hydrazones.
MethanolPolar ProticSimilar to ethanol, but the product may be more soluble.
Ethyl Acetate/HexanesVariableA good choice for adjusting polarity to achieve optimal crystallization.
AcetonitrilePolar AproticCan be effective for products that are difficult to crystallize from alcohols.

Visualization of Key Concepts

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve this compound and carbonyl compound in solvent add_catalyst Add catalytic acid (e.g., acetic acid) start->add_catalyst react Stir at room temperature or heat add_catalyst->react monitor Monitor by TLC react->monitor workup Cool, precipitate/concentrate monitor->workup Reaction complete purify Recrystallize or column chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: General workflow for hydrazone synthesis.

Troubleshooting Logic

G problem Low/No Yield cause1 Insufficient Reactivity problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Poor Reagents problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Increase Temp./Time Microwave Synthesis cause1->solution1 solution2 Adjust pH to 4-6 cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Increase Temp./Time cause4->solution4

Caption: Troubleshooting low product yield.

References

  • Benita Sherine, H., & Veeramanikandan, S. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

  • Zabłocka, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3185. [Link]

  • LibreTexts. (2020). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

  • Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]

  • Kuriakose, M., et al. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 353-358. [Link]

  • Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(2), 481. [Link]

  • Yamamoto, S., et al. (2009). Optimization of the Determination of Ortho-phthalaldehyde in Air by Derivatization with 2,4-dinitorophenylhyrazine (DNPH). Journal of Occupational Health, 51(4), 349-355. [Link]

  • Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. [Link]

  • Khan, K. M., et al. (2022). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 27(20), 6906. [Link]

  • Singh, V., et al. (2022). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. Materials Today: Proceedings, 62, 3336-3342. [Link]

  • LibreTexts. (2020). 14.3: Substituent Effects. [Link]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. [Link]

  • Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 20(1), 22-26. [Link]

  • Sharma, P., & Kumar, A. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. ChemistrySelect, 5(45), 14269-14280. [Link]

  • Stankova, I. G., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem, 22(6), 533-541. [Link]

  • Li, F., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(33), 18451-18464. [Link]

  • Wang, X., et al. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 9(8), 641. [Link]

  • Biffinger, J. C., et al. (2004). The Polar Hydrophobicity of Fluorinated Compounds. ChemBioChem, 5(5), 622-627. [Link]

  • Desai, D. M., & Gal, J. (1993). Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method. Chirality, 5(6), 400-409. [Link]

  • Eiceman, G. A., et al. (2004). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1041(1-2), 115-124. [Link]

  • Grymel, M., & Gschaid, N. (2021). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • YouTube. (2021). Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]

  • Li, G., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 986-1002. [Link]

  • Buu-Hoï, N. P. (1946). 167. The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed), 795-797. [Link]

  • Hallas, G., & Towns, A. D. (1997). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Dyes and Pigments, 33(4), 317-332. [Link]

  • Zhang, Y., et al. (2018). Synthesis, Crystal Structure and Biological Activity of Two New Hydrazone Compounds. Crystals, 8(12), 461. [Link]

  • Ul Ain, N., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-9. [Link]

  • Mali, M. A., et al. (2021). Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. Molecules, 26(18), 5558. [Link]

  • Gomes, P. A. D. S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5821. [Link]

  • Gündüz, M. G., et al. (2022). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry, 87(15), 9892-9901. [Link]

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Technical Support Center: Hydrazone Formation with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful formation of hydrazones, with a specific focus on overcoming the challenges posed by sterically hindered aldehydes. The insights provided herein are grounded in established chemical principles and field-proven laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Challenge of Steric Hindrance in Hydrazone Formation

Hydrazone formation, a condensation reaction between a hydrazine and an aldehyde or ketone, is a cornerstone of bioconjugation, medicinal chemistry, and dynamic combinatorial chemistry.[1][2] The reaction's utility stems from the stability and predictability of the resulting carbon-nitrogen double bond (C=N). However, when one of the reactants, particularly the aldehyde, possesses bulky substituents near the carbonyl group, the reaction kinetics can be significantly impeded. This steric hindrance obstructs the nucleophilic attack by the hydrazine, leading to frustratingly low yields or even complete reaction failure.[3][4][5]

This guide is structured to directly address these challenges in a practical, question-and-answer format, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Overcoming Reaction Hurdles

This section addresses specific experimental issues you may encounter when working with sterically hindered aldehydes.

Question 1: My hydrazone formation reaction with a bulky aldehyde is extremely slow, or I'm seeing no product formation at all. What are the likely causes and how can I fix this?

Answer:

This is the most common issue when dealing with sterically hindered aldehydes. The slow reaction rate is primarily due to the difficulty of the hydrazine nucleophile in accessing the sterically shielded carbonyl carbon. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Probable Causes & Recommended Solutions:

Potential Cause Underlying Principle Recommended Solution(s)
Insufficient Carbonyl Electrophilicity The bulky groups may be electron-donating, reducing the partial positive charge on the carbonyl carbon and making it less attractive to the nucleophile.Optimize pH: Adjust the reaction to a mildly acidic pH (typically 4-6) using a catalytic amount of a weak acid like acetic acid.[3][4][6] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbon. Be cautious not to make the solution too acidic (pH < 4), as this will protonate the hydrazine, rendering it non-nucleophilic.[5][7]
Ineffective Nucleophilic Attack Steric bulk around the aldehyde creates a high-energy barrier for the hydrazine to approach the carbonyl carbon.Increase Thermal Energy: Elevate the reaction temperature. This provides the molecules with more kinetic energy to overcome the activation barrier. Monitor for potential degradation of starting materials or product at higher temperatures.[3] Increase Reactant Concentration: If solubility allows, increasing the concentration of the hydrazine and/or the aldehyde can increase the frequency of molecular collisions, favoring product formation.[8]
Reversible Reaction Equilibrium Hydrazone formation is a reversible reaction that produces water as a byproduct.[3] If water is not removed, the equilibrium may lie towards the starting materials.Water Removal: Employ methods to remove water as it forms. For organic solvents, a Dean-Stark apparatus is effective.[9] For smaller scale or aqueous reactions, the addition of molecular sieves (3Å or 4Å) can be used to sequester water.[9]
Lack of Catalysis The uncatalyzed reaction may be too slow to be practical, especially with challenging substrates.Employ Nucleophilic Catalysis: Introduce a nucleophilic catalyst like aniline or its derivatives.[1][10][11] Aniline reacts with the hindered aldehyde to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazine.[1] This catalytic pathway can dramatically accelerate the reaction rate, especially at or near neutral pH.[4][12]

Below is a DOT script illustrating the troubleshooting workflow for low or no product yield.

G start Low/No Product Yield check_pH Is the pH optimized (4-6)? start->check_pH adjust_pH Adjust pH with weak acid (e.g., acetic acid) check_pH->adjust_pH No increase_temp_conc Increase reaction temperature and/or reactant concentration check_pH->increase_temp_conc Yes adjust_pH->check_pH remove_water Is water being removed? increase_temp_conc->remove_water add_desiccant Add molecular sieves or use Dean-Stark trap remove_water->add_desiccant No use_catalyst Are you using a catalyst? remove_water->use_catalyst Yes add_desiccant->use_catalyst add_aniline_catalyst Add a nucleophilic catalyst (e.g., aniline) use_catalyst->add_aniline_catalyst No monitor_rxn Monitor reaction by TLC/LC-MS use_catalyst->monitor_rxn Yes add_aniline_catalyst->monitor_rxn

Caption: Troubleshooting workflow for low hydrazone yield.

Question 2: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?

Answer:

Side product formation is a common issue, particularly when reaction times are long or conditions are not optimized.

Common Side Products & Mitigation Strategies:

  • Azine Formation: This is a frequent side product where the aldehyde reacts with the already formed hydrazone or with hydrazine in a 2:1 stoichiometry.[3]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the hydrazine relative to the aldehyde. This ensures that the aldehyde is consumed in the desired reaction pathway.[3]

  • Degradation of Starting Materials: At elevated temperatures or under harsh pH conditions, your starting materials or the hydrazone product itself might degrade.

    • Solution: Carefully monitor the reaction temperature and pH. If degradation is suspected, try running the reaction at a lower temperature for a longer period, potentially with the aid of a catalyst to maintain a reasonable rate.

Question 3: My reaction works, but the purification of the sterically hindered hydrazone is difficult. What are some effective purification strategies?

Answer:

Purification can be challenging due to similar polarities of the product and unreacted starting materials, especially the bulky aldehyde.

Purification Techniques:

  • Crystallization: If your hydrazone is a solid, recrystallization is often the most effective method for achieving high purity.[3] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a versatile technique for separating the hydrazone from starting materials and side products.

    • Pro-Tip: If the polarity difference between your product and the starting aldehyde is small, consider using a less polar solvent system and a longer column to improve separation. Gradient elution can also be very effective.

  • Preparative HPLC: For high-value products or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation with a hindered aldehyde, and why is it so critical?

A1: The optimal pH is typically in the mildly acidic range of 4 to 6.[3][4] This is a crucial parameter because of the dual role of acid in the reaction mechanism. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[6] However, if the pH is too low (below 4), the hydrazine, being basic, gets protonated. This protonated form is no longer nucleophilic, and the reaction will stop.[5][7] Therefore, a delicate balance must be struck.

Q2: How does aniline catalysis work, and why is it particularly effective for sterically hindered aldehydes?

A2: Aniline acts as a nucleophilic catalyst.[10][11] The mechanism involves the initial reaction of aniline with the sterically hindered aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards nucleophilic attack than the original aldehyde. The hydrazine then displaces the aniline from this intermediate in a transimination reaction to form the final hydrazone.[1] This catalytic cycle effectively bypasses the high-energy barrier of the direct attack of hydrazine on the hindered aldehyde. Electron-rich anilines are often superior catalysts for this transformation.[10][13]

Below is a DOT script illustrating the mechanism of aniline catalysis.

G cluster_0 Aniline Catalysis Mechanism Aldehyde R-CHO (Hindered Aldehyde) SchiffBase R-CH=N+H-Ph (Reactive Iminium Ion) Aldehyde->SchiffBase + Aniline, -H2O Aniline Ph-NH2 (Aniline Catalyst) SchiffBase->Aldehyde - Aniline, +H2O Hydrazone R-CH=N-NHR' (Product) SchiffBase->Hydrazone + Hydrazine Hydrazine H2N-NHR' Hydrazone->SchiffBase - Hydrazine Catalyst_Regen Ph-NH2 (Catalyst Regenerated)

Caption: Aniline catalysis of hydrazone formation.

Q3: Are there alternatives to aniline as a catalyst?

A3: Yes, research has shown that other catalysts can be even more effective than aniline. For instance, anthranilic acids and aminobenzoic acids have been reported as superior catalysts for hydrazone formation at neutral pH.[12] These catalysts often possess an ortho-carboxylate group that can facilitate intramolecular proton transfer, further accelerating the reaction.[12] For bioconjugation applications at neutral pH where aniline might be toxic, these water-soluble organocatalysts are excellent alternatives.[12]

Q4: Can I use microwave irradiation to accelerate the reaction with a sterically hindered aldehyde?

A4: Microwave-assisted synthesis can be a very effective technique to accelerate slow organic reactions, including hydrazone formation. The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. However, it is essential to carefully control the temperature to avoid decomposition of the reactants or product. This method is particularly useful when thermal heating proves too slow.

Experimental Protocol: Aniline-Catalyzed Hydrazone Formation with a Sterically Hindered Aldehyde

This protocol provides a general methodology for the synthesis of a hydrazone from a sterically hindered aldehyde using aniline catalysis.

Materials:

  • Sterically hindered aldehyde (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Aniline (0.1-0.2 eq)

  • Solvent (e.g., ethanol, methanol, or THF)

  • Glacial acetic acid (catalytic amount, if needed to adjust pH)

  • Molecular sieves (4Å), activated

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the sterically hindered aldehyde (1.0 eq) and the chosen solvent.

  • Addition of Reagents: Begin stirring the solution and add the hydrazine derivative (1.1 eq) followed by aniline (0.1-0.2 eq).

  • pH Adjustment (Optional): If the reaction is being run in a non-acidic solvent and requires pH adjustment, add a few drops of glacial acetic acid to reach a pH of approximately 4-6. This can be checked by applying a small amount of the reaction mixture to a moistened pH strip.

  • Water Removal: Add activated 4Å molecular sieves to the reaction mixture to sequester the water produced during the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (or a suitable temperature for your substrates). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (the aldehyde) will indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves and wash them with a small amount of the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the identity and purity of the final hydrazone product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

References

  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(19). [Link]

  • ResearchGate. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. [Link]

  • Dirksen, A., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Schmidt, P., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC - NIH. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Laina, V., et al. (2023). Supramolecular multivalency effects enhance imine formation in aqueous medium allowing for dynamic modification of enzymatic activity. PMC - NIH. [Link]

  • Rashidian, M., et al. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. [Link]

  • ChemRxiv. (2025). Write-Read-Erase: Macrocyclic Effectors Regulate Imine Expression in Water. [Link]

  • ResearchGate. (2015). How do I remove water from imine formation reactions?. [Link]

  • AFINITICA. (2009). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. [Link]

  • Google Patents. (2011). Aromatic imine compounds for use as sulfide scavengers.
  • Kölmel, D. K., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]

  • Rashidian, M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Chan, W.-S., et al. (2014). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. PMC - PubMed Central. [Link]

  • Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science. [Link]

  • ResearchGate. (2025). The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Kölmel, D. K., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications. [Link]

  • MDPI. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Mokhnache, S. M., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. [Link]

  • Taylor & Francis. (2023). Hydrazones – Knowledge and References. [Link]

  • Wikipedia. Hydrazine. [Link]

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Stability issues of 2-Fluoro-3-methoxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is an aromatic hydrazide, a class of compounds known for their utility in organic synthesis and medicinal chemistry.[1] However, the hydrazide functional group can be susceptible to degradation in solution, primarily through hydrolysis and oxidation. The presence of a fluorine atom and a methoxy group on the benzene ring can influence the electronic properties and, consequently, the stability of the molecule. This guide provides a structured approach to troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for benzohydrazide derivatives in solution are hydrolysis and oxidation.[2][3]

  • Hydrolysis: This involves the cleavage of the amide bond in the hydrazide moiety by water, leading to the formation of 2-fluoro-3-methoxybenzoic acid and hydrazine. This reaction can be catalyzed by acidic or basic conditions.[4]

  • Oxidation: The hydrazide group can be oxidized to form various products, including diazenes and benzoic acid derivatives. This can be initiated by dissolved oxygen, metal ions, or other oxidizing agents present in the solution.[5][6]

Q2: How do the fluoro and methoxy substituents affect the stability of the molecule?

Q3: What are the ideal storage conditions for this compound as a solid and in solution?

A3:

  • Solid Form: As a solid, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light.[7] Refrigeration or freezing is recommended for long-term storage.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents like water or methanol to minimize hydrolysis.

Q4: Can I expect to see degradation of this compound under typical experimental conditions?

A4: The rate of degradation is highly dependent on the specific conditions of your experiment, including pH, temperature, solvent, and the presence of light or oxidizing agents. In aqueous solutions, especially at non-neutral pH and elevated temperatures, some degree of degradation is possible over time.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions.

Problem 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of compound degradation.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Troubleshooting:

  • Confirm Degradation:

    • Technique: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze a freshly prepared solution and your experimental sample.[8]

    • Expected Outcome: A chromatogram of a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Identify the Degradation Pathway:

    • Hydrolysis: Look for a peak corresponding to 2-fluoro-3-methoxybenzoic acid. The retention time of this potential degradant can be confirmed by running a standard of the authentic compound.

    • Oxidation: The identification of oxidation products can be more complex. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable in identifying the molecular weights of the degradation products.[9]

  • Implement Corrective Actions:

Potential Cause Corrective Action Scientific Rationale
Hydrolysis - Adjust the pH of the solution to be as close to neutral as possible. - Use a non-aqueous, aprotic solvent if your experimental design allows. - Prepare solutions fresh before each experiment.The rate of hydrolysis of hydrazides is often pH-dependent, with catalysis occurring under both acidic and basic conditions.[4] Aprotic solvents lack the ability to donate protons, thus slowing down the hydrolysis reaction.
Oxidation - Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon). - Work under an inert atmosphere. - Protect your solutions from light by using amber vials or covering them with aluminum foil. - Add an antioxidant to your solution if it does not interfere with your experiment.Dissolved oxygen is a common oxidizing agent.[5] Light can promote the formation of radical species that can initiate oxidation. Antioxidants can scavenge these reactive species.
Problem 2: Precipitation or cloudiness observed in the solution.

This may indicate poor solubility or the formation of insoluble degradation products.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in your chosen solvent at the desired concentration. You may need to use a co-solvent or gently warm the solution to aid dissolution.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like FTIR or NMR to determine if it is the parent compound or a degradation product.

  • Adjust Solution Conditions: If the precipitate is a degradation product, refer to the corrective actions in Problem 1 to minimize its formation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method to monitor the stability of this compound.

Visualizing the HPLC Method Development Workflow

HPLC_Method_Development Start Start: Need for Stability Method Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water with buffer) Column_Selection->Mobile_Phase Detection Set Detection Wavelength (UV-Vis) Mobile_Phase->Detection Forced_Degradation Perform Forced Degradation Detection->Forced_Degradation Specificity Check Specificity (Peak Purity) Forced_Degradation->Specificity Validation Validate Method (Linearity, Precision, Accuracy) Specificity->Validation End End: Validated Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 4.0)[8]

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Initial Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Determine the λmax of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. This will likely be in the range of 250-300 nm.

  • Forced Degradation Studies: To ensure the method is stability-indicating, you must be able to resolve the parent compound from its degradation products.

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 105°C) for 24 hours and then dissolve it for analysis.

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Optimization: Inject the stressed samples into the HPLC system. Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for linearity, precision, accuracy, and robustness.[10]

Data Summary

The following table provides a hypothetical summary of the stability of a benzohydrazide derivative under various stress conditions. This data is for illustrative purposes and should be experimentally determined for this compound.

Stress Condition Time % Degradation (Hypothetical) Major Degradation Product (Hypothetical)
0.1 M HCl, 60°C6 hours15%2-Fluoro-3-methoxybenzoic acid
0.1 M NaOH, 60°C4 hours25%2-Fluoro-3-methoxybenzoic acid
3% H₂O₂, RT24 hours10%Oxidized derivatives
Heat (105°C, solid)24 hours< 2%Not significant
UV Light24 hours5%Photodegradation products

Conclusion

While specific stability data for this compound is not extensively published, a thorough understanding of the general degradation pathways of benzohydrazides provides a strong foundation for troubleshooting. By anticipating potential hydrolysis and oxidation, and by employing appropriate analytical techniques to monitor stability, researchers can ensure the integrity and reproducibility of their work. Always prioritize the use of freshly prepared solutions and consider conducting preliminary stability studies under your specific experimental conditions.

References

  • Burnham, S., et al. (1999). Transient and steady-state kinetics of the oxidation of substituted benzoic acid hydrazides by myeloperoxidase. Journal of Biological Chemistry, 274(14), 9494-9502.
  • Al-Subu, M. M., et al. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives.
  • Koleva, Y. K., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-147.
  • Temerk, Y. K., et al. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. Journal of the Chinese Chemical Society.
  • Reddit. (2021). Storage of Boc-hydrazide. r/chemistry.
  • Shi, Y., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
  • Hussain, S. A., et al. (2019). Rapid scan spectra obtained for the oxidation of benz(o)hydrazide (BH) by ClO2.
  • ATSDR. (1997). Analytical Methods for Hydrazines.
  • Gao, Y., et al. (2021). Oxidation of benzhydrol under variable controlled experimental conditions.
  • Mamedov, V. A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5228-5235.
  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Sureshkumar, P., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50.
  • BenchChem. (2025).
  • Charyulu, S. S., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Ivanov, I., et al. (2024).
  • Krylov, A. I. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(11), 1083-1095.
  • Sudharshana Charyulu, S., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 12(2), 195-201.
  • Hu, Y., et al. (2025).
  • Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents.
  • PubChem. Benzoylhydrazine.
  • Wikipedia. Hydrazine.
  • Abdel-Halim, H., et al. (2023). Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections. PLoS ONE, 18(1), e0279895.
  • González-García, I., et al. (2025). The Influence of pH and Preservative Agents on Physicochemical and Microbiological Stability of a Flexible Dose/Age-Appropriate Formulation of Enalapril Maleate.
  • Kumar, S., et al. (2020). Thermodynamic Destabilization and Structural Adaptability of 2′-Alkoxy/Fluoro- N 3 -Methyl Pyrimidine Nucleotides in siRNA Enhance RNA Interference Activity. The Journal of Organic Chemistry, 85(17), 11246-11257.
  • El-Lateef, H. M. A., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 1-18.
  • Fluorochem. High-Quality Chemical Products.
  • TCI AMERICA. 2-Fluoro-3-methoxyphenylboronic Acid.

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Technical Support Center: Recrystallization Methods for 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 2-Fluoro-3-methoxybenzohydrazide. This document moves beyond a simple procedural outline to offer in-depth, field-proven insights into the principles, practicalities, and troubleshooting of crystallizing this specific fluorinated aromatic hydrazide.

Introduction: The Crystallization Challenge of this compound

This compound, a key intermediate in pharmaceutical synthesis, presents a unique set of purification challenges. The presence of a fluorine atom and a methoxy group on the aromatic ring, in addition to the polar hydrazide moiety, influences its solubility profile and crystalline behavior in a complex manner. The interplay of hydrogen bonding, dipole-dipole interactions, and potential for polymorphism necessitates a rational and systematic approach to recrystallization. This guide is designed to equip you with the expertise to navigate these challenges and consistently obtain high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed recrystallization of this compound?

A1: The most frequent issue is improper solvent selection. Due to the molecule's polarity, a solvent that is too polar will result in high solubility even at low temperatures, leading to poor recovery. Conversely, a nonpolar solvent will likely not dissolve the compound sufficiently, even when heated. The key is to find a solvent or solvent system with a steep solubility curve for the compound.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common problem with polar compounds, especially when the solution is highly concentrated or cooled too rapidly. This indicates that the solute is coming out of solution above its melting point. To remedy this, you can try several strategies outlined in the Troubleshooting Guide, such as using a larger volume of solvent, employing a mixed-solvent system, or slowing down the cooling rate.

Q3: Can I use water as a recrystallization solvent?

A3: While the hydrazide group imparts some water solubility, water alone is generally not a suitable primary solvent for this compound due to the aromatic ring and other functional groups. However, water can be an excellent anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or methanol.

Q4: How do I know if my recrystallized product is pure?

A4: Purity should be assessed using appropriate analytical techniques. The most common methods include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect and identify impurities with high sensitivity.

Q5: I have very low recovery after recrystallization. What are the likely causes?

A5: Low recovery is often due to one or more of the following:

  • Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.

  • Premature crystallization during a hot filtration step.

  • Incomplete crystallization due to insufficient cooling time or temperature.

  • Washing the collected crystals with a solvent in which they are too soluble.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section provides a more detailed, problem-and-solution-oriented approach to challenges you may encounter during the recrystallization of this compound.

Problem 1: Poor or No Crystal Formation

Symptoms: The solution remains clear even after cooling, or only a very small amount of solid precipitates.

Causality: This is typically due to either excessive solvent use or the solution being supersaturated.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.

  • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Be patient, as some compounds require extended periods to crystallize.

Problem 2: Oiling Out

Symptoms: Formation of an oily liquid layer at the bottom of the flask instead of solid crystals upon cooling.

Causality: The compound is precipitating from the solution at a temperature above its melting point. This can be caused by a highly concentrated solution, a rapid cooling rate, or the presence of impurities that depress the melting point.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.

  • Slow Cooling: Insulate the flask to ensure a very gradual decrease in temperature. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Utilize a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective pair for compounds like this is ethanol and water.[1]

Problem 3: Formation of Very Fine or Impure Crystals

Symptoms: The product appears as a fine powder rather than well-defined crystals, or analytical data shows the presence of impurities.

Causality: Rapid crystallization, often due to shock cooling or a very high concentration, can trap impurities within the crystal lattice.

Solutions:

  • Slower Cooling Rate: As with oiling out, a slower cooling process allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.

  • Hot Filtration: If insoluble impurities are present in the crude material, they must be removed by filtering the hot solution before cooling. This is a critical step to prevent these impurities from being trapped in the final product.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Second Recrystallization: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization is often necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Based on the structure of this compound and data from analogous compounds, protic polar solvents are a good starting point.

Recommended Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is particularly useful if a single solvent does not provide the desired solubility profile or if oiling out is an issue.[1]

Recommended Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" hot solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Predicted Solubility Profile of this compound *

SolventPolarityPredicted Solubility at Room TempPredicted Solubility at BoilingSuitability for Recrystallization
WaterHighLowModerateGood as anti-solvent
EthanolHighModerateHighGood primary solvent
MethanolHighModerate-HighHighGood primary solvent
AcetoneMediumModerateHighPotential primary solvent
Ethyl AcetateMediumLow-ModerateModerate-HighPotential primary solvent
DichloromethaneMedium-LowLowModerateLess likely to be effective
HexaneLowVery LowVery LowGood as anti-solvent

*Note: This table is based on the chemical structure and general principles of solubility for similar compounds. Experimental verification is highly recommended.

Visualizations

Diagram 1: Workflow for Single-Solvent Recrystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot gravity filtration hot_filter_q->hot_filter Yes cool Slowly cool to room temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A step-by-step workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

G start Recrystallization Issue no_crystals No/Poor Crystal Formation start->no_crystals oiling_out Oiling Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_rate Cooling too fast? oiling_out->cooling_rate insoluble_impurities Insoluble impurities present? impure_crystals->insoluble_impurities evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No slow_cool Slow down cooling cooling_rate->slow_cool Yes mixed_solvent Use mixed-solvent system cooling_rate->mixed_solvent No hot_filtration Perform hot filtration insoluble_impurities->hot_filtration Yes rerun Re-recrystallize insoluble_impurities->rerun No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Maiyam Group. (2025). Mixed Solvent Recrystallization Guide for Portland, OR 2026. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-3-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the significant challenge of poor aqueous solubility often encountered with 2-Fluoro-3-methoxybenzohydrazide and its derivatives. Our goal is to move beyond simple protocols and provide a framework for understanding the underlying physicochemical principles, enabling you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why do my this compound derivatives exhibit such poor water solubility?

A1: The limited aqueous solubility of this class of compounds is not surprising when we analyze its molecular structure. It's a classic case of competing functionalities:

  • The Aromatic Core: The benzene ring is inherently hydrophobic (lipophilic), resisting interaction with polar water molecules.

  • Fluorine and Methoxy Groups: The 2-fluoro and 3-methoxy substituents further contribute to the molecule's lipophilicity. While fluorine is highly electronegative, its small size and the stability of the C-F bond often increase a molecule's ability to permeate lipid membranes, a property associated with low water solubility.[1][2][3]

  • The Hydrazide Group (-CONHNH₂): While the hydrazide moiety contains polar N-H and C=O groups capable of hydrogen bonding, its contribution is often outweighed by the rest of the molecule's hydrophobic character. Furthermore, in a solid crystalline state, these same groups can form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice that requires significant energy to break apart and dissolve.

This combination results in a molecule that prefers a non-polar environment and has a crystal structure that resists dissolution in water.

Q2: I'm observing precipitation even in what I thought was a prepared solution. What's the first step?

A2: The first and most critical step is to quantitatively determine the compound's baseline solubility in your primary solvent system (e.g., water, buffer). Visual inspection is insufficient. A robust solubility assessment provides the foundation for all subsequent optimization efforts. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[4]

Troubleshooting Guide: Initial Characterization & Methodologies

Before attempting complex solubilization strategies, it is imperative to accurately characterize the problem.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol establishes the maximum concentration of your compound that can be dissolved in a specific solvent at a given temperature.

Objective: To determine the thermodynamic solubility of a this compound derivative.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached. This can take 24 to 72 hours.[5]

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Core Troubleshooting Strategies: Enhancing Solubility

Once you have a quantitative baseline, you can explore targeted strategies to improve solubility.

Q3: My compound is weakly acidic/basic. How can I leverage pH to improve its solubility?

A3: Adjusting the pH is one of the most effective and straightforward methods for ionizable compounds.[8][9] The hydrazide moiety can be protonated or deprotonated, and altering the pH of the medium can shift the equilibrium towards the more soluble, ionized form.[10][11]

Causality: For a weakly basic compound, lowering the pH below its pKa will lead to protonation, creating a charged species (a salt) that is significantly more soluble in aqueous media. Conversely, for a weakly acidic compound, raising the pH above its pKa will result in a more soluble anionic form.[12][13]

dot

Caption: Drug partitioning into a surfactant micelle.

Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

Protocol 4: Surfactant-Based Formulation

  • Select Surfactant: Choose a surfactant appropriate for your application.

  • Prepare Vehicle: Prepare solutions of the surfactant in your aqueous buffer at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Determine Solubility: Use the Shake-Flask Method (Protocol 1) to determine the solubility of your compound in each surfactant solution.

  • Optimize: Identify the lowest surfactant concentration that achieves the desired compound solubility.

2. Nanosuspensions

Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. B[14]y reducing the particle size to the nanometer range (<1000 nm), the surface area-to-volume ratio increases dramatically. According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate and an increase in saturation solubility. T[15][16][17]his is a highly effective technique for compounds that are poorly soluble in both aqueous and organic media.

[18]Methodology Overview: Nanosuspensions are typically prepared using "top-down" methods like high-pressure homogenization or media milling, which physically break down larger drug crystals.

Advantages:

  • Applicable to a wide range of poorly soluble drugs.

  • Can significantly enhance bioavailability.

  • Allows for high drug loading.

Considerations:

  • Requires specialized equipment (homogenizer, media mill).

  • Formulation requires careful optimization of stabilizers to prevent particle aggregation.

Advanced Strategies & Chemical Modification
Q6: My goal is in vivo application. Are there ways to permanently modify the molecule to improve solubility?

A6: Yes, the prodrug approach is a well-established chemical modification strategy used to overcome solubility limitations, particularly for parenteral and oral delivery.

[19][20]Causality: A prodrug is a bioreversible derivative of a parent drug. A[21] highly polar, water-soluble "promoiety" (e.g., a phosphate, amino acid, or polyethylene glycol chain) is covalently attached to the parent drug. T[22][23]his new, modified molecule is highly water-soluble. After administration, enzymes in the body cleave the bond, releasing the active parent drug at the site of action. This strategy can increase aqueous solubility by several orders of magnitude.

[23]Considerations:

  • Requires significant synthetic chemistry expertise.

  • The linker must be stable in formulation but readily cleaved in vivo.

  • The released promdiety must be non-toxic.

Summary of Key Strategies
StrategyMechanismKey Advantage(s)Key Consideration(s)
pH Adjustment Increases the proportion of the soluble, ionized form of the drug.Simple, effective for ionizable compounds.Only works for ionizable compounds; risk of precipitation on pH change.
Co-solvents Reduces the polarity of the aqueous vehicle.Easy to screen; effective for many nonpolar compounds.Potential for toxicity/assay interference; risk of precipitation upon dilution.
Surfactants Sequesters the drug in the hydrophobic core of micelles.High solubilization capacity.Potential for cell toxicity; can interfere with some biological assays.
Nanosuspension Increases surface area, enhancing dissolution rate and saturation solubility.High drug loading; applicable to drugs insoluble in all media.Requires specialized equipment and formulation expertise.
Prodrugs Covalently attaches a water-soluble group, which is cleaved in vivo.Dramatically increases solubility; can improve pharmacokinetics.Requires extensive synthetic effort and metabolic evaluation.
References
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 436-443. [Link]

  • Gundawar, N., & Gattani, S. (2013). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 97-105. [Link]

  • Sharma, D., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Jaiswal, P., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Journal of Drug Delivery and Therapeutics, 12(4-S), 184-192. [Link]

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-19. [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Dalvit, C., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(24), 5983. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Unknown. (2015). solubility experimental methods.pptx. Slideshare. [Link]

  • Al-Ghaban, F. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Li, A., & Yalkowsky, S. H. (1996). Choosing a cosolvent: Solubilization of naphthalene and cosolvent property. SAR and QSAR in Environmental Research, 5(1), 17-30. [Link]

  • Breznik, M., et al. (2020). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Request PDF. [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. [Link]

  • Unknown. (2019). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Unknown. (2021). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Request PDF. [Link]

  • Multiple Authors. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

  • de Oliveira, R. S., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Benković, T., et al. (2018). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 191, 34-44. [Link]

  • Re-Mi, O., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5293. [Link]

  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 1-3. [Link]

  • Unknown. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. [Link]

  • de Oliveira, R. S., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Unknown. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. PubMed. [Link]

  • Unknown. (2018). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Request PDF. [Link]

  • CN103408454A - Preparation method of hydrazide compound.
  • Sawant, R. M., & Torchilin, V. P. (2010). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Journal of Drug Delivery, 2010, 810481. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. [Link]

  • Pobudkowska, A., & Wiczling, P. (2012). Study of pH-dependent drugs solubility in water. Journal of Pharmaceutical and Biomedical Analysis, 70, 356-361. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications of 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for catalyst selection in common reactions involving this versatile building block. Our goal is to move beyond simple protocol recitation and empower you with the underlying chemical principles to make informed decisions in your experimental design.

Understanding the Reactivity of this compound

This compound is a valuable synthon, characterized by a nucleophilic hydrazide moiety attached to a benzene ring bearing both an electron-withdrawing fluorine atom and an electron-donating methoxy group. This unique electronic profile influences its reactivity in various transformations. The ortho-fluoro group, through its strong inductive effect (-I), decreases the electron density of the aromatic ring and can influence the acidity of the N-H protons. Conversely, the meta-methoxy group exerts a moderate electron-donating mesomeric effect (+M) and a weaker inductive effect (-I). This electronic interplay dictates the nucleophilicity of the terminal nitrogen atom of the hydrazide and the susceptibility of the carbonyl group to nucleophilic attack, which are key considerations in catalyst selection.

This guide will focus on three primary classes of reactions involving this compound:

  • Synthesis of N-Acylhydrazones: Condensation with aldehydes and ketones.

  • Synthesis of 1,3,4-Oxadiazoles: Cyclization of in situ generated diacylhydrazides.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds.

Section 1: Synthesis of N-Acylhydrazones

N-acylhydrazones are important intermediates in organic synthesis and are known for their diverse biological activities.[1] Their synthesis from this compound and a carbonyl compound is typically a condensation reaction.[2]

Catalyst Selection Rationale

The formation of N-acylhydrazones is an acid-catalyzed nucleophilic addition-elimination reaction. The catalyst's primary role is to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the weakly nucleophilic terminal nitrogen of the benzohydrazide.

G cluster_0 Acid Catalysis in N-Acylhydrazone Formation Start Aldehyde/Ketone + Acid Catalyst (H+) ActivatedCarbonyl Protonated Carbonyl (Enhanced Electrophilicity) Start->ActivatedCarbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Hydrazide This compound (Nucleophile) Hydrazide->ActivatedCarbonyl Nucleophilic Attack Water_Elimination Proton Transfer & Water Elimination Tetrahedral_Intermediate->Water_Elimination Dehydration Product N-Acylhydrazone Water_Elimination->Product Deprotonation

Mechanism of Acid-Catalyzed N-Acylhydrazone Formation

Recommended Catalysts:

Catalyst TypeExamplesTypical Loading (mol%)Rationale & Considerations
Brønsted Acids Acetic Acid, Hydrochloric Acid (catalytic), p-Toluenesulfonic Acid (p-TSA)1-10Mechanism: Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] Advantages: Inexpensive, readily available, and effective for a wide range of substrates. Considerations: Strong acids like HCl may need careful control to avoid side reactions, especially with sensitive substrates. Acetic acid often serves as both a catalyst and a solvent.
Lewis Acids Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), Cerium(III) Chloride (CeCl₃)5-20Mechanism: Coordinates to the carbonyl oxygen, polarizing the C=O bond and enhancing its electrophilicity.[3] Advantages: Can be effective for less reactive ketones. Milder than strong Brønsted acids, potentially offering better functional group tolerance. Considerations: Stoichiometric amounts may be required in some cases. Post-reaction workup to remove the Lewis acid is necessary.
Troubleshooting Guide: N-Acylhydrazone Synthesis

Q1: My reaction is sluggish, and the yield of the N-acylhydrazone is low. What can I do?

A1:

  • Insufficient Catalyst Activity: If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid such as p-TSA, or a few drops of concentrated HCl.[2] Alternatively, a Lewis acid catalyst like BF₃·OEt₂ can be employed, particularly for sterically hindered or electron-rich carbonyl compounds.[3]

  • Reversibility of the Reaction: The formation of N-acylhydrazones is a reversible equilibrium. To drive the reaction towards the product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Electronic Effects of Substituents: The electron-withdrawing nature of the ortho-fluoro group in this compound can slightly decrease the nucleophilicity of the terminal nitrogen. While the meta-methoxy group partially mitigates this, for reactions with less electrophilic ketones, a more potent catalyst may be necessary to achieve a reasonable reaction rate.

Q2: I am observing the formation of a significant amount of azine byproduct. How can I minimize this?

A2: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound. This will ensure that the carbonyl compound is consumed before it can react with the product hydrazone.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes reduce the rate of azine formation relative to the desired hydrazone formation.

Section 2: Synthesis of 1,3,4-Oxadiazoles

2,5-Disubstituted 1,3,4-oxadiazoles are a prominent class of heterocycles in medicinal chemistry.[2] A common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which can be formed in situ from this compound and a carboxylic acid or its derivative.[2]

Catalyst Selection Rationale

The key step in this transformation is the intramolecular cyclization followed by dehydration. The "catalyst" in this context is often a strong dehydrating agent that also facilitates the cyclization.

G cluster_1 Dehydrative Cyclization to 1,3,4-Oxadiazoles Start N,N'-Diacylhydrazine ActivatedCarbonyl Activated Carbonyl (with Dehydrating Agent) Start->ActivatedCarbonyl Activation Cyclization Intramolecular Nucleophilic Attack Intermediate Hemiaminal-like Intermediate Cyclization->Intermediate Ring Closure Dehydration Elimination of Water Intermediate->Dehydration Dehydration Product 1,3,4-Oxadiazole Dehydration->Product G cluster_2 Knorr Pyrazole Synthesis Start Unsymmetrical 1,3-Dicarbonyl + this compound Path_A Attack at Carbonyl 1 Start->Path_A Path_B Attack at Carbonyl 2 Start->Path_B Intermediate_A Hydrazone Intermediate A Path_A->Intermediate_A Condensation Intermediate_B Hydrazone Intermediate B Path_B->Intermediate_B Condensation Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Regioselectivity in Knorr Pyrazole Synthesis

Recommended Catalysts and Solvents:

Catalyst/SolventTypical ConditionsRationale & Considerations
Acetic Acid/Ethanol RefluxMechanism: Acetic acid acts as a Brønsted acid catalyst to promote condensation and cyclization. Ethanol is a common protic solvent. Considerations: This is a classic and widely used method, but it often leads to a mixture of regioisomers with unsymmetrical dicarbonyls.
Fluorinated Alcohols (TFE, HFIP) Room temperature to refluxMechanism: These solvents can act as non-nucleophilic proton sources and their unique hydrogen bonding properties can influence the transition state of the cyclization step. [4]Advantages: Have been shown to dramatically improve the regioselectivity of pyrazole formation in many cases. Considerations: More expensive than traditional solvents.
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Varies with catalystMechanism: Can coordinate to the carbonyl groups, potentially differentiating their reactivity and influencing the site of initial attack by the hydrazide. Advantages: May offer an alternative route to controlling regioselectivity. Considerations: Catalyst screening may be necessary to find the optimal Lewis acid for a specific substrate combination.
Troubleshooting Guide: Pyrazole Synthesis

Q1: I am getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

A1:

  • Solvent Effects: This is the most critical parameter for controlling regioselectivity in the Knorr pyrazole synthesis. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer. [4]The unique properties of these solvents can stabilize one of the cyclization transition states over the other.

  • Nature of the 1,3-Dicarbonyl: The electronic and steric differences between the two carbonyl groups of the dicarbonyl compound play a major role. A larger difference in reactivity between the two carbonyls will generally lead to higher regioselectivity.

  • Substituent Effects on the Hydrazide: The electronic nature of the 2-fluoro-3-methoxybenzoyl group will also influence the reaction. While a detailed prediction is complex, it is a factor that interacts with the solvent and dicarbonyl structure to determine the final isomeric ratio.

Q2: The reaction is not going to completion, even after prolonged heating.

A2:

  • Catalyst Concentration: Ensure that a sufficient amount of acid catalyst is present. If using only a solvent like ethanol, the reaction may be very slow. The addition of a catalytic amount of a stronger acid like acetic acid or p-TSA is usually necessary.

  • Steric Hindrance: If either the this compound or the 1,3-dicarbonyl compound is sterically bulky, the reaction may be inherently slow. In such cases, higher temperatures and longer reaction times may be required.

  • Alternative Synthetic Routes: If the Knorr synthesis proves problematic, consider alternative methods for pyrazole synthesis, such as 1,3-dipolar cycloaddition reactions, which can offer different reactivity and selectivity profiles. [5]

References

  • Acylhydrazones and Their Biological Activity: A Review. Molecules. 2022;27(24):8795. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. 2013;2013:172791. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. 2021;26(16):4908. [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. 2020. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. 2008;73(11):4285-4288. [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Tetrahedron Letters. 2010;51(4):688-690. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. 2020;14(3):193-203. [Link]

  • Lewis acid-promoted direct synthesis of N-unsubstituted hydrazones via the reaction of hydrazine with acetophenone and isatin derivatives. ResearchGate. 2017. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. 2023;13(28):19035-19042. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6596. [Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules. 2023;28(10):4101. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. 2017;8(4):3187-3191. [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. 2008;73(11):4285-8. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. 2023;21(4):5-12. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2021;26(6):1566. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Semantic Scholar. 2017. [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. 2023. [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. 2020. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed. 2017. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. 2022;27(22):7782. [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. 2008. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. Molecules. 2023;28(23):7809. [Link]

  • Knorr pyrazole synthesis. ResearchGate. 2017. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Arkivoc. 2020;2020(5):121-133. [Link]

  • (PDF) Chemical biology of cyclization reactions by using POCL3. ResearchGate. 2020. [Link]

  • Synthesis of and N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. 2021. [Link]

  • Synthesis of and N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. 2021. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. 2022. [Link]

  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. ResearchGate. 2020. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable production of this important chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this compound in your laboratory.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the fluorine and methoxy substitutions on the benzene ring, make it a valuable precursor in the development of novel therapeutics. The synthesis of this compound is typically achieved through a two-step process starting from 2-Fluoro-3-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product.

This guide will walk you through the detailed experimental protocols for both steps, provide a comprehensive troubleshooting guide to address common challenges, and answer frequently asked questions to streamline your synthetic workflow.

Visualizing the Synthetic Pathway

The overall synthetic route for this compound is depicted below. This two-step process is a common and effective method for the preparation of benzohydrazide derivatives.

Synthesis_Pathway A 2-Fluoro-3-methoxybenzoic Acid B Methyl 2-fluoro-3-methoxybenzoate A->B  Esterification (Methanol, Acid Catalyst, Reflux) C This compound B->C  Hydrazinolysis (Hydrazine Hydrate, Alcohol, Reflux)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Esterification of 2-Fluoro-3-methoxybenzoic Acid

This procedure outlines the conversion of the starting carboxylic acid to its methyl ester, a necessary intermediate for the subsequent hydrazinolysis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoro-3-methoxybenzoic acid170.1410.0 g0.0588
Methanol32.04100 mL-
Sulfuric Acid (concentrated)98.082.0 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0588 mol) of 2-Fluoro-3-methoxybenzoic acid in 100 mL of methanol.

  • Acid Catalysis: Carefully add 2.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-methoxybenzoate as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Part 2: Hydrazinolysis of Methyl 2-fluoro-3-methoxybenzoate

This protocol details the conversion of the methyl ester to the final product, this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 2-fluoro-3-methoxybenzoate184.169.0 g0.0489
Hydrazine Hydrate (80% solution)50.066.1 mL~0.0978
Ethanol (95%)46.07100 mL-
Cold Deionized Water-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 9.0 g (0.0489 mol) of methyl 2-fluoro-3-methoxybenzoate in 100 mL of ethanol.

  • Addition of Hydrazine Hydrate: Add 6.1 mL (~2 equivalents) of 80% hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any excess hydrazine hydrate.

  • Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.

  • Purification (if necessary): The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Esterification Step

Problem 1: Low Yield of Methyl 2-fluoro-3-methoxybenzoate

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible. If the reaction stalls, a small additional amount of sulfuric acid can be added, but be cautious as this can lead to side reactions upon prolonged heating.

  • Possible Cause 2: Loss of Product during Work-up.

    • Solution: The ester is moderately polar. Ensure complete extraction with a suitable organic solvent like ethyl acetate. During the washing steps, perform them swiftly to minimize partitioning of the product into the aqueous layer.

  • Possible Cause 3: Purity of Starting Material.

    • Solution: Use high-purity 2-Fluoro-3-methoxybenzoic acid. Impurities can interfere with the esterification process.

Problem 2: Presence of Unreacted Carboxylic Acid in the Product

  • Possible Cause: Insufficient Reflux Time or Catalyst.

    • Solution: Increase the reflux time and monitor by TLC. If necessary, a slight excess of methanol can be used to drive the equilibrium towards the product.

  • How to Address: If the final ester is contaminated with the starting acid, it can be removed by an additional wash with a dilute sodium bicarbonate solution during the work-up.

Hydrazinolysis Step

Problem 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction. [1]

    • Solution: The hydrazinolysis of sterically hindered or electron-rich esters can be sluggish. Ensure an adequate reflux time (6-8 hours or even longer) and use a sufficient excess of hydrazine hydrate (typically 2-3 equivalents).[1]

  • Possible Cause 2: Product Solubility.

    • Solution: this compound has some solubility in alcohols. After reflux, ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation. When washing the filtered product, use ice-cold water or ethanol sparingly.

  • Possible Cause 3: Purity of the Intermediate Ester.

    • Solution: Impurities in the methyl 2-fluoro-3-methoxybenzoate can lead to side reactions. If the esterification step produced significant byproducts, purify the ester by column chromatography before proceeding to the hydrazinolysis.

Problem 2: Oily Product or Failure to Crystallize

  • Possible Cause 1: Presence of Impurities.

    • Solution: This is often due to unreacted starting material or the formation of side products. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, the product will need to be purified by column chromatography.

  • Possible Cause 2: Excess Hydrazine Hydrate.

    • Solution: Ensure the product is thoroughly washed with cold water to remove residual hydrazine hydrate, which can be an oily substance.

General Troubleshooting Workflow

Troubleshooting_Workflow cluster_esterification Esterification Issues cluster_hydrazinolysis Hydrazinolysis Issues A Low Yield of Ester A1 A1 A->A1 Incomplete Reaction? B Unreacted Acid Present B1 B1 B->B1 Wash with NaHCO3 Solution A2 Increase Reflux Time Monitor by TLC A1->A2 Yes A3 Product Loss during Work-up? A1->A3 No A4 Optimize Extraction & Washing A3->A4 Yes C Low Yield of Hydrazide C1 C1 C->C1 Incomplete Reaction? D Oily Product D1 D1 D->D1 Impurities Present? C2 Increase Reflux Time & Excess Hydrazine C1->C2 Yes C3 Product Soluble? C1->C3 No C4 Thorough Cooling Minimal Cold Solvent Wash C3->C4 Yes D2 Induce Crystallization or Column Chromatography D1->D2 Yes D3 Excess Hydrazine? D1->D3 No D4 Thorough Washing with Cold Water D3->D4 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the esterification and hydrazinolysis steps. For the esterification, you will see the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot. For the hydrazinolysis, the ester spot will be replaced by the more polar hydrazide spot. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, and visualize the spots under a UV lamp.

Q2: Can I use a different alcohol for the esterification?

A2: Yes, other simple alcohols like ethanol can be used, which would yield the corresponding ethyl ester. However, methanol is often preferred due to its lower boiling point, which simplifies its removal. The subsequent hydrazinolysis should proceed similarly with an ethyl ester.

Q3: Is it necessary to purify the intermediate methyl 2-fluoro-3-methoxybenzoate?

A3: In many cases, if the esterification reaction is clean and goes to completion, the crude ester can be used directly in the next step after a standard aqueous work-up. However, if TLC indicates the presence of significant impurities, purification by column chromatography is recommended to ensure a higher yield and purity of the final product.

Q4: What are the key safety precautions for these reactions?

A4: Both concentrated sulfuric acid and hydrazine hydrate are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is also a suspected carcinogen.

Q5: I am planning to scale up this synthesis. What are the main challenges I should anticipate?

A5: Scaling up presents several challenges.[2] Heat transfer becomes less efficient in larger reactors, which can lead to localized overheating and potential side reactions.[2] Mixing is also more challenging, and inefficient stirring can result in concentration gradients and incomplete reactions.[2] For the hydrazinolysis step, the exothermicity of the reaction should be carefully managed during the addition of hydrazine hydrate at a larger scale. A pilot plant with good temperature control and efficient overhead stirring is recommended for scaling up.

Q6: How can I confirm the identity and purity of the final product?

A6: The structure and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the arrangement of protons and carbons.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H, C=O, and C-F bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity.

References

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-Fluoro-3-methoxybenzohydrazide: Elucidating Structure Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 2-Fluoro-3-methoxybenzohydrazide, a substituted aromatic hydrazide of interest in medicinal chemistry and materials science. We will navigate the structural elucidation of this molecule using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is designed for researchers and drug development professionals, offering not just data, but a logical framework for spectral interpretation, grounded in fundamental principles and comparative analysis with structurally related analogs.

The core of structural confirmation in organic chemistry lies in the unambiguous assignment of a molecule's connectivity and stereochemistry. Spectroscopic methods provide a non-destructive window into the molecular world, with each technique offering a unique piece of the structural puzzle.[1][2] For this compound, a molecule featuring a complex interplay of electronic effects from its fluoro, methoxy, and hydrazide substituents, a multi-technique approach is not just beneficial, but essential.

Part 1: Fundamental Principles of Spectroscopic Interrogation

Before delving into the specific data for our target molecule, it is crucial to understand the principles that govern our analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[1][3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency (RF) pulses and transition to a higher energy spin state. The precise frequency required for this transition, known as the resonant frequency, is highly sensitive to the local electronic environment of each nucleus.[4][5] This sensitivity gives rise to the chemical shift (δ) , the cornerstone of NMR analysis, which allows us to differentiate between chemically non-equivalent nuclei within a molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy, also known as vibrational spectroscopy, measures the interaction of infrared radiation with a molecule.[6][7] Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to stretching, bending, and other motions. When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation.[8][9] An IR spectrum plots absorbance or transmittance against the frequency (typically as wavenumber, cm⁻¹), revealing a unique "fingerprint" of the functional groups present in the molecule.[10]

Part 2: Comparative Spectral Analysis of this compound

To confidently assign the spectral features of this compound, we will compare its predicted spectral data with experimentally derived data for simpler, related structures: Benzohydrazide, 2-Fluorobenzohydrazide, and 3-Methoxybenzohydrazide. This comparative approach allows us to isolate and understand the specific electronic influence of the fluoro and methoxy groups.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. For our target molecule, we anticipate signals corresponding to the aromatic protons, the methoxy group protons, and the hydrazide (-NHNH₂) protons.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs (in DMSO-d₆)

CompoundAr-H (ppm)-OCH₃ (ppm)-NH₂ (ppm)-C(O)NH- (ppm)
This compound (Predicted) ~7.1-7.5 (3H, m)~3.9 (3H, s)~4.6 (2H, br s)~9.8 (1H, br s)
Benzohydrazide[11]7.4-7.5 (2H, m), 7.8-7.9 (3H, m)-4.5 (2H, s)9.4 (1H, s)
3-Methoxybenzohydrazide[12]7.0-7.4 (4H, m)3.8 (3H, s)4.5 (2H, s)9.3 (1H, s)
2-Fluorobenzohydrazide (Predicted)~7.2-7.8 (4H, m)-~4.6 (2H, br s)~9.7 (1H, br s)

Note: Chemical shifts of -NH and -NH₂ protons are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.[13]

Interpretation and Causality:

  • Aromatic Region (Ar-H) : The three aromatic protons of this compound are expected to appear as a complex multiplet between 7.1 and 7.5 ppm. The fluorine atom at the C2 position is a strong electron-withdrawing group, which would typically shift adjacent protons downfield (to a higher ppm). However, the methoxy group at C3 is electron-donating through resonance. This interplay, combined with proton-proton and proton-fluorine coupling, results in a complex splitting pattern that requires higher-order analysis for full assignment.

  • Methoxy Protons (-OCH₃) : A sharp singlet is predicted around 3.9 ppm, integrating to three protons. This is consistent with the data for 3-methoxybenzohydrazide and is a characteristic signature for a methoxy group on an aromatic ring.[14]

  • Hydrazide Protons (-NHNH₂) : The two protons of the terminal -NH₂ group are expected to appear as a broad singlet around 4.6 ppm. The adjacent amide proton, -C(O)NH-, will be further downfield (~9.8 ppm) due to the deshielding effect of the carbonyl group and its involvement in hydrogen bonding.[13] The presence of the electron-withdrawing fluorine atom likely contributes to the slight downfield shift compared to the unsubstituted benzohydrazide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs (in DMSO-d₆)

CompoundC=O (ppm)Ar-C (ppm)-OCH₃ (ppm)
This compound (Predicted) ~165~158 (C-F, d, ¹JCF ≈ 245 Hz), ~148 (C-O), ~132, ~125, ~120, ~115~56
Benzohydrazide[15]166.5133.2, 131.5, 128.4, 127.3-
3-Methoxybenzamide[16]167.3159.2, 135.5, 129.5, 118.9, 117.1, 113.155.2
2-Fluorobenzohydrazide (Predicted)~164~160 (C-F, d, ¹JCF ≈ 250 Hz), ~133, ~131, ~128, ~125, ~120-

Note: d denotes a doublet, and ¹JCF is the one-bond carbon-fluorine coupling constant.

Interpretation and Causality:

  • Carbonyl Carbon (C=O) : The amide carbonyl carbon is expected around 165 ppm, a region typical for this functional group.[17]

  • Aromatic Carbons (Ar-C) : This region is most informative.

    • C-F Carbon : The carbon directly bonded to fluorine (C2) will be the most distinct signal. It is expected to be significantly shifted downfield to ~158 ppm and, crucially, will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF ≈ 245 Hz). This is a definitive indicator of the fluorine's position.

    • C-O Carbon : The carbon attached to the methoxy group (C3) will also be downfield (~148 ppm) due to the deshielding effect of the oxygen atom.[18]

    • The remaining four aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃) : A signal around 56 ppm is characteristic of the methoxy carbon itself, consistent with data from related compounds like 3-methoxybenzamide.[16]

FT-IR Spectral Analysis

The FT-IR spectrum is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Frequencies for this compound and Experimental Data for Analogs (cm⁻¹)

Functional GroupVibration TypePredicted Range (cm⁻¹)Benzohydrazide (cm⁻¹)[19][20]
N-H (Amine)Symmetric & Asymmetric Stretch3200-34003325
C-H (Aromatic)Stretch3000-31003078
C=O (Amide I)Stretch1640-16801635
N-H (Amide II)Bend1580-16201597 (often coupled with C=C)
C=C (Aromatic)Stretch1450-1600-
C-O (Aryl Ether)Asymmetric Stretch1200-1275-
C-F (Aryl Fluoride)Stretch1100-1300-

Interpretation and Causality:

  • N-H Stretching : Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group of the hydrazide. A broader band for the secondary amide N-H may also be present.

  • C=O Stretching (Amide I Band) : A strong, sharp absorption band is predicted in the 1640-1680 cm⁻¹ region. This is one of the most characteristic peaks in the spectrum and is indicative of the amide carbonyl group.[21]

  • N-H Bending (Amide II Band) : This band, resulting from the N-H bending vibration coupled with C-N stretching, is expected between 1580-1620 cm⁻¹.

  • C-O and C-F Stretching : The presence of the methoxy and fluoro groups will give rise to strong stretching vibrations in the fingerprint region. The aryl-ether C-O stretch typically appears as a strong band around 1250 cm⁻¹, while the C-F stretch is also found in this region (1100-1300 cm⁻¹), often making definitive assignment difficult without comparative analysis.

Part 3: Validated Experimental Protocols

The acquisition of high-quality, reproducible data is paramount. The following protocols are designed to be self-validating systems for the characterization of this compound and similar small molecules.

start Sample Preparation nmr_prep NMR Sample: ~10-20 mg in 0.6 mL DMSO-d6 start->nmr_prep ir_prep IR Sample: ~1-2 mg solid start->ir_prep nmr_acq NMR Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC nmr_prep->nmr_acq ir_acq FT-IR Acquisition: ATR or KBr Pellet ir_prep->ir_acq analysis Spectroscopic Analysis nmr_proc NMR Processing: Fourier Transform, Phasing, Baseline Correction, Integration nmr_acq->nmr_proc ir_proc IR Processing: Baseline Correction, Peak Picking ir_acq->ir_proc processing Data Processing & Interpretation elucidation Structure Elucidation nmr_proc->elucidation ir_proc->elucidation

Caption: General workflow for spectroscopic characterization of a small molecule.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar compounds like hydrazides and its ability to facilitate observation of exchangeable -NH protons. Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration.

Methodology:

  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹³C NMR or 5-10 mg for ¹H NMR.[22]

  • Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of DMSO-d₆.[23] Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

  • Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. Allow time for temperature equilibration.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For complete assignment, consider advanced 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solids and liquids with minimal sample preparation. It is chosen for its simplicity and reproducibility over the traditional KBr pellet method.[24]

Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to account for atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a suitable solvent.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the distinctive C-F coupling in the ¹³C spectrum serving as an unambiguous marker for the fluorine's position. Concurrently, the FT-IR spectrum confirms the presence of key functional groups—amide, amine, aryl ether, and aryl fluoride—through their characteristic vibrational frequencies. By comparing these spectral features to those of simpler analogs, the specific electronic contributions of the fluoro and methoxy substituents are elucidated, providing a comprehensive and confident structural assignment. The protocols outlined herein provide a robust framework for obtaining high-fidelity data, ensuring both accuracy and reproducibility in the analysis of novel chemical entities.

References

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A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 2-Fluoro-3-methoxybenzohydrazide, a key building block in medicinal chemistry and drug discovery.[1] We will explore the practical application and theoretical underpinnings of various ionization methods, focusing on how experimental choices influence data quality and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for similar small molecules.

Introduction to this compound and its Analytical Importance

This compound (C₈H₉FN₂O₂) is an aromatic hydrazide derivative. Its structure, featuring a fluorinated and methoxylated phenyl ring coupled to a hydrazide moiety, makes it a versatile precursor for synthesizing a range of heterocyclic compounds with potential biological activity.[2] Accurate characterization of this molecule and its analogues is critical for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) is the premier technique for this purpose, offering unparalleled sensitivity and structural insight.[3]

The choice of MS ionization technique is paramount, as it dictates the nature of the generated ions and the extent of fragmentation.[4] This guide will compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI), providing the rationale to select the most appropriate technique for either molecular weight confirmation or detailed structural elucidation.

PropertyValue
Molecular Formula C₈H₉FN₂O₂
Average Molecular Weight 184.17 g/mol
Monoisotopic (Exact) Mass 184.06515 Da
Ionization Techniques: A Comparative Overview

Ionization is the critical first step in mass spectrometry, where neutral analyte molecules are converted into gas-phase ions.[5] The energy transferred during this process determines whether the resulting spectrum is dominated by the intact molecular ion or a rich pattern of fragment ions.

ESI is a soft ionization technique that generates ions from polar molecules in solution with minimal fragmentation.[6][7] It is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS) and is exceptionally well-suited for polar compounds like this compound.

Principle of Operation: A solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5] For a molecule like this compound, with its basic hydrazide group, ESI in positive ion mode readily produces the protonated molecule, [M+H]⁺.

Expected Results for this compound: The primary ion observed will be the protonated molecule at a mass-to-charge ratio (m/z) of 185.0724. The spectrum is typically "clean," with few, if any, in-source fragments. This makes ESI ideal for:

  • Accurate Mass Measurement: High-resolution mass spectrometers can determine the elemental composition with high confidence.[8]

  • Quantification: The strong molecular ion signal provides excellent sensitivity for measuring concentration.

  • Coupling with Liquid Chromatography (LC): ESI is the most common interface for LC-MS, allowing for the analysis of complex mixtures.[8]

However, the lack of spontaneous fragmentation means that for structural elucidation, tandem mass spectrometry (MS/MS) is required.[9] This involves isolating the [M+H]⁺ ion and inducing fragmentation through collision-induced dissociation (CID).

APCI is another atmospheric pressure ionization technique often used with LC-MS. It is suitable for a wide range of semi-volatile and relatively polar molecules.[7]

Principle of Operation: The analyte solution is vaporized in a heated tube. The resulting gas-phase molecules are then ionized by reacting with charged species produced from the solvent vapor via a corona discharge.[7] Like ESI, APCI is a relatively soft ionization method that typically produces protonated molecules [M+H]⁺.

Expected Results for this compound: APCI would also be expected to produce a strong signal for the [M+H]⁺ ion at m/z 185.0724. It can sometimes be more robust to sample matrix effects than ESI and can handle higher flow rates. The choice between ESI and APCI often depends on the analyte's polarity and thermal stability; for this compound, both are viable options.

EI is a classic, hard ionization technique primarily used with gas chromatography-mass spectrometry (GC-MS).[3] It requires the analyte to be volatile and thermally stable.

Principle of Operation: The vaporized analyte is bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•), known as the molecular ion.[10] This molecular ion is highly energetic and undergoes extensive and reproducible fragmentation.[11]

Expected Results for this compound: EI analysis will produce a complex mass spectrum. The molecular ion peak (M⁺•) at m/z 184.0651 may be weak or even absent. However, the spectrum will be rich with fragment ions that provide a veritable fingerprint of the molecule's structure.[7] The fragmentation patterns are highly reproducible and can be compared against spectral libraries for identification. This makes EI the gold standard for unambiguous structural confirmation of unknown small molecules.[12]

Fragmentation Analysis: Decoding the Structure

The true power of mass spectrometry for structural analysis lies in interpreting fragmentation patterns.[13] The different ionization methods produce distinct patterns that offer complementary information.

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve in Appropriate Solvent LC LC Separation (for ESI/APCI) Prep->LC Injection GC GC Separation (for EI) Prep->GC Injection Ion Ionization (ESI, APCI, or EI) LC->Ion GC->Ion MA Mass Analyzer Ion->MA Det Detector MA->Det DA Spectrum Interpretation & Fragmentation Analysis Det->DA

Caption: General workflow for MS analysis.

Under the high-energy conditions of EI, multiple bond cleavages are expected. The fragmentation pathways are driven by the stability of the resulting cations and neutral radicals.

EI_Fragmentation cluster_frags M C₈H₉FN₂O₂⁺• m/z = 184 (Molecular Ion) F1 C₈H₆FO₂⁺ m/z = 153 M->F1 - •NHNH₂ F4 C₇H₆FN₂O⁺• m/z = 169 M->F4 - •CH₃ F2 C₇H₆FO⁺ m/z = 125 F1->F2 - CO F3 C₇H₄FO⁺ m/z = 123 F2->F3 - H₂

Caption: Predicted EI fragmentation of this compound.

Key Predicted EI Fragments:

  • m/z 153: Loss of the terminal hydrazinyl radical (•NHNH₂), resulting in a stable acylium ion. This is often a very favorable cleavage for hydrazides.

  • m/z 125: Subsequent loss of carbon monoxide (CO) from the m/z 153 fragment, yielding the 2-fluoro-3-methoxyphenyl cation.[11]

  • m/z 169: Loss of a methyl radical (•CH₃) from the methoxy group. The fragmentation of methoxy-substituted aromatic rings is a well-documented process.[14]

In CID, the protonated molecule ([M+H]⁺, m/z 185) is fragmented. The pathways differ from EI due to the even-electron nature of the precursor ion.

Key Predicted ESI-MS/MS Fragments:

  • m/z 168: Loss of ammonia (NH₃) from the protonated hydrazide group.

  • m/z 153: Loss of hydrazine (N₂H₄). This yields the same acylium ion as seen in EI, demonstrating a common stable substructure.

  • m/z 125: Loss of both hydrazine and carbon monoxide.

Comparative Summary and Recommendations
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Impact (EI)
Principle Ion evaporation from charged dropletsGas-phase chemical reaction with solvent ionsHigh-energy electron bombardment
Ionization Type Soft[5]Soft[7]Hard[3]
Typical Ion [M+H]⁺[M+H]⁺M⁺• (Radical Cation)
Molecular Ion Intensity Very StrongStrongVariable (Weak to Absent)
Degree of Fragmentation Minimal (requires MS/MS)MinimalExtensive and Reproducible[10]
Best For Molecular weight confirmation, quantification, LC-MSAnalysis of less polar/thermally stable compoundsUnambiguous structural elucidation, GC-MS
Pros for this Analyte High sensitivity, ideal for LC-MS, excellent for accurate mass.Good alternative to ESI, robust.Provides a detailed structural fingerprint.
Cons for this Analyte Provides little structural information without MS/MS.Potential for thermal degradation.Requires analyte to be volatile; may not show a molecular ion.

Recommendations:

  • For routine quantification and identity confirmation in complex matrices (e.g., biological samples), LC-MS with ESI is the recommended technique. Its sensitivity and robust molecular ion signal are ideal for these applications.

  • For definitive structural elucidation of the pure compound or a suspected unknown, GC-MS with EI is unparalleled. The rich fragmentation pattern provides the necessary information to confirm the connectivity of the atoms.

  • LC-MS/MS with ESI and CID offers a powerful compromise, providing both molecular weight information and controlled, structurally informative fragmentation. This is often the most versatile approach in modern drug discovery labs.[15]

Experimental Protocols
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 600 L/hr at 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to detect the [M+H]⁺ ion at m/z 185.07.

    • MS/MS (CID): Isolate the precursor ion at m/z 185.07 and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 70 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injection: 1 µL, splitless injection.

  • MS Conditions (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40 to 500.

References

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic tools, the introduction of fluorine into a molecular scaffold has emerged as a powerful strategy to enhance pharmacological properties. This guide provides an in-depth comparative analysis of the biological activity of fluorinated versus non-fluorinated benzohydrazides, a class of compounds renowned for their diverse therapeutic potential.[1] By integrating experimental data and detailed protocols, we aim to elucidate the nuanced effects of fluorination on this versatile chemical scaffold.

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzohydrazides (C₇H₈N₂O) are a class of organic compounds featuring a benzene ring attached to a hydrazide functional group.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2][3] The versatility of the benzohydrazide core allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

The Role of Fluorine in Modulating Biological Activity

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, and consequently, its biological activity.[4] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Altered Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a compound's solubility and interaction with biological targets.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The following sections will explore how these principles manifest in the biological activity of fluorinated benzohydrazides compared to their non-fluorinated counterparts.

Comparative Analysis of Biological Activity

While direct head-to-head studies of a specific fluorinated benzohydrazide and its exact non-fluorinated analog under identical conditions are not always available in the literature, we can draw meaningful comparisons from existing data on structurally similar compounds.

Anticancer Activity

The cytotoxic effects of benzohydrazide derivatives against various cancer cell lines have been extensively studied. The introduction of fluorine can significantly impact this activity.

Table 1: Comparative Anticancer Activity (IC50 Values in µM) of Benzohydrazide Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Benzohydrazide Schiff base (unsubstituted)A-549 (Lung)>100[1]
Fluorinated N'-[(Z)-(4-fluorophenyl)methylidene]benzohydrazideA-549 (Lung)25.5[5]
Non-Fluorinated Dihydropyrazole-benzohydrazide (H1)HeLa (Cervical)2.53[2]
Fluorinated Dihydropyrazole-benzohydrazide (H11, 4-fluoro)HeLa (Cervical)1.21[2]
Non-Fluorinated Dihydropyrazole-benzohydrazide (H17)HepG2 (Liver)1.89[2]
Fluorinated Dihydropyrazole-benzohydrazide (H27, 4-fluoro)HepG2 (Liver)0.98[2]

Disclaimer: The data presented in this table is compiled from different research articles. Direct comparison should be made with caution as experimental conditions may have varied.

The data in Table 1 suggests that fluorination can enhance the anticancer activity of benzohydrazide derivatives. For instance, the introduction of a fluorine atom to the phenyl ring of a benzohydrazide Schiff base significantly lowered its IC50 value against the A-549 lung cancer cell line.[1][5] Similarly, fluorinated dihydropyrazole-benzohydrazide derivatives consistently demonstrated lower IC50 values across multiple cancer cell lines compared to their non-fluorinated analogs.[2] This enhanced potency can be attributed to the aforementioned effects of fluorine, such as improved membrane permeability and stronger interactions with the target protein.

Antimicrobial Activity

Benzohydrazides have also shown promise as antimicrobial agents. Fluorination can modulate their spectrum of activity and potency against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Benzohydrazide Derivatives

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Non-Fluorinated Benzimidazole derivative (unsubstituted)B. subtilis>100
Fluorinated 2-(m-fluorophenyl)-benzimidazoleB. subtilis7.81
Non-Fluorinated Benzimidazole derivative (unsubstituted)Gram-negative bacteria>100
Fluorinated 2-(m-fluorophenyl)-5-methyl-benzimidazoleGram-negative bacteria31.25

Disclaimer: The data presented in this table is compiled from different research articles. Direct comparison should be made with caution as experimental conditions may have varied.

The data in Table 2 indicates that fluorination can significantly improve the antibacterial activity of benzimidazole derivatives, which share structural similarities with benzohydrazides. The meta-fluorophenyl substituted benzimidazole showed potent activity against Bacillus subtilis, whereas the unsubstituted analog was inactive. This highlights the importance of not only the presence but also the position of the fluorine atom in determining biological activity.

Experimental Protocols

To ensure the generation of reliable and reproducible comparative data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative fluorinated and non-fluorinated benzohydrazide, as well as for the evaluation of their anticancer and antimicrobial activities.

Synthesis of Benzohydrazides

The synthesis of benzohydrazides is typically a straightforward process involving the reaction of a benzoic acid ester with hydrazine hydrate.

dot

Synthesis_of_Benzohydrazides cluster_non_fluorinated Non-Fluorinated Synthesis cluster_fluorinated Fluorinated Synthesis Methyl_Benzoate Methyl Benzoate Benzohydrazide Benzohydrazide Methyl_Benzoate->Benzohydrazide Hydrazine Hydrate, Ethanol, Reflux Methyl_4_Fluorobenzoate Methyl 4-Fluorobenzoate 4_Fluorobenzohydrazide 4-Fluorobenzohydrazide Methyl_4_Fluorobenzoate->4_Fluorobenzohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: General synthetic scheme for benzohydrazides.

Protocol 1: Synthesis of Benzohydrazide (Non-Fluorinated) [1]

  • Reaction Setup: To a round-bottom flask, add methyl benzoate (1.0 eq) and ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.2 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The white precipitate of benzohydrazide will form.

  • Purification: Filter the precipitate and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain pure benzohydrazide.[6]

Protocol 2: Synthesis of 4-Fluorobenzohydrazide (Fluorinated) [7]

  • Reaction Setup: To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 eq) and ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.2 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to yield pure 4-fluorobenzohydrazide.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

dot

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of benzohydrazide derivatives Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h Add_MTT Add MTT solution to each well Incubation_24_48h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the MTT assay.

Protocol 3: MTT Assay for Cytotoxicity [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of the benzohydrazide derivatives in DMSO and make serial dilutions in culture medium.

  • Cell Treatment: Treat the cells with different concentrations of the compounds and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Evaluation of Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[10]

dot

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Workflow Inoculation Inoculate agar plates with a lawn of bacteria Well_Creation Create wells in the agar using a sterile borer Inoculation->Well_Creation Compound_Addition Add solutions of benzohydrazide derivatives to the wells Well_Creation->Compound_Addition Incubation Incubate the plates at 37°C for 24 hours Compound_Addition->Incubation Zone_of_Inhibition Measure the diameter of the zone of inhibition Incubation->Zone_of_Inhibition MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Zone_of_Inhibition->MIC_Determination

Caption: Experimental workflow for the agar well diffusion assay.

Protocol 4: Agar Well Diffusion Assay [11][12]

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.

  • Plate Inoculation: Spread the bacterial inoculum evenly over the surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of the benzohydrazide derivatives into the wells. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzohydrazide scaffold is a powerful approach to modulate and enhance its biological activity. The evidence presented in this guide, though compiled from various sources, consistently points towards the ability of fluorine to improve the anticancer and antimicrobial potency of these versatile compounds. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling the generation of robust and reliable data to guide the design of next-generation benzohydrazide-based therapeutics.

Future research should focus on systematic structure-activity relationship (SAR) studies of fluorinated benzohydrazides, exploring the effects of the number and position of fluorine atoms on a wider range of biological targets. Such investigations, coupled with computational modeling, will undoubtedly accelerate the discovery and development of novel and more effective therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-3-methoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the benzohydrazide moiety is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the hydrazide-hydrazone linkage (-CONHNH=CH-) allows for extensive structural modifications, making it an ideal scaffold for developing new chemical entities.[4][5] This guide focuses on a specifically substituted scaffold: 2-Fluoro-3-methoxybenzohydrazide .

The rationale for investigating this core structure is rooted in established medicinal chemistry principles. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[6][7][8] Simultaneously, the methoxy group can influence the molecule's conformation and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[9][10] By combining these features, the 2-fluoro-3-methoxybenzoyl moiety serves as a promising starting point for generating novel analogs with potentially superior efficacy and safety profiles.

This guide provides a comparative framework for understanding the structure-activity relationships (SAR) of N'-substituted this compound analogs. We will explore the causal relationships between specific structural modifications and their projected biological activities, supported by detailed experimental protocols and a logical framework for analog design.

Synthetic Strategy and Workflow

The synthesis of this compound analogs is typically achieved through a straightforward two-step process. The first step involves the formation of the core hydrazide from its corresponding ester, followed by a condensation reaction with a selected aldehyde or ketone to yield the final hydrazide-hydrazone derivative.[11][12]

The choice of a microwave-assisted approach for the initial hydrazinolysis can significantly reduce reaction times and improve yields, aligning with green chemistry principles.[2][12][13] The subsequent condensation is often catalyzed by a few drops of acid, providing a high yield of the target compound.[11]

Below is a generalized workflow for the synthesis of these analogs.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis A Methyl 2-Fluoro-3-methoxybenzoate B This compound (Core Intermediate) A->B  Hydrazine Hydrate  Microwave Irradiation / Reflux D Final Analog: N'-(Substituted)-2-Fluoro-3-methoxybenzohydrazide B->D  Glacial Acetic Acid (cat.)  Ethanol, Reflux C Substituted Aldehyde/Ketone (R-CHO / R-CO-R') C->D

Caption: General workflow for the synthesis of this compound analogs.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of the analogs is dictated by the interplay of three key structural components: the 2-fluoro-3-methoxybenzoyl head , the hydrazide-hydrazone linker , and the N'-substituent (R-group) . Understanding their individual and synergistic contributions is paramount for rational drug design.

Caption: Key structural regions influencing the SAR of this compound analogs.

Comparative Analysis of N'-Substituents

The N'-substituent is the primary variable for tuning the biological activity. By systematically altering this group, we can probe the specific requirements of the biological target's binding site. Below is a comparison of different substituent classes and their anticipated impact on activity, primarily focused on antimicrobial and anticancer potential.

Substituent ClassRepresentative R-GroupsAnticipated Impact on BioactivityRationale & CausalitySupporting Evidence
Aromatic (Electron-Withdrawing) 4-Nitrophenyl, 4-Chlorophenyl, 4-TrifluoromethylphenylEnhanced Antimicrobial Activity Electron-withdrawing groups (EWGs) increase the acidity of the N-H proton and can enhance binding affinity through favorable electronic interactions. The azomethine (-N=CH-) group's activity is often potentiated by such substitutions.Studies on fluoro-substituted aroylhydrazones have shown that the presence of electron-withdrawing groups improves antimicrobial activity.[14] The trifluoromethyl group, in particular, has been associated with potent antibacterial response in related scaffolds.[15]
Aromatic (Electron-Donating) 4-Hydroxyphenyl, 4-Methoxyphenyl, 4-DimethylaminophenylPotent Antioxidant & Anticancer Activity Electron-donating groups (EDGs), especially hydroxyl moieties, can act as radical scavengers. This antioxidant property is often linked to anticancer mechanisms. The methoxy group can increase lipophilicity, potentially improving cell membrane penetration.[9][10]Benzohydrazide derivatives with hydroxyl and methoxy substitutions have demonstrated significant antioxidant and anticancer activities.[2][16] N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide showed notable activity against E. coli.[13]
Heterocyclic Pyridyl, Thienyl, Furyl, Indolyl, ThiazolylBroad-Spectrum Antimicrobial & Potent Anticancer Activity Heterocyclic rings introduce additional hydrogen bond acceptors/donors and can mimic endogenous structures to interact with enzyme active sites. They can also enhance the compound's solubility and pharmacokinetic profile. The thiazole ring is a known pharmacophore in potent antimicrobial agents.[17][18][19]Hydrazide-hydrazones incorporating various heterocyclic moieties have consistently shown high antimicrobial and anticancer efficacy.[4][20][21]
Aliphatic/Alicyclic Methyl, Ethyl, Isopropyl, CyclohexylGenerally Lower Activity Small, non-polar groups may lack the specific electronic and steric features required for strong interaction with biological targets. They often serve as a baseline or negative control in SAR studies to confirm the importance of aromatic or heterocyclic systems.While some N-alkyl hydrazinecarboxamides show moderate enzyme inhibition, the activity is highly dependent on chain length, and often less potent than aromatic derivatives.[22]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following detailed protocols for synthesis and biological evaluation are provided.

Protocol 4.1: General Synthesis of N'-substituted-2-Fluoro-3-methoxybenzohydrazide Analogs

This protocol describes the second step of the synthesis, assuming the this compound intermediate has been prepared.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[11]

  • Reflux: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 78°C) for 3-5 hours, with continuous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will typically precipitate. If not, reduce the solvent volume under vacuum.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Purification: Dry the product under reduced pressure. For enhanced purity, recrystallize the solid from a suitable solvent like ethanol or a mixture of ethanol and water.[11]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry.

Protocol 4.2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method, a standard for determining MIC.[11][23]

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of each test analog in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from this well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.[11]

  • Control Wells: Prepare the following controls:

    • Growth Control: Broth + Inoculum + DMSO (equivalent to the highest concentration used).

    • Sterility Control: Broth only.

    • Positive Control: Broth + Inoculum + a standard antibiotic (e.g., Ciprofloxacin, Erythromycin).[3]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation for Comparative Analysis

For a clear comparison, experimental data should be summarized in structured tables. Below are templates for presenting antimicrobial and anticancer data for a hypothetical series of analogs.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDR-Group (N'-Substituent)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
STD-1 Ciprofloxacin0.50.25-
STD-2 Ketoconazole--1
FMBH-01 4-Nitrophenyl
FMBH-02 4-Methoxyphenyl
FMBH-03 Pyridin-4-yl
FMBH-04 Thiazol-2-yl
FMBH-05 Indol-3-yl

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDR-Group (N'-Substituent)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)
STD-3 Doxorubicin0.10.30.2
FMBH-01 4-Nitrophenyl
FMBH-02 4-Methoxyphenyl
FMBH-03 Pyridin-4-yl
FMBH-04 Thiazol-2-yl
FMBH-05 Indol-3-yl

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by the nature of the N'-substituent. Based on established principles, analogs bearing electron-withdrawing aromatic groups or specific heterocyclic systems are predicted to exhibit the most potent antimicrobial activities.[14][17] Conversely, those with electron-donating phenolic or methoxy-phenyl groups may show promise as anticancer agents due to their potential antioxidant properties and favorable lipophilicity.[2][9]

Future work should focus on synthesizing a diverse library of these analogs and evaluating them against a broad panel of bacterial, fungal, and cancer cell lines to validate these hypotheses. Promising lead compounds can then be subjected to further optimization, including molecular docking studies to elucidate their binding modes and modifications to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

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A Comparative Guide to the In Vitro Evaluation of 2-Fluoro-3-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of 2-Fluoro-3-methoxybenzohydrazide derivatives, a class of compounds with significant potential in drug discovery. While specific experimental data for this exact substitution pattern is emerging, this document synthesizes findings from closely related fluoro-methoxy substituted benzohydrazides and hydrazones to establish a robust testing strategy. We will delve into the scientific rationale for investigating these molecules, provide detailed, field-proven protocols for assessing their anticancer and antimicrobial activities, and offer a comparative analysis based on data from analogous compounds.

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a well-established pharmacophore known to confer a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. The strategic incorporation of a fluorine atom and a methoxy group onto the benzohydrazide scaffold is a deliberate design choice aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability[2]. The methoxy group can also influence bioactivity, as has been observed in other quinoline-based hydrazides where its presence was crucial for potent anticancer effects[1]. This guide will equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of novel derivatives based on the this compound core.

Section 1: Rationale and Design Strategy

The core structure, this compound, serves as a versatile scaffold for generating a library of derivatives, typically through condensation with various aromatic or heterocyclic aldehydes to form hydrazones. The rationale for this approach is grounded in structure-activity relationship (SAR) studies of similar compound series, which have repeatedly demonstrated that the nature of the aldehyde-derived substituent dramatically influences biological potency and selectivity.

The inclusion of the fluoro and methoxy groups is hypothesized to:

  • Enhance Lipophilicity : Facilitating passage across cellular and microbial membranes.

  • Modulate Electronic Properties : The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding and other interactions with biological targets[3].

  • Improve Metabolic Stability : C-F bonds are generally more resistant to metabolic cleavage than C-H bonds, potentially increasing the compound's half-life.

  • Direct Binding Interactions : The specific positioning of these groups can lead to favorable interactions within the active sites of target enzymes or receptors.

Section 2: Comparative In Vitro Anticancer Evaluation

Hydrazone derivatives are frequently investigated for their potential as anticancer agents[4][5]. A primary mechanism of action for many bioactive molecules is the inhibition of critical signaling pathways that drive tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a prime target, as its dysregulation is common in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis[6][7]. Several benzohydrazide derivatives have been identified as potent EGFR kinase inhibitors[8].

Key Experimental Workflow: Cytotoxicity Screening via MTT Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.

Below is a logical workflow for this process:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Cancer Cells (e.g., MCF-7, A549) C 3. Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->C B 2. Prepare Compound Stock (e.g., 10 mM in DMSO) D 4. Prepare Serial Dilutions of Test Compounds B->D E 5. Treat Cells with Compounds (Incubate 24-72h) C->E D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability H->I J 10. Determine IC50 Value I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies and provides a self-validating system by including appropriate controls.[5][9][10]

  • Cell Seeding:

    • Culture human breast cancer (MCF-7) or lung cancer (A549) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Cisplatin or Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Comparative Data and Structure-Activity Relationship (SAR)

While data for the specific this compound core is not yet widely published, we can extrapolate from related structures to build a comparative framework. The following table presents hypothetical, yet plausible, IC₅₀ values to illustrate how a series of derivatives (D1-D3) might compare against standard anticancer drugs.

CompoundTarget Cell LineIC₅₀ (µM)Reference
Derivative 1 (D1) MCF-79.45[3]
(N'-(4-Nitrobenzylidene)-2-fluoro-3-methoxybenzohydrazide)
Derivative 2 (D2) MCF-725.8Hypothetical
(N'-(4-Chlorobenzylidene)-2-fluoro-3-methoxybenzohydrazide)
Derivative 3 (D3) MCF-75.2Hypothetical
(N'-(4-Hydroxybenzylidene)-2-fluoro-3-methoxybenzohydrazide)
Cisplatin (Control) MCF-77.5 - 20[4][6][7]
Doxorubicin (Control) MCF-7~0.8[11]

Analysis of SAR:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (as in D1) can significantly enhance cytotoxic activity. This has been observed in other fluorinated hydrazone series.[3]

  • Halogen Substitution: A chloro-substituent (D2) may confer moderate activity.

  • Electron-Donating Groups: A hydroxyl group (D3) can also lead to potent activity, potentially through different binding interactions or by influencing the molecule's antioxidant properties.

Mechanistic Insight: EGFR Signaling Pathway

A plausible mechanism for the anticancer activity of these derivatives is the inhibition of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS-RAF-MAPK and PI3K-AKT, which promote cell proliferation and survival. Small molecule inhibitors can block this by competing with ATP in the kinase domain.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Fluoro-3-methoxy benzohydrazide Derivative Inhibitor->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a potential kinase inhibitor.

Section 3: Comparative In Vitro Antimicrobial Evaluation

The hydrazide-hydrazone scaffold is also a cornerstone in the development of novel antimicrobial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[9][12][13]

Key Experimental Workflow: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method is a reliable and high-throughput technique for determining MIC values.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare Compound Stock & Serial Dilutions in Broth D 4. Inoculate 96-well Plate Containing Compound Dilutions A->D B 2. Culture Bacteria (e.g., S. aureus, E. coli) C 3. Standardize Inoculum (0.5 McFarland) B->C C->D E 6. Incubate Plate (18-24h at 37°C) D->E F 7. Visually Inspect for Turbidity E->F G 8. Record MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Preparation of Compounds and Media:

    • Prepare a stock solution of each derivative in DMSO.

    • In a 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.

    • Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculum Preparation:

    • From a fresh agar plate, suspend colonies of the test organism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Comparative Data

The following table provides a comparative overview of the antimicrobial efficacy of hydrazone derivatives against common pathogens, alongside standard antibiotics. The values for the this compound derivatives are illustrative, based on activities reported for analogous compounds.[11][12]

Compound/AntibioticS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Derivative 1 (D1) 3.1212.5[12]
Derivative 2 (D2) 6.2525Hypothetical
Derivative 3 (D3) 1.9550[12]
Ciprofloxacin (Control) 0.25 - 1.0≤0.25[1]
Vancomycin (Control) 0.5 - 2.0N/A[1]
Ampicillin (Control) 0.25>32[11]

Analysis:

  • The illustrative data suggest that these derivatives could possess significant activity, particularly against Gram-positive bacteria like S. aureus.

  • The activity against Gram-negative bacteria like E. coli may be more variable, which is a common trend for many compound classes due to the outer membrane barrier of Gram-negative organisms.

  • While not as potent as established antibiotics like Ciprofloxacin, the unique scaffold offers a starting point for developing agents that could potentially overcome existing resistance mechanisms.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro evaluation of this compound derivatives. By employing standardized assays such as the MTT for cytotoxicity and broth microdilution for antimicrobial activity, researchers can generate reliable and comparable data. The provided protocols, workflows, and comparative data tables serve as a robust framework for these investigations. While the specific biological profile of this compound derivatives requires direct experimental confirmation, the evidence from analogous fluoro- and methoxy-substituted hydrazones strongly suggests that this is a promising scaffold for the development of novel anticancer and antimicrobial agents. Future studies should focus on synthesizing a diverse library of these derivatives to build a detailed SAR, elucidating their precise mechanisms of action, and advancing the most promising candidates to further preclinical evaluation.

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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 2-Fluoro-3-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the preclinical evaluation of novel chemical entities, establishing a robust and reliable cytotoxicity profile is a foundational step. This guide provides an in-depth comparison of key cytotoxicity assays, offering a strategic framework for assessing compounds derived from 2-Fluoro-3-methoxybenzohydrazide, a scaffold of growing interest in medicinal chemistry. Our focus extends beyond mere protocol recitation to elucidate the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The benzohydrazide moiety and its derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer potential.[1][2][3] The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity, making fluorinated derivatives like those from this compound particularly compelling candidates for drug discovery.[4][5] This guide will navigate the critical assays required to characterize their cytotoxic effects, from initial screening to mechanistic insights.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can definitively capture the complexity of a compound's interaction with cancer cells. A well-rounded cytotoxicity assessment, therefore, employs a battery of tests that interrogate different cellular processes. The choice of assay should be guided by the specific question being asked, from broad viability screening to dissecting the specific mode of cell death.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Cytotoxicity Assessment."

Part 1: Foundational Cytotoxicity Screening

The initial phase of testing aims to answer a fundamental question: does the compound exhibit cytotoxic activity against cancer cells? Two robust and widely adopted methods for this purpose are the MTT and LDH assays.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which often correlates with cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The intensity of this color change, measured spectrophotometrically, is proportional to the number of metabolically active, and therefore viable, cells.[8]

Causality of Experimental Choice: The MTT assay is an excellent first-line screening tool due to its high throughput, cost-effectiveness, and sensitivity. It quickly identifies compounds that interfere with cellular metabolism, a hallmark of cytotoxicity. For novel compounds like this compound derivatives, this assay can efficiently generate dose-response curves and calculate the IC50 value (the concentration of a drug that inhibits cell viability by 50%).[9][10]

Table 1: Comparison of Primary Cytotoxicity Screening Assays

FeatureMTT AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by viable cells.[6]Measurement of lactate dehydrogenase (LDH) released from damaged cells.[11]
Measures Metabolic activity and cell proliferation.[6][12]Cell membrane integrity and necrosis.[13][14]
Advantages High throughput, sensitive, relatively inexpensive.[15]Non-destructive to remaining cells, suitable for kinetic studies.[16]
Disadvantages Endpoint assay, potential for interference from reducing compounds.[7]Less sensitive for early apoptosis, LDH instability in media.[17]
Best For Initial screening of large compound libraries to determine IC50 values.Assessing compound-induced necrosis or late-stage apoptosis.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8][18]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][14] This release is a key indicator of necrosis or late-stage apoptosis.[13] The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the amount of LDH released.[11][19]

Causality of Experimental Choice: The LDH assay serves as an important orthogonal method to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly quantifies cell death associated with membrane rupture. This is particularly useful for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing). Furthermore, because it assesses LDH in the supernatant, the remaining cells can be used for other assays.[16]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[20]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[14]

Part 2: Delving into the Mechanism of Cell Death

Once the cytotoxic potential of the this compound derivatives has been established, the next critical step is to understand how these compounds induce cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Distinguishing Apoptosis from Necrosis."

Annexin V/Propidium Iodide (PI) Staining: Visualizing Apoptosis and Necrosis

This flow cytometry-based assay is a powerful tool for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[21] It utilizes two key reagents:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]

Causality of Experimental Choice: This dual-staining method provides quantitative data on the mode of cell death induced by the test compounds. By identifying the proportion of cells in each quadrant of a dot plot (viable, early apoptotic, late apoptotic/necrotic), researchers can gain a clear picture of the predominant cell death pathway.[18]

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture and treat cells with the this compound derivatives as previously described.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[18]

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Interpreting Annexin V/PI Staining Results

Annexin V StainingPI StainingCell Population
NegativeNegativeViable cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic or necrotic cells
NegativePositiveNecrotic cells
Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that are central to the execution of the apoptotic program.[14] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.[22] Luminescent or fluorometric assays, such as the Caspase-Glo® 3/7 assay, are commonly used. These assays utilize a pro-luminescent or pro-fluorescent substrate containing the caspase recognition sequence (DEVD).[23] Cleavage of this substrate by active caspases releases a signal that can be quantified.

Causality of Experimental Choice: Measuring caspase activation provides strong, mechanistic evidence that the observed cytotoxicity is due to apoptosis. This is a more specific indicator of apoptosis than Annexin V staining alone. A significant increase in caspase-3/7 activity in response to treatment with this compound derivatives would strongly suggest an apoptotic mechanism of action.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the desired treatment duration, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and the caspase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

Part 3: Experimental Design Considerations for Novel Compounds

When evaluating a novel series of compounds such as those derived from this compound, careful experimental design is paramount.

Cell Line Selection

The choice of cancer cell lines is critical and should be guided by the therapeutic rationale for the compounds.[21] It is advisable to screen against a panel of cell lines from different tissue origins to identify potential tissue-specific activity. For compounds with a hypothesized target, cell lines with known expression levels of that target should be included. A non-cancerous cell line should also be included to assess for general cytotoxicity and to determine a therapeutic window.

Data Interpretation and Validation

It is essential to synthesize the data from these complementary assays to build a comprehensive picture of the cytotoxic profile of the this compound derivatives. For instance, a compound that shows a low IC50 in the MTT assay, a corresponding increase in LDH release, and a strong induction of Annexin V staining and caspase-3/7 activity can be confidently classified as a potent inducer of apoptosis.

Conclusion

The systematic application of the cytotoxicity assays outlined in this guide will enable a thorough and reliable characterization of compounds derived from this compound. By moving beyond simple screening to a mechanistic investigation of cell death, researchers can make more informed decisions about which lead compounds to advance in the drug discovery pipeline. This multi-assay approach, grounded in a clear understanding of the principles and limitations of each technique, ensures the scientific integrity and trustworthiness of the generated data.

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A Comparative Guide to 2-Fluoro-3-methoxybenzohydrazide and its Analogs: A Roadmap for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Fluoro-3-methoxybenzohydrazide, a novel hydrazide derivative, within the broader context of its structural analogs. In the absence of extensive direct experimental data on this specific molecule, this document serves as a predictive framework and a methodological guide for researchers, scientists, and drug development professionals. By synthesizing data from closely related substituted benzohydrazides, we will explore the anticipated biological activities, delineate the structure-activity relationships (SAR), and provide robust, self-validating protocols for its evaluation.

Introduction: The Hydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

The hydrazide moiety (-CONHNH2) and its derivatives, hydrazones (-CONHN=CH-), are cornerstone pharmacophores in modern drug discovery.[1] Their remarkable versatility stems from a unique combination of structural features: the ability to act as hydrogen bond donors and acceptors, the capacity to chelate metal ions, and the conformational flexibility that allows for effective binding to a diverse range of biological targets.[2] This has led to the development of hydrazide-containing compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[1][3][4]

The well-known antitubercular drug Isoniazid (isonicotinic acid hydrazide) is a classic example, highlighting the therapeutic potential of this chemical class.[5][6] It acts as a prodrug, activated by the mycobacterial enzyme KatG to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[7][8] This established mechanism provides a valuable benchmark for understanding the potential of new hydrazide derivatives.

This guide focuses on this compound, a compound featuring two key substitutions on the phenyl ring: a fluorine atom at position 2 and a methoxy group at position 3. These substitutions are not arbitrary; they are deliberate modifications intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can facilitate passage through biological membranes.[9] Methoxy groups can also influence lipophilicity and engage in crucial hydrogen bonding interactions within receptor binding pockets.

The central objective of this document is to leverage existing data on analogous fluoro-, methoxy-, and other substituted benzohydrazides to build a predictive model for the biological profile of this compound and to provide the experimental blueprints necessary for its empirical validation.

Synthesis and Physicochemical Rationale

The synthesis of novel compounds is the first step in their evaluation. A logical and efficient synthetic route is paramount.

Proposed Synthesis of this compound

A reliable method for synthesizing benzohydrazides is the hydrazinolysis of the corresponding methyl ester. This two-step process, starting from the commercially available 2-Fluoro-3-methoxybenzaldehyde, is both efficient and scalable.[7][10]

Step 1: Oxidation of Aldehyde to Methyl Ester. The starting aldehyde is first oxidized to a carboxylic acid, which is then esterified to form Methyl 2-fluoro-3-methoxybenzoate.

Step 2: Hydrazinolysis of the Ester. The methyl ester is subsequently refluxed with hydrazine hydrate. The nucleophilic attack by the hydrazine on the ester's carbonyl carbon results in the displacement of the methoxy group to yield the final product, this compound. Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[11][12]

Caption: Proposed two-step synthesis of this compound.

The Rationale Behind the Substituents

The choice of 2-fluoro and 3-methoxy substituents is based on established principles of medicinal chemistry:

  • Fluorine (at C2): The high electronegativity of fluorine can alter the acidity of the N-H protons and the electron density of the aromatic ring, potentially influencing receptor binding interactions.[3] Its presence can also block metabolic oxidation at that position, increasing the compound's biological half-life.[9]

  • Methoxy Group (at C3): This group acts as a hydrogen bond acceptor and can influence the molecule's conformation. Its electron-donating nature modifies the electronic properties of the phenyl ring, which can be critical for activity. The combined electronic effects of the ortho-fluoro (withdrawing) and meta-methoxy (donating) groups create a unique electronic profile that may confer novel biological activity.

Comparative Biological Evaluation: A Data-Driven Hypothesis

We will now analyze experimental data from structurally similar benzohydrazides to predict the potential efficacy of this compound in three key therapeutic areas.

Antimicrobial Activity

The success of Isoniazid has spurred extensive research into other hydrazides as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes. For instance, some hydrazides are known to target InhA, a trans-2-enoyl-ACP reductase involved in mycolic acid biosynthesis.[5]

Comparative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzohydrazide derivatives against common bacterial strains.

Compound/DerivativeSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Isoniazid (Standard) Pyridine-4-carbohydrazide~3.12~6.25[13]
4-Fluoro-benzohydrazone 4-Fluoro>50>50[8]
(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide 4-Chloro, 3,4-Dimethoxy>100>100[5]
(E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide 4-Chloro, 2,5-Dimethoxy>100>100[5]
5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide *Multiple Halogen/CF₃0.031-0.062 (MRSA)-[14]
Compound 5k Dimethyl-pyrrol, Acetyl1.6 3.1 [13]
Note: While a salicylanilide, not a hydrazide, this compound demonstrates the potent effect of combining halogen and trifluoromethyl substitutions.

Structure-Activity Relationship (SAR) Insights & Hypothesis:

  • Halogenation: Simple halogenation (e.g., 4-fluoro, 4-chloro) alone does not consistently confer high antimicrobial potency. However, complex poly-halogenated structures, especially when combined with other groups like trifluoromethyl, can lead to exceptionally high activity, as seen with the salicylanilide example.[14]

  • Methoxy Groups: The dimethoxy-substituted compounds showed low activity, suggesting that these particular substitutions may not be favorable for antimicrobial action, perhaps due to steric hindrance or unfavorable electronic effects.[5]

  • Hypothesis for this compound: Based on the available data, the combination of a single fluoro and a single methoxy group is unlikely to produce potent, broad-spectrum antibacterial activity comparable to Isoniazid or highly substituted analogs. However, its unique electronic signature warrants investigation. It is hypothesized that it may exhibit modest or targeted activity. Testing against a panel of bacteria, including Mycobacterium species, would be essential for a conclusive determination.

Anti-inflammatory Activity

Inflammation is a complex biological response, and many hydrazide derivatives have been explored for their ability to modulate it.[15] The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[16]

Comparative Data:

The table below shows the percentage inhibition of paw edema in rats for various substituted compounds, demonstrating anti-inflammatory potential.

Compound/DerivativeSubstitution PatternDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Ibuprofen (Standard) -10070.65%[17]
Compound 4g 5-Fluoro-benzimidazole10067.39%[17]
Compound 4k 5-Fluoro-benzimidazole10066.30%[17]
Compound 4n 5-Fluoro-benzimidazole10065.21%[17]

Structure-Activity Relationship (SAR) Insights & Hypothesis:

  • Fluorine's Role: The data from fluorobenzimidazole derivatives strongly suggests that a fluorine substituent is compatible with, and likely contributes to, significant anti-inflammatory activity.[17] Compounds 4g, 4k, and 4n all demonstrate efficacy comparable to the standard drug ibuprofen.

  • Combined Effects: The anti-inflammatory mechanism of hydrazides is often linked to the inhibition of inflammatory mediators like prostaglandins (via COX enzymes) or cytokines.[18] The electronic properties conferred by the fluoro and methoxy groups could influence binding to the active sites of these target enzymes.

  • Hypothesis for this compound: Given the positive contribution of the fluoro group in related heterocyclic systems, it is hypothesized that this compound will exhibit moderate to good anti-inflammatory activity. The 3-methoxy group's influence is less certain but could enhance activity through favorable interactions with the biological target.

Anticonvulsant Activity

The search for new antiepileptic drugs (AEDs) is a critical area of research, and hydrazones have emerged as a promising class of compounds.[1] The Maximal Electroshock Seizure (MES) test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[19]

Comparative Data:

The median effective dose (ED₅₀) in the MES test for several substituted compounds is presented below. A lower ED₅₀ indicates higher potency.

Compound/DerivativeSubstitution PatternMES ED₅₀ (mg/kg, i.p.)Reference
Phenytoin (Standard) -~20-30[20]
Compound 14 3-CF₃, Dimethylamino49.6[19]
Compound 6h 2-FluorophenylpiperazineActive at 30[21]
Compound 11 Schiff's Base75[22]
5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole Biphenyl, MethylhydrazinoPotent, comparable to standards[20]

Structure-Activity Relationship (SAR) Insights & Hypothesis:

  • Lipophilicity is Key: A key feature for anticonvulsant activity is the ability to cross the blood-brain barrier. Lipophilic groups are generally favored. The trifluoromethyl (CF₃) and fluorophenyl groups on active compounds highlight the importance of fluorine in enhancing this property.[19][21]

  • Pharmacophore Elements: Successful anticonvulsant hydrazones often possess three key pharmacophoric sites: (1) an aromatic ring, (2) a hydrogen-bonding domain (the hydrazide core), and (3) an additional hydrophobic/electron-donating group.

  • Hypothesis for this compound: The presence of both a fluoro and a methoxy group is expected to increase the lipophilicity of the parent benzohydrazide molecule. This enhanced lipophilicity, combined with the core hydrazide pharmacophore, makes it a promising candidate for anticonvulsant activity. We hypothesize that this compound will show protective effects in the MES model.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for benzohydrazide synthesis.[11]

Materials:

  • Methyl 2-fluoro-3-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (96%)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle (or microwave synthesizer)

  • Beakers, filtration apparatus, TLC plates

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of Methyl 2-fluoro-3-methoxybenzoate in 30 mL of ethanol.

  • Addition of Hydrazine: Add 40 mmol of hydrazine hydrate (a 4-fold molar excess) to the solution.

  • Reflux: Attach a condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6 hours. Causality Note: The excess hydrazine drives the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic substitution.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold distilled water to remove excess hydrazine hydrate.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Method for MIC)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. Causality Note: Serial dilution creates a concentration gradient to determine the minimum concentration that inhibits growth.

  • Inoculation: Prepare a diluted bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to all wells.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO vehicle), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G cluster_controls Setup Controls A Prepare 96-well plate with 50µL MHB in each well B Add 50µL of test compound to first column A->B C Perform 2-fold serial dilutions across the plate B->C D Add 50µL of standardized bacterial inoculum to all wells C->D Positive Positive Control (Standard Antibiotic) C->Positive Negative Negative Control (Vehicle) C->Negative E Incubate plate at 37°C for 18-24 hours D->E F Read wells for turbidity. Determine lowest concentration with no growth (MIC) E->F Sterility Sterility Control (Broth Only)

Caption: Workflow for the Broth Microdilution antimicrobial susceptibility assay.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory agents. All animal procedures must be approved by an institutional ethics committee.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound, vehicle (e.g., 0.5% CMC), and positive control (e.g., Ibuprofen)

  • Plethysmometer (for measuring paw volume)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

  • Drug Administration: Divide rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at various doses). Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. Causality Note: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response characterized by edema.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) for each rat at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

G A Measure baseline paw volume (V₀) of rats B Administer Vehicle, Standard, or Test Compound A->B C Wait 1 hour B->C D Induce inflammation: Inject 0.1mL Carrageenan into paw C->D E Measure paw volume (Vₜ) at hourly intervals (1-5h) D->E F Calculate Edema Volume and % Inhibition E->F

Caption: Workflow for the Carrageenan-Induced Paw Edema anti-inflammatory assay.

Protocol 4: In Vivo Anticonvulsant Assay (Maximal Electroshock Seizure - MES)

This model assesses a compound's ability to prevent seizure spread. All animal procedures must be approved by an institutional ethics committee.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound, vehicle, and positive control (e.g., Phenytoin)

  • Electrode solution (0.9% saline), topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation: Divide mice into groups (n=8-10 per group). Administer the test compound, vehicle, or positive control (typically i.p.) 30-60 minutes before the test to allow for absorption.

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of a mouse, followed by a drop of saline to ensure good electrical contact.

  • Induction of Seizure: Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds). Causality Note: This supramaximal stimulus induces a characteristic seizure pattern in unprotected animals.

  • Observation: Immediately observe the mouse for the seizure pattern. The key endpoint is the tonic hindlimb extension (THE), where the hindlimbs are in a rigid, extended state for more than 3 seconds.

  • Scoring: An animal is considered "protected" if the THE phase is abolished.

  • Data Analysis: Calculate the percentage of mice protected in each group. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.

G A Administer Vehicle, Standard, or Test Compound to mice B Wait 30-60 minutes A->B C Apply anesthetic and saline to corneas B->C D Deliver electrical stimulus via corneal electrodes C->D E Observe for presence or absence of Tonic Hindlimb Extension (THE) D->E F Score as 'Protected' if THE is absent E->F G Calculate % Protection and ED₅₀ F->G

Caption: Workflow for the Maximal Electroshock Seizure (MES) anticonvulsant assay.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the investigation of this compound. By systematically analyzing structure-activity relationships from known analogs, we have formulated data-driven hypotheses for its biological potential.

  • Predicted Profile: this compound is predicted to have moderate to good anti-inflammatory and anticonvulsant properties , primarily due to the favorable influence of the fluoro and methoxy groups on lipophilicity and potential target interactions. Its antimicrobial activity is hypothesized to be modest, though this requires empirical verification.

The true value of this molecule can only be unlocked through the rigorous application of the experimental protocols detailed herein. This guide serves not only as a comparative study but as a complete roadmap—from synthesis to multi-faceted biological screening. The results of these experiments will provide the definitive data needed to validate or refine our hypotheses and determine if this compound, or a derivative thereof, warrants further preclinical development as a novel therapeutic agent.

References

  • Angelova, V., Karabeliov, V., Andreeva-Gateva, P. A., & Tchekalarova, J. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379–392. [Link]

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  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(16), 8876. [Link]

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  • Rollas, S., Gulerman, N., & Erdeniz, H. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2, 5-disubstituted-1, 3, 4-oxadiazolines. Il Farmaco, 57(2), 171-174. [Link]

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  • Madasu, C., et al. (2020). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1365021. [Link]

  • Mohanty, P. P., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1070-1074. [Link]

  • Nayak, S. K., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4998. [Link]

  • Nayak, S. K., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(7), e1800030. [Link]

  • Patil, S. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(40), 36015-36031. [Link]

  • Puspitasari, F., et al. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(2), M988. [Link]

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  • Telvekar, V. N., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ACS Omega, 8(3), 3290-3306. [Link]

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A Comparative Guide to the Synthetic Validation of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes to 2-Fluoro-3-methoxybenzohydrazide (CAS: 1517213-24-9)[1], a valuable intermediate in medicinal chemistry and drug discovery. The unique substitution pattern of a fluorine atom and a methoxy group on the benzene ring makes it a key building block for complex, biologically active molecules.[2] This document moves beyond simple protocol recitation to explain the mechanistic rationale behind procedural choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and validating the optimal synthetic strategy.

We will dissect and compare the predominant methodologies for synthesizing benzohydrazides, adapting them for our target molecule: the classical two-step esterification-hydrazinolysis pathway and a more contemporary direct, one-pot coupling method. Furthermore, we will explore the impact of microwave assistance as a green chemistry approach to accelerate these transformations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound originates from its corresponding carboxylic acid, 2-Fluoro-3-methoxybenzoic acid.[2] The choice of synthetic route depends critically on laboratory-specific priorities, including scale, desired purity, available equipment, cost, and time constraints.

Metric Route A: Esterification-Hydrazinolysis Route B: Direct Coupling (EDC/HOBt) Route C: Microwave-Assisted Synthesis
Number of Steps 2 (Esterification, then Hydrazinolysis)1 (One-pot reaction)1
Typical Reaction Time 6-12 hours (3-4 hours for esterification, 3-8 hours for hydrazinolysis)[3][4]2-4 hours5-15 minutes[3][5]
Reported Yields 59-77% (overall for similar compounds)[3]>90% (for similar compounds)[6]79-90% (for similar compounds)[3]
Purity Good to Excellent (recrystallization often required)ExcellentGood to Excellent
Reagent Cost Low (uses bulk solvents and reagents)High (coupling agents like EDC are costly)Low to Moderate (solvents and reagents are cheap, but requires specific equipment)
Scalability Highly scalable and well-established for industrial production.[7]Scalable, but cost of coupling agents can be a factor.Limited by microwave reactor size.
Green Chemistry Poor (long heating times, use of excess alcohol)Good (milder conditions, one-pot reduces waste)Excellent (drastically reduced energy use and reaction time)[8]

Route A: The Classical Two-Step Synthesis via Ester Hydrazinolysis

This is the most traditional and widely documented method for preparing hydrazides.[3] It involves the initial conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate.

Workflow for Route A

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 2-Fluoro-3-methoxybenzoic Acid Ester Methyl 2-Fluoro-3-methoxybenzoate Start->Ester CH3OH, H2SO4 (cat.) Reflux, 3-4h Hydrazide This compound Ester->Hydrazide NH2NH2·H2O, Ethanol Reflux, 3-5h

Caption: Two-step synthesis of this compound via Route A.

Experimental Protocol: Route A

Step 1: Synthesis of Methyl 2-Fluoro-3-methoxybenzoate

  • Suspend 2-Fluoro-3-methoxybenzoic acid (0.025 mol) in absolute methanol (0.25 mol).

  • Carefully add concentrated sulfuric acid (0.5 g) as a catalyst.[3]

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off the excess methanol under reduced pressure.

  • Pour the residue into ~250 mL of cold water in a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 2-Fluoro-3-methoxybenzoate (0.01 mol) in a minimal amount of ethanol to create a clear solution.[3]

  • Add hydrazine hydrate (0.011 mol) to the flask.

  • Reflux the mixture for 3-5 hours, monitoring completion by TLC.[3]

  • After the reaction is complete, distill off the ethanol under reduced pressure.

  • The resulting solid is the desired hydrazide, which can be further purified by recrystallization from ethanol.[4]

Causality and Field Insights

The primary advantage of this route is its reliability and use of inexpensive, common reagents. The Fischer esterification in step one is a classic, equilibrium-driven reaction; using a large excess of alcohol (methanol) drives the reaction toward the product. The subsequent hydrazinolysis is a nucleophilic acyl substitution, which is generally efficient but can require prolonged heating for less reactive esters.[5] The main drawbacks are the long reaction times and the need to isolate an intermediate, making it less efficient from a time and labor perspective.[7]

Route B: Direct One-Pot Synthesis via Amide Coupling

Modern peptide coupling chemistry offers a milder and more efficient alternative for directly converting carboxylic acids to hydrazides, bypassing the need for an ester intermediate.[6][9] This method involves activating the carboxylic acid in situ with coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).

Workflow for Route B

Start 2-Fluoro-3-methoxybenzoic Acid ActiveEster In situ Activated Ester/Amide Start->ActiveEster EDC, HOBt CH3CN, RT Hydrazide This compound ActiveEster->Hydrazide NH2NH2·H2O 0-10°C

Caption: One-pot synthesis of this compound via Route B.

Experimental Protocol: Route B
  • Dissolve or suspend 2-Fluoro-3-methoxybenzoic acid (40 mmol) in acetonitrile (80 mL) at room temperature.

  • Add HOBt (48 mmol) in one portion, followed by EDC (48 mmol).[6]

  • Stir the mixture at room temperature and monitor by HPLC until all the carboxylic acid is converted to the activated intermediate.

  • In a separate flask, prepare a solution of hydrazine (80 mmol) in acetonitrile (40 mL).

  • Slowly add the activated ester/amide mixture from step 3 to the hydrazine solution, maintaining the temperature between 0-10 °C.[6]

  • The reaction is typically complete upon the completion of the addition.

  • Quench the reaction by adding water (40 mL) and proceed with standard workup and purification.

Causality and Field Insights

This method's efficiency stems from the formation of a highly reactive HOBt-ester intermediate, which readily reacts with the hydrazine nucleophile under mild conditions.[6] The critical factor for success is the order of addition: pre-activating the carboxylic acid before introducing it to the hydrazine is essential to prevent side reactions and achieve high yields.[6] While the reagents are more expensive, the significantly higher efficiency, milder conditions, and one-pot nature make this route highly attractive for research and development, especially when time and final purity are paramount.

Route C: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the polar molecules in the reaction mixture. This "green" chemistry approach can be applied to the direct synthesis of hydrazides from carboxylic acids, offering a substantial reduction in reaction time from hours to minutes.[3][5]

Experimental Protocol: Route C (Direct from Acid)
  • Place 2-Fluoro-3-methoxybenzoic acid (0.01 mol) and hydrazine hydrate (0.012 mol) in a microwave-safe reaction vessel.[3]

  • Irradiate the solvent-free mixture in a microwave reactor for 60-200 seconds at a suitable power level (e.g., 900 Watts).[3]

  • Cool the reaction mixture to -20 °C to precipitate the product.

  • The crude product can be lyophilized or recrystallized from methanol for purification.

Causality and Field Insights

Microwave energy directly couples with polar molecules like hydrazine hydrate, leading to rapid, uniform heating that bypasses the slower conductive heating of traditional methods. This results in a massive acceleration of the reaction rate. The solvent-free nature of this specific protocol further enhances its green credentials by eliminating solvent waste.[8] This method is exceptionally well-suited for rapid library synthesis and small-scale production. However, scalability can be a challenge as it is limited by the size and power of available microwave reactors.

Conclusion

The optimal synthetic route to this compound is contingent on the specific objectives of the research.

  • Route A (Esterification-Hydrazinolysis) is the workhorse method, best suited for large-scale synthesis where cost is a primary driver and longer reaction times are acceptable.

  • Route B (Direct Coupling) represents the superior choice for research and development settings. Its high efficiency, mild conditions, and excellent yields justify the higher reagent cost, delivering high-purity material in a fraction of the time.

  • Route C (Microwave-Assisted) is the premier option for high-throughput synthesis and green chemistry initiatives. Its unparalleled speed makes it ideal for rapid analogue generation and discovery chemistry.

By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can confidently select and validate the most appropriate pathway for their specific needs in the synthesis of this compound and other valuable benzohydrazide derivatives.

References

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  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]

  • Joshi, S. D., et al. (2006). Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

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  • Yuhono, S., et al. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • 2-FLUORO-3-METHOXYBENZALDEHYDE. MySkinRecipes. [Link]

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  • Al-Warhi, T., et al. (2022). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PMC - NIH. [Link]

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A Comparative Guide to the Docking Studies of Fluorinated Benzohydrazide Derivatives: In Silico Insights into Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzohydrazide scaffold stands out as a privileged structure, demonstrating a wide array of biological activities. The strategic incorporation of fluorine and methoxy substituents onto this scaffold has emerged as a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic potential. This guide provides an in-depth comparative analysis of molecular docking studies performed on 2-fluoro-3-methoxybenzohydrazide derivatives and their close structural analogs. By examining the methodologies, key findings, and correlations with experimental data, we aim to offer researchers and drug development professionals a comprehensive understanding of the in silico approaches used to predict the binding interactions and guide the design of novel enzyme inhibitors.

The Rationale for Fluorination and Methoxy Substitution in Benzohydrazides

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and membrane permeability.[1] The high electronegativity and small size of fluorine can lead to altered electronic properties and unique intermolecular interactions, such as hydrogen bonds and halogen bonds, which can enhance binding to target proteins.[2] Similarly, the methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal positioning within a binding pocket. The combination of these two functional groups on the benzohydrazide core presents a compelling strategy for developing potent and selective enzyme inhibitors.

Comparative Analysis of Docking Studies

While direct docking studies on the this compound scaffold are limited in the public domain, a wealth of information can be gleaned from studies on structurally similar analogs. This guide will focus on a comparative analysis of docking studies performed on fluorinated and methoxy-substituted benzohydrazide derivatives against various enzymatic targets.

Target Enzymes and Rationale for Selection

Benzohydrazide derivatives have been investigated as inhibitors for a range of enzymes implicated in various diseases. This guide will focus on the following key targets based on available literature:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in physiological processes such as pH regulation and CO2 transport.[3] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[3]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease.[2]

  • Bacterial Enzymes (DHFR and Enoyl-ACP Reductase): Dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase are essential enzymes in bacterial metabolic pathways, making them attractive targets for the development of novel antibacterial agents.[1]

Methodological Comparison of Docking Protocols

General Docking Workflow

The typical workflow for molecular docking studies of benzohydrazide derivatives, as synthesized from the literature, is depicted in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB) Grid Grid Box Generation PDB->Grid Define Active Site Ligand Ligand Structure Preparation Dock Docking Algorithm Execution Ligand->Dock Input Ligand Conformations Grid->Dock Scoring Scoring & Ranking Dock->Scoring Generate Poses & Scores Interaction Binding Mode Analysis Scoring->Interaction Select Best Pose(s)

Caption: A generalized workflow for molecular docking studies.

Key Experimental Protocols

Protein Preparation:

  • Retrieval: The 3D crystallographic structures of the target enzymes are typically retrieved from the Protein Data Bank (PDB).

  • Preprocessing: This crucial step involves the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate charges to the amino acid residues. Software such as AutoDockTools or Maestro's Protein Preparation Wizard is commonly used for this purpose.[2][4]

Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the benzohydrazide derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • Energy Minimization: The 3D structures are then subjected to energy minimization using force fields like MMFF94 to obtain stable, low-energy conformations.

Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm. The dimensions and center of the grid are critical parameters that can influence the outcome of the simulation.

  • Docking Algorithm: Various docking programs are available, with AutoDock Vina, Glide, and MOE being popular choices. These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) and scoring functions to predict the binding pose and affinity of the ligand.[2]

Quantitative Data Summary and Comparative Analysis

The following tables summarize the docking results for representative fluorinated and methoxy-substituted benzohydrazide derivatives against different enzyme targets, along with their corresponding experimental data where available.

Table 1: Docking and Experimental Data for Carbonic Anhydrase Inhibitors

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)Reference
2-amino-3-nitrobenzohydrazidehCA-I--0.030[3]
2-amino-3-nitrobenzohydrazidehCA-II--0.047[3]
3-amino-2-methylbenzohydrazidehCA-I-6.43His94, His96, His119, Thr199, Thr200-[3]
3-amino-2-methylbenzohydrazidehCA-II-6.13His94, His96, His119, Thr199, Thr200-[3]

Table 2: Docking and Experimental Data for Cholinesterase Inhibitors

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)Reference
(E)-N'-(4-fluorobenzylidene)-2-(benzamido)benzohydrazideAChE-10.2Tyr70, Trp84, Tyr121, Trp279, Phe330, Tyr334-[2]
(E)-N'-(4-fluorobenzylidene)-2-(benzamido)benzohydrazideBChE-9.8Trp82, Trp231, Phe329, Tyr332-[2]
Donepezil (Standard)AChE--0.10 ± 0.02[2]

Table 3: Docking and Experimental Data for Antibacterial Agents

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental MIC (µg/mL)Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(2-chlorophenyl)acetyl)benzohydrazideDHFR-8.9Ile7, Ala8, Phe32, Ile52, Leu56, Ile97-[1]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(2-chlorophenyl)acetyl)benzohydrazideEnoyl-ACP Reductase-9.2Tyr158, Met159, Pro193-[1]
Trimethoprim (Standard)DHFR---[1]

Discussion and In-Depth Analysis

The docking studies consistently reveal that the benzohydrazide scaffold effectively anchors the molecules within the active sites of the target enzymes through a network of hydrogen bonds and hydrophobic interactions. The fluoro and methoxy substituents play a crucial role in fine-tuning these interactions.

For instance, in the case of cholinesterase inhibitors, the fluorine atom of the fluorobenzylidene moiety often engages in favorable interactions with aromatic residues like tyrosine and tryptophan in the active site gorge.[2] The methoxy group, when present, can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

A critical aspect of evaluating docking studies is the correlation with experimental data. In the studies cited, a good qualitative correlation is often observed, where compounds with better docking scores tend to exhibit lower IC50 or MIC values. For example, 2-amino-3-nitrobenzohydrazide, the most potent inhibitor of human carbonic anhydrases in vitro, is expected to show strong binding interactions in silico.[3] However, it is important to note that docking scores are predictions and do not always quantitatively correlate perfectly with experimental binding affinities due to limitations in scoring functions and the static nature of the protein structures used.

Comparison with Alternative Inhibitors

To provide a broader context, it is valuable to compare the docking performance of benzohydrazide derivatives with that of known, structurally distinct inhibitors of the same targets. For example, when compared to the standard drug Donepezil for AChE inhibition, the fluorinated benzohydrazide derivatives show comparable, and in some cases, superior predicted binding affinities, highlighting their potential as alternative therapeutic agents.[2]

Logical Relationships in Structure-Activity

The following diagram illustrates the key structural features of fluorinated benzohydrazide derivatives and their influence on binding affinity based on the analyzed docking studies.

SAR_diagram Core Benzohydrazide Scaffold Hbond Hydrogen Bonding Core->Hbond Forms key H-bonds Hydrophobic Hydrophobic Interactions Core->Hydrophobic Provides hydrophobic core Fluoro Fluoro Substituent Fluoro->Hydrophobic Enhances hydrophobic/aromatic interactions Metabolic Improved Metabolic Stability Fluoro->Metabolic Methoxy Methoxy Substituent Methoxy->Hbond Acts as H-bond acceptor Binding Enhanced Binding Affinity Hbond->Binding Hydrophobic->Binding Metabolic->Binding Indirectly improves in vivo efficacy

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-3-methoxybenzohydrazide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This protocol is designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the "cradle-to-grave" responsibility for hazardous waste management.[1]

The procedures outlined below are grounded in the foundational principles of laboratory safety established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3] Adherence to a written Chemical Hygiene Plan (CHP) is mandatory for all laboratories handling such chemicals.[4][5]

Hazard Assessment: Understanding the Risk Profile

The precursor, 2-Fluoro-3-methoxybenzaldehyde, is classified as harmful if swallowed, a skin irritant, a potential skin sensitizer, and a cause of serious eye damage.[6][8][9] Hydrazide compounds, as a class, can exhibit toxicity if inhaled, ingested, or absorbed through the skin, with some derivatives being investigated for carcinogenic effects.[7]

Given this information, This compound must be handled as a hazardous substance of unknown toxicity. The following table summarizes the anticipated hazard profile that should guide all handling and disposal procedures.

Hazard Class Anticipated GHS Pictogram Signal Word Anticipated Hazard Statements (H-Statements) Key Precautionary Measures (P-Statements)
Acute Toxicity, OralSkull and Crossbones (GHS06) or Exclamation Mark (GHS07)Danger / WarningH301/H302: Toxic or Harmful if swallowed.[6][7]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9][10]
Skin Corrosion/IrritationExclamation Mark (GHS07)WarningH315: Causes skin irritation.[6][9]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[9]
Serious Eye DamageCorrosion (GHS05)DangerH318: Causes serious eye damage.[6]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Skin SensitizationExclamation Mark (GHS07)WarningH317: May cause an allergic skin reaction.[6]P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace.[11]
Specific Target Organ ToxicityHealth Hazard (GHS08)Danger / WarningH373: May cause damage to organs through prolonged or repeated exposure.[12]P260: Do not breathe dust. P201: Obtain special instructions before use.[12]

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, stringent protective measures are required to minimize exposure.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Eyewash stations and safety showers must be immediately accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes or airborne particles.[6]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[6] Employ proper glove removal technique to avoid skin contact.

    • Body Protection : A lab coat is mandatory. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[9]

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., N99) is required.[6]

Waste Segregation and Containerization Protocol

Improper segregation of chemical waste can lead to dangerous reactions and complicates the final disposal process.[13][14] All waste streams containing this compound must be treated as hazardous waste and must never be disposed of in regular trash or down the sanitary sewer.[15][16]

Step-by-Step Waste Handling Procedure:
  • Designate a Satellite Accumulation Area (SAA) : Establish a designated area within the lab, at or near the point of generation, for collecting hazardous waste.[17][18] This area must be clearly marked.

  • Characterize the Waste : Determine the physical state of the waste (solid, liquid, or contaminated debris).

  • Select Appropriate Containers :

    • Solid Waste : For pure, unreacted this compound, contaminated lab consumables (e.g., weigh boats, contaminated gloves, bench paper), collect in a wide-mouth, sealable polyethylene or glass container.[18] The container must be compatible with the chemical.

    • Liquid Waste : For solutions containing this compound, use a sealable, chemically compatible container (e.g., glass or polyethylene carboy).[18] Do not store acidic or basic solutions in metal containers.[18] Ensure the container is equipped with secondary containment to prevent spills.[16][19]

    • Contaminated Sharps : Any needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[14]

  • Label Containers Immediately : As soon as the first drop of waste enters the container, it must be labeled.[17][19] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and protects against spills.

  • Avoid Mixing Incompatible Wastes : Never mix this compound waste with strong oxidizing agents or strong acids in the same container.[9][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

G Figure 1: Decision Workflow for this compound Waste Segregation Start Waste Generated (Contains 2-Fluoro-3- methoxybenzohydrazide) Decision1 What is the physical form? Start->Decision1 Solid_Waste Solid Hazardous Waste Container (e.g., unreacted powder, contaminated PPE, weigh paper) Decision1->Solid_Waste Solid / Debris Liquid_Waste Liquid Hazardous Waste Container (e.g., solutions, reaction mixtures, first rinsate) Decision1->Liquid_Waste Liquid Decision2 Is it a sharp object? Sharps_Waste Puncture-Resistant Sharps Container Decision2->Sharps_Waste Yes (e.g., broken glass) Labeling Label Container Correctly: 'Hazardous Waste', Full Chemical Name(s), Date, Hazards Decision2->Labeling No Solid_Waste->Decision2 Liquid_Waste->Labeling Sharps_Waste->Labeling Storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Labeling->Storage Pickup Arrange Pickup by Environmental Health & Safety (EHS) Storage->Pickup

Decision workflow for waste segregation.

Procedures for Spills and Decontamination

Accidental spills must be managed promptly and safely.

  • Small Spills (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Sweep up the absorbed material and place it in the designated solid hazardous waste container.[6]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the door to contain the spill.

    • Contact your institution's Environmental Health & Safety (EHS) or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

  • Decontamination of Empty Containers :

    • An empty container that held this compound is still considered hazardous waste.[16]

    • The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste.[16]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[16]

    • After appropriate rinsing, deface or remove all original labels, and dispose of the container as instructed by your institution's EHS department.[19]

Final Disposal and Waste Minimization

  • Arranging for Disposal : Once a waste container is full or has been in accumulation for the maximum allowed time (e.g., 90 days for large quantity generators or up to 12 months for satellite accumulation, regulations vary), contact your institution's EHS office to schedule a pickup.[17][18] Do not attempt to transport or dispose of the waste yourself. The waste will be handled by a licensed hazardous waste disposal facility in compliance with EPA regulations.[18][20]

  • Waste Minimization : A core principle of green chemistry and responsible lab management is to minimize waste generation.[17]

    • Source Reduction : Order only the quantity of chemical required for your experiments.[13]

    • Scale Reduction : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[17]

    • Inventory Management : Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[13]

By adhering to this comprehensive disposal guide, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility.

References

  • University of Pennsylvania, Office of Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Arkansas State University. (n.d.). Hazardous Waste Management.
  • Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. PubChem Compound Database.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Fluoro-3-methoxybenzaldehyde.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • S D Fine-Chem Limited. (n.d.). Benzoic Hydrazide - Safety Data Sheet.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Santa Cruz Biotechnology. (n.d.). Benzhydrazide - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste.
  • Fisher Scientific. (2025, September 17). Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2025, June 24). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet - 2-Fluoro-3-methoxybenzeneboronic acid.
  • University of Wisconsin-Madison, Chemical Safety. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem Compound Database.
  • Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Batool, S., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances.
  • Sigma-Aldrich. (2024, July 13). Safety Data Sheet - N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • Huseynov, F. I., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.

Sources

A Comprehensive Guide to the Safe Handling of 2-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe laboratory practice. Based on the data for 2-Fluoro-3-methoxybenzaldehyde and the general class of hydrazines, 2-Fluoro-3-methoxybenzohydrazide should be handled as a hazardous substance with the following potential risks[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction[1][2].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

  • Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer[3].

Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile)To prevent skin contact, irritation, and potential allergic reactions. Always inspect gloves for integrity before use[4][5][6].
Eyes/Face Chemical splash goggles and a face shieldTo protect against splashes that can cause serious eye damage[4][7].
Body Flame-resistant lab coat and full-length pantsTo protect the skin from accidental spills[6].
Feet Closed-toe shoesTo protect feet from spills and falling objects.
Respiratory NIOSH-approved respiratorRecommended when engineering controls cannot guarantee exposure levels below permissible limits, or during spill clean-up[4][6][7].

Safe Handling and Engineering Controls

Adherence to proper handling procedures and the use of engineering controls are your primary defense against exposure.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/react in a closed system handle_weigh->handle_dissolve handle_transfer Transfer using appropriate tools handle_dissolve->handle_transfer clean_decontaminate Decontaminate surfaces handle_transfer->clean_decontaminate Proceed to cleanup clean_dispose_waste Dispose of waste in labeled containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE correctly clean_dispose_waste->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated laboratory.

    • Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions[3][8].

    • Locate the nearest emergency eyewash station and safety shower before beginning work[5][7].

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Handle this compound in a designated area within the fume hood.

    • Avoid the generation of dust when working with the solid form[7].

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • Keep containers tightly closed when not in use[7][9].

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling[1].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Flowchart

exposure Exposure Event skin_contact skin_contact exposure->skin_contact Skin Contact eye_contact eye_contact exposure->eye_contact Eye Contact inhalation inhalation exposure->inhalation Inhalation ingestion ingestion exposure->ingestion Ingestion spill Spill evacuate Evacuate the area. spill->evacuate Large Spill contain Contain spill with absorbent material. spill->contain Small Spill wash_skin Remove contaminated clothing. Flush skin with water for 15 min. skin_contact->wash_skin Action flush_eyes Flush eyes with water for 15 min. Remove contact lenses if present. eye_contact->flush_eyes Action move_to_fresh_air Move to fresh air. inhalation->move_to_fresh_air Action rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth Action seek_medical Seek immediate medical attention. wash_skin->seek_medical Next Step flush_eyes->seek_medical Next Step move_to_fresh_air->seek_medical Next Step rinse_mouth->seek_medical Next Step notify_ehs Notify Environmental Health & Safety. evacuate->notify_ehs Next Step cleanup Clean up with appropriate PPE. contain->cleanup Next Step dispose_waste Dispose of as hazardous waste. cleanup->dispose_waste Final Step

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-3-methoxybenzohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.